Gossypol Acetic Acid
Description
R-(-)-Gossypol Acetic Acid is the orally bioavailable solvate of the R-(-) enantiomer of gossypol and acetic acid with potential antineoplastic activity. As a BH3 mimetic, R-(-)-gossypol binds to the hydrophobic surface binding groove BH3 of the anti-apoptotic proteins Bcl-2 and Bcl-xL, blocking their heterodimerization with pro-apoptotic members of the Bcl-2 family of proteins such as Bad, Bid, and Bim; this may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Racemic gossypol is a polyphenolic compound isolated from cottonseed.
See also: Gossypol (salt form of).
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
| Record name | Gossypol acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid clathrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702979 | |
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| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gossypol-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPOL ACETIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSSYPOL ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the History and Discovery of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the history and discovery of gossypol acetic acid, a polyphenolic compound derived from the cotton plant (Gossypium spp.). From its initial isolation to the elucidation of its complex biological activities, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways through which gossypol exerts its effects.
A Historical Overview: From Pigment to Potential Therapeutic
The journey of gossypol from an obscure cotton pigment to a molecule of significant scientific interest has been a long and fascinating one. Initially regarded as a toxic component of cottonseed, its potential as a male contraceptive and later as an anticancer agent has spurred decades of research.
The discovery of gossypol is credited to the British chemist J. Longmore in 1886.[1] However, it was the Polish chemist Leon Marchlewski who, in 1899, first purified the compound by precipitating it from an ether solution with acetic acid, thereby isolating This compound .[1] The name "gossypol" itself is a portmanteau of Gossypium (the genus name for cotton) and "phenol," reflecting its origin and chemical nature.[1]
For many years, gossypol was primarily known for its toxicity, which limited the use of cottonseed meal in animal feed. A pivotal moment in the history of gossypol research occurred in the 1950s in China, where a correlation was observed between the use of crude cottonseed oil for cooking and low fertility rates in men.[2] This observation led to extensive investigations by Chinese researchers, who, after years of study involving thousands of subjects, identified gossypol as the active antifertility agent.[3]
This discovery opened up a new chapter in gossypol research, with a focus on its potential as a male contraceptive. However, concerns about the irreversibility of its effects and side effects such as hypokalemia (low potassium levels) eventually led to a decline in its development for this purpose.
In subsequent years, the scientific community's interest in gossypol was rekindled by the discovery of its potent anticancer properties. Researchers found that gossypol could induce apoptosis (programmed cell death) in various cancer cell lines, leading to a new wave of studies aimed at understanding its mechanisms of action and developing it as a potential oncologic therapeutic.
Physicochemical Properties
This compound is a crystalline solid that is sparingly soluble in water but soluble in many organic solvents. Its physicochemical properties are crucial for its extraction, purification, and formulation into therapeutic agents.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₄O₁₀ | |
| Molecular Weight | 578.6 g/mol | |
| Melting Point | 164-168 °C | |
| Appearance | Yellow crystalline solid | |
| Solubility | Soluble in acetone, ethanol, and methanol. Sparingly soluble in water. | |
| CAS Number | 12542-36-8 |
Experimental Protocols: Extraction and Purification
Several methods have been developed for the extraction and purification of this compound from cottonseed. The choice of method often depends on the starting material (e.g., whole cottonseed, cottonseed meal, or soapstock) and the desired purity of the final product.
Carruth's Method from Cottonseed Kernels
This classical method, developed by Carruth, involves the extraction of gossypol from raw cottonseed kernels.
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De-fatting: The cottonseed kernels are first percolated with gasoline to remove the bulk of the cottonseed oil.
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Extraction: The de-fatted kernels are then extracted with ethyl ether to dissolve the gossypol.
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Precipitation: Glacial acetic acid is added to the concentrated ether extract.
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Crystallization: The mixture is allowed to stand for several weeks, during which crude gossypol acetate crystallizes out.
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Purification: The crude product is purified by recrystallization from an ether-glacial acetic acid mixture.
Dowd and Pelitire's Method from Cottonseed Soapstock
This method utilizes cottonseed soapstock, a byproduct of cottonseed oil refining, which is a rich source of gossypol.
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Hydrolysis: The soapstock is refluxed in acidic methyl ethyl ketone (MEK) to hydrolyze any bound gossypol.
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Phase Separation: Upon cooling, the mixture separates into an organic (MEK) phase and an aqueous phase. The gossypol partitions into both phases.
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Extraction: The MEK phase is collected, and the aqueous phase is re-extracted with additional MEK to maximize gossypol recovery.
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Concentration: The combined MEK extracts are concentrated.
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Crystallization: Acetic acid is added to the concentrated extract to induce the crystallization of gossypol as this compound.
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Recrystallization: A single recrystallization of the crude product can yield this compound with a purity of 99%.
Ultrasound-Assisted Extraction
More modern techniques employ ultrasound to enhance the efficiency of extraction.
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Dispersion: Cottonseed soapstock is dispersed in methyl ethyl ketone (MEK) containing phosphoric acid.
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Ultrasonication: The mixture is treated in an ultrasound water bath.
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Hydrolysis and Concentration: The system undergoes heat hydrolysis, centrifugal separation, and vacuum concentration.
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Crystallization: Acetic acid is added to the concentrated extract, and the formation of this compound is promoted by further ultrasonication at room temperature.
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Purification: The crude product is recovered by vacuum filtration, washed with petroleum ether, and dried. To achieve higher purity, the crude product is dissolved in acetone, filtered, and recrystallized by the addition of acetic acid.
Quantitative Data
The efficiency of this compound extraction and its biological activity can be quantified. The following tables summarize key quantitative data from various studies.
Extraction Yields
| Extraction Method | Starting Material | Yield/Recovery | Purity | Reference |
| Dowd and Pelitire | Soapstock (3.7% gossypol) | 58% (overall recovery) | 99% (after recrystallization) | |
| Ultrasound-Assisted | Soapstock | 1300 mg from 100 g | 95.9% (crude) | |
| Butanol-Ethanol-Water Extraction | Defatted Cottonseed Meal | 91.22% | Not specified | |
| Egyptian Cottonseed Extraction | Cottonseed | 8.705 g/kg | Not specified | |
| Chinese Cottonseed Extraction | Cottonseed | 5.395 g/kg | Not specified |
In Vitro Anticancer Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PC-3 | Prostate Cancer | 9.096 | |
| MDA-MB-231 | Breast Cancer | 14.37 | |
| Bcl-xL (Ki) | - | 0.5-0.6 | |
| Bcl-2 (Ki) | - | 0.2-0.3 (mM) |
Signaling Pathways and Mechanisms of Action
Gossypol exerts its biological effects through the modulation of multiple signaling pathways. Its anticancer and antifertility activities are of particular interest to the scientific community.
Anticancer Activity: Induction of Apoptosis
Gossypol is a well-documented inducer of apoptosis in a variety of cancer cells. It primarily functions as a BH3 mimetic, targeting the anti-apoptotic proteins of the Bcl-2 family.
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Inhibition of Anti-Apoptotic Proteins: Gossypol binds to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This prevents them from sequestering pro-apoptotic proteins such as Bax and Bak.
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Mitochondrial Pathway Activation: The liberation of Bax and Bak leads to their oligomerization on the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). This triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.
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Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis.
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p53 Activation: Gossypol has also been shown to induce DNA damage, leading to the activation of the tumor suppressor protein p53. Activated p53 can then promote apoptosis by upregulating the expression of pro-apoptotic genes.
Antifertility Mechanism
The antifertility effects of gossypol are primarily directed at sperm and the cells involved in spermatogenesis.
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Inhibition of Sperm Motility: Gossypol has a direct inhibitory effect on sperm motility. It is believed to interfere with key enzymes in sperm mitochondria, disrupting energy production (ATP synthesis) necessary for flagellar movement.
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Damage to Spermatids and Spermatozoa: Gossypol can cause structural damage to developing spermatids and mature spermatozoa, leading to abnormalities in the head and tail, and detachment of the sperm head.
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Enzyme Inhibition: It inhibits testis-specific enzymes, such as lactate dehydrogenase-X (LDH-X), which is crucial for sperm metabolism.
Conclusion
This compound, since its initial discovery and purification, has traversed a remarkable scientific path. From being identified as a toxic compound to its exploration as a male contraceptive and now as a promising anticancer agent, its journey underscores the complex and often multifaceted nature of natural products in drug discovery. The detailed understanding of its history, physicochemical properties, extraction and purification methods, and intricate signaling pathways is essential for the continued development of gossypol and its derivatives as potential therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals dedicated to unlocking the full therapeutic potential of this intriguing molecule.
References
An In-depth Technical Guide to Gossypol Acetic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypol acetic acid, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant scientific interest due to its diverse biological activities.[1] Initially investigated for its antifertility effects, recent research has focused on its potential as an anticancer agent.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its mechanism of action as an inhibitor of the Bcl-2 family of proteins. Detailed experimental protocols for its analysis and the assessment of its apoptotic effects are also presented.
Chemical Structure and Physicochemical Properties
Gossypol is a naturally occurring symmetrical polyphenol.[1] this compound is a crystalline complex formed between gossypol and acetic acid.[4]
Chemical Structure:
The chemical structure of the gossypol moiety is characterized by a binaphthyl core with multiple hydroxyl and aldehyde functional groups. This complex structure contributes to its chemical reactivity and biological activity.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₄O₁₀ | |
| Molecular Weight | 578.61 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 164-168 °C (decomposes) | |
| Solubility | Soluble in DMSO (25 mg/mL), Ethanol (82 mg/mL). Insoluble in water. | |
| pKa (predicted for Gossypol) | 7.15 ± 0.50 | |
| Hydrogen Bond Donor Count | 7 | PubChem |
| Hydrogen Bond Acceptor Count | 10 | PubChem |
| CAS Number | 12542-36-8 |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, including anticancer, antifertility, and antiviral effects. Its primary mechanism of anticancer activity involves the induction of apoptosis through the intrinsic pathway by inhibiting anti-apoptotic proteins of the Bcl-2 family.
Inhibition of Bcl-2 Family Proteins and Induction of Apoptosis
Gossypol acts as a small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. It binds to the BH3 domain of these proteins, preventing them from sequestering the pro-apoptotic proteins Bak and Bax. This leads to the oligomerization of Bak and Bax in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
Caption: this compound Induced Apoptosis Pathway.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is adapted from a method for the determination of gossypol in cottonseed.
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound standard (purity > 99%)
-
HPLC grade methanol
-
Acetic acid
-
Deionized water
-
C18 reverse-phase HPLC column (e.g., 4.6 mm × 250 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) methanol-0.5% acetic acid in aqueous solution. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 90:10 (v/v) methanol-0.5% acetic acid aqueous solution
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Temperature: Ambient
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Calculate the purity of the sample.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a general method for detecting apoptosis by flow cytometry.
Objective: To quantify the percentage of apoptotic and necrotic cells in a cell population treated with this compound.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
This compound
-
Cell culture medium
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Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
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Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
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Annexin V-FITC negative / PI negative: Live cells
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Annexin V-FITC positive / PI negative: Early apoptotic cells
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Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
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Annexin V-FITC negative / PI positive: Necrotic cells
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Experimental and Logical Workflows
Experimental Workflow for Assessing Anticancer Activity
The following diagram illustrates a typical workflow for evaluating the anticancer properties of this compound.
Caption: Workflow for Anticancer Activity Assessment.
Conclusion
This compound is a promising natural compound with well-documented anticancer properties. Its ability to induce apoptosis through the inhibition of Bcl-2 family proteins makes it an attractive candidate for further drug development. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working to unravel the full therapeutic potential of this multifaceted molecule. Further investigations into its in vivo efficacy, safety profile, and potential combination therapies are warranted.
References
An In-depth Technical Guide to the Physicochemical Properties of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of gossypol acetic acid, a naturally occurring polyphenolic aldehyde with significant potential in various research fields, including oncology and reproductive health.[1] The document details its fundamental chemical and physical characteristics, outlines established experimental protocols for its analysis, and illustrates key biological signaling pathways it modulates.
Core Physicochemical Properties
This compound is the solvate of gossypol and acetic acid, commonly isolated from the seeds, roots, and stems of the cotton plant (genus Gossypium).[1][2][3] It is a yellow, crystalline solid that serves as a more stable form for the storage and handling of gossypol.[4] The presence of acetic acid in the crystal lattice contributes to this stability.
General and Structural Properties
The following table summarizes the key identification and structural properties of this compound.
| Property | Value | References |
| CAS Number | 12542-36-8 | |
| Molecular Formula | C₃₂H₃₄O₁₀ (or C₃₀H₃₀O₈ · C₂H₄O₂) | |
| Molecular Weight | 578.61 g/mol | |
| Appearance | Yellow Powder / Crystalline Solid | |
| IUPAC Name | acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
Physical and Chemical Properties
Quantitative physical and chemical data are crucial for experimental design, including dissolution, formulation, and analytical method development.
| Property | Value | References |
| Melting Point | 164-184 °C (with decomposition) | |
| Crystal System | Orthorhombic (for gossypol triacetic acid clathrate) | |
| UV/Vis λmax | 236, 290, 372 nm |
Solubility Profile
This compound's solubility is a critical parameter for its biological testing and formulation. It is generally insoluble in water but soluble in various organic solvents.
| Solvent | Solubility | References |
| Water | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 16.7 mg/mL for gossypol) | |
| Methanol | Soluble | |
| Ethanol | Soluble (approx. 14.3 mg/mL for gossypol) | |
| Dimethylformamide (DMF) | Soluble (approx. 20 mg/mL for gossypol) | |
| Acetone | Soluble | |
| Diethyl Ether | Soluble | |
| Petroleum Ether | Poorly soluble | |
| Benzene | Poorly soluble (0.5% for gossypol) |
Experimental Protocols and Characterization
Accurate characterization of this compound is essential for research. The following section details common experimental methodologies for its isolation, purification, and analysis.
Isolation and Purification Workflow
Gossypol is typically extracted from cottonseed and precipitated as this compound to enhance stability.
Caption: General workflow for the isolation and analysis of this compound.
Methodology:
-
Extraction: Raw cottonseed kernels are first defatted using a non-polar solvent like gasoline or petroleum ether. The defatted material is then extracted with a more polar solvent such as diethyl ether or acetone to dissolve the gossypol.
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Precipitation: Glacial acetic acid is added to the concentrated extract. Over time, gossypol co-precipitates with acetic acid to form the more stable this compound crystalline complex.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether-glacial acetic acid) or by chromatographic techniques like preparative Thin-Layer Chromatography (TLC) on silica gel.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and for separating its (+) and (-) enantiomers.
Protocol for Enantiomeric Separation:
-
Derivatization: Gossypol is derivatized with (R)-(-)-2-amino-1-propanol to form diastereomeric complexes.
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Column: A reversed-phase column, such as a Phenomenex Prodigy ODS-3 (5 µm, 100 x 3.2 mm), is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of 80% acetonitrile and 20% 10 mM KH₂PO₄ buffer, with the pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Expected Results: The derivatized (+)- and (-)-gossypol isomers are separated, with distinct retention times (e.g., approximately 1.4 and 2.6 minutes, respectively, under the specified conditions).
UV-Vis Spectrophotometry
Spectrophotometry offers a simple and rapid method for the quantitative determination of gossypol.
Protocol using Aniline and Ammonium Molybdate:
-
Principle: This method is based on the reaction of gossypol with ammonium molybdate and aniline to form a distinct yellow complex, dianilino-dimolybdate of gossypol.
-
Procedure:
-
Prepare a standard calibration curve using this compound standard solutions (final concentration range of approximately 0.3-5.0 ppm).
-
To aliquots of the standard or sample solution in a 10 mL flask, add 2 mL of a suitable pH buffer, 1 mL of aniline solution, and 1 mL of ammonium molybdate solution.
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Incubate the mixture in a water bath at 70°C for 15 minutes.
-
After cooling to room temperature, dilute the solution to the 10 mL mark with the buffer.
-
-
Analysis: Measure the absorbance of the complex at 450 nm against a reagent blank. A secondary peak at 340 nm can serve as a fingerprint for gossypol.
Other Analytical Techniques
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Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups. The IR spectrum of this compound shows characteristic valence oscillation frequencies for OH groups (~3420 cm⁻¹), C-H groups (~2872-2991 cm⁻¹), the aldehyde C=O group (~1610 cm⁻¹), and aromatic ring vibrations (~642-841 cm⁻¹).
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X-ray Crystallography: This technique is used to determine the precise three-dimensional molecular structure and crystal packing. Studies have shown that gossypol-acetic acid can form an orthorhombic crystal system where acetic acid molecules reside in channels within the gossypol matrix.
Biological Activity and Key Signaling Pathways
This compound (GAA) exerts its biological effects by modulating multiple cellular signaling pathways. Its activities as an anticancer, antioxidant, and antiferroptotic agent are of significant research interest.
Induction of Apoptosis via the Mitochondrial Pathway
GAA is a well-documented pro-apoptotic agent. It acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby neutralizing their function. This leads to the activation of the intrinsic (mitochondrial) apoptosis pathway.
Caption: GAA induces apoptosis via the caspase-dependent mitochondrial pathway.
Regulation of Oxidative Stress via the FoxO3/Sestrin2 Pathway
In retinal pigment epithelial (RPE) cells, GAA has been shown to protect against oxidative stress-induced necrosis. It achieves this by upregulating the antioxidant response machinery.
Caption: GAA prevents oxidative stress-induced necrosis via the FoxO3/Sestrin2 pathway.
Attenuation of Ferroptosis in Ischemia/Reperfusion Injury
Recent studies have highlighted GAA's role in protecting against ferroptosis, an iron-dependent form of programmed cell death, particularly in the context of cardiac ischemia/reperfusion (I/R) injury.
Caption: GAA attenuates ferroptosis by inhibiting lipid peroxidation and enhancing GPX4.
References
- 1. This compound | C32H34O10 | CID 227456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gossypol-acetic acid | 12542-36-8 [chemicalbook.com]
- 3. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gossypol | C30H30O8 | CID 3503 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gossypol Acetic Acid Enantiomers and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enantiomers of gossypol acetic acid, focusing on their distinct biological activities, underlying mechanisms of action, and relevant experimental methodologies. Gossypol, a naturally occurring polyphenolic compound derived from the cotton plant (Gossypium species), exists as two atropisomers, (+)-gossypol and (-)-gossypol, due to restricted rotation around the binaphthyl bond. This guide will delve into the differential effects of these enantiomers, with a particular focus on the more biologically active (-)-enantiomer, also known as AT-101.
Comparative Biological Activity of Gossypol Enantiomers
The biological activities of gossypol are diverse, ranging from antifertility to anticancer effects. Crucially, these activities are often stereospecific, with the (-)-enantiomer generally exhibiting greater potency.
Anticancer Activity
The (-)-enantiomer of gossypol (AT-101) has demonstrated significantly higher anticancer potency compared to the (+)-enantiomer and the racemic mixture.[1][2] This enhanced activity is observed across a variety of cancer cell lines. The primary mechanism of its anticancer action is the induction of apoptosis by inhibiting anti-apoptotic proteins of the Bcl-2 family.[3]
Table 1: Comparative IC50 Values of Gossypol Enantiomers in Various Cancer Cell Lines
| Cell Line | Cancer Type | (-)-Gossypol (AT-101) IC50 (µM) | (+)-Gossypol IC50 (µM) | Racemic Gossypol IC50 (µM) | Reference |
| SK-mel-19 | Melanoma | 20 | >50 | 23-46 | [4] |
| Sihas | Cervix | 20 | >50 | 23-46 | [4] |
| H69 | Small Cell Lung | 20 | >50 | 23-46 | |
| K562 | Myelogenous Leukemia | 20 | >50 | 23-46 | |
| HeLa | Cervical Cancer | - | - | >10 ppm | |
| Bovine Kidney (BK) | Normal Cells | - | - | >10 ppm | |
| MCF-7 | Breast Cancer | - | - | - | |
| MDA-MB-231 | Breast Cancer | - | - | - | |
| COLO 225 | Colon Cancer | - | - | - | |
| HCT-116 | Colon Carcinoma | - | - | >5 | |
| HT-29 | Colon Carcinoma | - | - | >5 | |
| HepG2 | Hepatoma | - | - | >5 | |
| Hep3B | Hepatoma | - | - | >5 |
Note: Direct comparative IC50 values for all three forms in every cell line are not always available in a single study. The table is compiled from multiple sources to provide a comparative overview.
Antifertility Activity
Gossypol was initially investigated as a male contraceptive. Its antifertility effects are primarily attributed to the inhibition of sperm-specific enzymes, particularly lactate dehydrogenase-X (LDH-X), which is crucial for sperm motility and energy metabolism. While both enantiomers can inhibit LDH-X, their in vivo antifertility effects differ, suggesting a more complex mechanism than simple enzyme inhibition. Interestingly, some studies suggest that the (+)-enantiomer, while less effective as an antifertility agent, can still inhibit LDH-X in vitro.
Table 2: Inhibition of Lactate Dehydrogenase (LDH) Isoenzymes by Gossypol
| Enzyme Isozyme | Substrate | Inhibition Type vs. Substrate | Ki (µM) vs. Substrate | Inhibition Type vs. Coenzyme | Ki (µM) vs. Coenzyme | Reference |
| LDH-A4 (goat liver) | Pyruvate | Non-competitive | 20 | Competitive (vs. NADH) | 33 | |
| LDH-B4 (goat heart) | Pyruvate | Non-competitive | 34 | Competitive (vs. NADH) | 43 | |
| LDH-C4 (goat testis) | Pyruvate | Non-competitive | 29 | Competitive (vs. NADH) | 45 | |
| LDH-A4 (goat liver) | Lactate | Non-competitive | 85 | Competitive (vs. NAD+) | 94 | |
| LDH-B4 (goat heart) | Lactate | Non-competitive | 85 | Competitive (vs. NAD+) | 108 | |
| LDH-C4 (goat testis) | Lactate | Non-competitive | 125 | Competitive (vs. NAD+) | 83 | |
| LDH-A4 (human) | - | - | - | Competitive (vs. NADH) | 1.9 | |
| LDH-B4 (human) | - | - | - | Competitive (vs. NADH) | 1.4 | |
| LDH-C4 (human) | - | - | - | Competitive (vs. NADH) | 4.2 | |
| LDH-X (bovine testis) | Pyruvate | Non-competitive | 220 | Competitive (vs. NADH) | 30 | |
| LDH-X (bovine testis) | Lactate | Non-competitive | 52 | Competitive (vs. NAD+) | 6 |
Molecular Mechanisms of Action
Inhibition of Bcl-2 Family Proteins and Induction of Apoptosis
The primary anticancer mechanism of (-)-gossypol (AT-101) is its function as a BH3 mimetic. It binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their inhibitory effect on apoptosis. This leads to the activation of pro-apoptotic proteins Bak and Bax, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Table 3: Binding Affinities (Ki) of Gossypol and its Derivatives for Anti-apoptotic Bcl-2 Family Proteins
| Compound | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) | Mcl-1 Ki (nM) | Reference |
| Gossypol | - | - | - | |
| AT-101 ((-)-Gossypol) | - | - | - |
Modulation of Cell Cycle and Signaling Pathways
Beyond its direct effects on the apoptotic machinery, gossypol has been shown to modulate other signaling pathways and cell cycle regulators. Studies have indicated that both racemic gossypol and its (-)-enantiomer can decrease the expression of cyclin D1 mRNA and increase the expression of transforming growth factor beta (TGFβ) mRNA, both of which are key regulators of cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereo-specific cytotoxic effects of gossypol enantiomers and gossypolone in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profiling of Gossypol Acetic Acid: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of gossypol acetic acid, a crystalline complex of the naturally occurring polyphenol gossypol with acetic acid. The guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. It covers the principles and data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, presented in a structured format with detailed experimental protocols and visual workflows.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative determination of gossypol. The method often involves the formation of a colored complex to enhance specificity and sensitivity.
Quantitative Data
| Parameter | Value | Reference |
| Absorption Maxima (λmax) of Dianilino-dimolybdate of Gossypol Complex | 340 nm and 450 nm | [1] |
| Absorption Maximum (λmax) of Iron(III)-bis-(aminopropanol)-gossypol complex | 620 nm | [2] |
| Linear Concentration Range (Dianilino-dimolybdate of Gossypol Complex) | 0.634 - 4.985 ppm | [1] |
| Detection Limit (Dianilino-dimolybdate of Gossypol Complex) | 0.474 ppm | [1] |
| Absorptivity of this compound (98-100% purity) | 35.1 - 35.8 | [3] |
Experimental Protocol: Spectrophotometric Determination of Total Gossypol
This protocol is based on the reaction of gossypol with 3-amino-1-propanol and subsequent complexation with Iron(III).
-
Apparatus: A UV-Vis spectrophotometer with 1-cm quartz cuvettes is required.
-
Reagents:
-
Iron(III) solution (1.79 x 10⁻³ M): Prepared by dissolving hydrated ferric nitrate in a 40:60 (v/v) hexane-isopropyl alcohol mixture containing a few drops of concentrated hydrochloric acid.
-
Complexing agent solution: Prepared by mixing 2 mL of 3-amino-1-propanol with 10 mL of glacial acetic acid. The solution is cooled and diluted to 100 mL with dimethylformamide.
-
Standard gossypol solution (4.821 x 10⁻³ M): Prepared by dissolving this compound in the complexing agent solution. A working solution is made by diluting a 10 mL aliquot of the standard solution to 100 mL with a 40:60 (v/v) hexane-isopropyl alcohol mixture.
-
-
Procedure:
-
An aliquot of the sample solution containing 0.2-2.0 mg of gossypol is taken.
-
For total gossypol determination, 1 g of the sample is mixed with 25 mL of the complexing reagent and heated in a water bath at 100°C for 2 hours, resulting in a yellow color.
-
After cooling and filtration, the absorbance is measured.
-
A calibration curve is prepared using known concentrations of gossypol standard solutions.
-
The absorbance of the green-colored Iron(III)-bis-(aminopropanol)-gossypol complex is measured at its characteristic absorption maximum of 620 nm.
-
Workflow for Spectrophotometric Analysis
Caption: Workflow for the quantitative analysis of gossypol via UV-Vis spectrophotometry.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in this compound, providing structural confirmation.
Quantitative Data
| Functional Group | Vibrational Frequency (cm⁻¹) | Reference |
| OH groups (valence oscillation) | 3420 | |
| C-H groups (valence oscillation) | 2991, 2961, 2872 | |
| Aldehyde group (C=O valence oscillation) | 1610 | |
| C-H groups (deformation vibration) | 1439, 1337, 1281, 1240, 1163 | |
| Aromatic ring (valence oscillation) | 841, 771, 700, 642 | |
| Acetic acid carbonyl (C=O valence oscillation) | 1707 |
Experimental Protocol: IR Spectral Analysis
While a detailed experimental protocol is not explicitly provided in the search results, a general procedure for obtaining an IR spectrum of a solid sample like this compound is as follows:
-
Apparatus: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
The this compound sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.
-
-
Procedure:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded over a suitable range, typically 4000 to 400 cm⁻¹.
-
The resulting spectrum shows the absorption bands corresponding to the various functional groups in the molecule. The intense peak at 1707 cm⁻¹ is indicative of the carbonyl group from the acetic acid, confirming the formation of the this compound complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of gossypol and its tautomeric forms in solution. The presence of acetic acid can influence the observed chemical shifts.
Quantitative Data: ¹H and ¹³C NMR of Gossypol in CDCl₃
The following data pertains to gossypol, which is the primary component of this compound. The chemical shifts may be slightly altered in the presence of acetic acid.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| CHO | 11.13 | - | |
| OH-1 | - | - | |
| OH-6 | - | - | |
| OH-7 | - | - | |
| H-4 | - | - | |
| H-5 (isopropyl CH) | - | - | |
| H-11 (isopropyl CH₃) | - | - | |
| C-1 | - | - | |
| C-2 | - | - | |
| C-3 | - | - | |
| C-3a | - | - | |
| C-4 | - | - | |
| C-5 | - | - | |
| C-6 | - | - | |
| C-7 | - | - | |
| C-7a | - | - | |
| C-8 | - | - | |
| C-9 | - | - | |
| C-10 | - | - | |
| C-11 | - | - |
Note: A complete list of assigned chemical shifts was not available in the provided search results. The data presented is based on reported values for key protons.
Experimental Protocol: NMR Analysis
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of gossypol or this compound.
-
Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added.
-
-
Procedure:
-
The NMR tube is placed in the spectrometer.
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
Standard one-dimensional ¹H and ¹³C NMR spectra are acquired.
-
If further structural elucidation is needed, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
The stability and tautomeric forms of gossypol can be investigated by acquiring spectra in different solvents and over time.
-
Logical Relationship of Gossypol Tautomers
Caption: Tautomeric equilibrium of gossypol in different solvents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the identity of this compound, often in conjunction with a separation technique like HPLC.
Quantitative Data
| Compound | Ionization Method | Key m/z Values | Reference |
| Gossypol | LCMS-IT-TOF (ESI-) | 517 [M-H]⁻ | |
| This compound | APCI-MS | Not specified |
Experimental Protocol: LC-MS Analysis
The following protocol outlines a general procedure for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Apparatus: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Sample Preparation:
-
A solution of this compound is prepared in a suitable solvent compatible with the HPLC mobile phase.
-
-
HPLC Conditions:
-
A suitable HPLC column (e.g., C18) is used for separation.
-
The mobile phase composition and gradient are optimized to achieve good separation of gossypol from other components.
-
-
MS Conditions:
-
The mass spectrometer is operated in a suitable mode (e.g., negative ion mode for ESI) to detect the molecular ion of gossypol.
-
The ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized for maximum sensitivity.
-
-
Procedure:
-
The prepared sample is injected into the HPLC system.
-
The components of the sample are separated on the HPLC column.
-
The eluent from the column is introduced into the mass spectrometer.
-
Mass spectra are acquired for the separated components.
-
The identity of this compound is confirmed by its retention time and the observed mass-to-charge ratio of its molecular ion. Further structural information can be obtained from tandem MS (MS/MS) experiments.
-
References
A Technical Guide to the Natural Sources and Extraction of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypol, a polyphenolic aldehyde naturally occurring in the cotton plant (Gossypium spp.), has garnered significant scientific interest for its diverse biological activities, including antifertility, antiviral, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the natural sources of gossypol and detailed methodologies for its extraction and purification as gossypol acetic acid. The document summarizes quantitative data on gossypol content, outlines experimental protocols, and visualizes key processes to support researchers and professionals in the field of drug development and natural product chemistry.
Natural Sources of Gossypol
Gossypol is a yellow pigment synthesized and stored in the pigment glands distributed throughout the cotton plant.[2] Its primary role in the plant is as a phytoalexin, providing defense against pests and pathogens.[3][4]
1.1. Distribution in the Cotton Plant
Gossypol is found in various parts of the cotton plant, with the highest concentrations typically located in the seeds (kernels), roots, and stems. It is also present in the leaves, flowers, and boll rinds. The distribution and concentration of gossypol can be influenced by the cotton species, cultivar, and environmental growing conditions. Gossypol exists in two forms within the plant: free gossypol, which is readily extractable with solvents, and bound gossypol, which is covalently linked to proteins and other cellular components.
1.2. Gossypol Content in Cottonseed
Cottonseed is the most common and commercially viable source for gossypol extraction. The gossypol content in cottonseed can vary significantly among different varieties.
| Cotton Variety/Source | Total Gossypol Content (mg/kg) | Free Gossypol Content (mg/kg) | Reference |
| Bt Cotton Varieties (Range) | 802 - 1905 | 1153 - 3887 | |
| Non-Bt Cotton Varieties (Range) | 1136 - 2068 | 1993 - 4140 | |
| Upland Cotton (G. hirsutum) | 0.50% - 0.76% of seed | - | |
| Pima Cotton (G. barbadense) | 0.67% - 1.25% of seed | - | |
| Cottonseed Soapstock | 2% - 8% | - |
Extraction and Purification of this compound
The extraction of gossypol from its natural sources, followed by its conversion to the more stable this compound, is a multi-step process. Gossypol is prone to oxidation, and its complexation with acetic acid yields a stable, crystalline product suitable for further research and development.
2.1. Overview of Extraction Methodologies
Various solvent-based extraction methods have been developed to isolate gossypol. Common solvents include acetone, ethanol, and methyl ethyl ketone (MEK). The process generally involves the liberation of bound gossypol through acid hydrolysis, followed by solvent extraction, concentration, and crystallization.
2.2. Detailed Experimental Protocols
2.2.1. Conventional Solvent Extraction from Cottonseed
This protocol is a generalized procedure based on established methods.
-
Preparation of Material: Cottonseeds are dehulled and ground into a fine powder. To remove the bulk of the oil, the powder is first percolated with a non-polar solvent like hexane or gasoline.
-
Extraction: The defatted cottonseed meal is then subjected to extraction with a polar solvent such as acetone or diethyl ether. For complete extraction, moistening the meal with water may be necessary to liberate bound gossypol.
-
Concentration: The solvent extract is concentrated under reduced pressure using a rotary evaporator.
-
Crystallization of this compound: Glacial acetic acid is added dropwise to the concentrated extract. This induces the crystallization of gossypol as an equimolar complex with acetic acid. The mixture is allowed to stand, often for an extended period, to facilitate complete precipitation.
-
Purification: The crude this compound crystals are collected by filtration and washed with a non-polar solvent like petroleum ether to remove residual impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and glacial acetic acid.
2.2.2. Ultrasound-Assisted Extraction from Cottonseed Soapstock
This method offers improved efficiency and reduced extraction time.
-
Initial Dispersion and Hydrolysis: 100 g of cottonseed soapstock is dispersed in 100 mL of methyl ethyl ketone (MEK) containing phosphoric acid. This mixture is then treated in an ultrasonic bath (e.g., 40 kHz, 150 W) to facilitate the hydrolysis of bound gossypol.
-
Extraction and Phase Separation: The mixture is refluxed and then cooled, leading to the separation of organic and aqueous phases. The gossypol partitions into the MEK phase. The aqueous phase is re-extracted with fresh MEK to maximize recovery.
-
Concentration: The combined MEK extracts are concentrated by vacuum distillation.
-
Ultrasound-Assisted Crystallization: Acetic acid is added to the concentrated extract (e.g., in a 1:3 volume ratio). The solution is then subjected to a short period of ultrasonication (e.g., 2 minutes) at room temperature to induce rapid crystallization of this compound.
-
Recovery and Drying: The crude product is recovered by vacuum filtration, washed with petroleum ether, and dried under vacuum.
-
Recrystallization for High Purity: For higher purity (e.g., >99%), the crude product is dissolved in acetone, filtered, and then recrystallized by the addition of acetic acid, again assisted by brief ultrasonication.
2.3. Extraction Yields and Purity
The efficiency of this compound extraction is dependent on the starting material and the method employed.
| Starting Material | Extraction Method | Yield | Purity | Reference |
| Cottonseed Soapstock (3.7% gossypol) | MEK Extraction with Acetic Acid Crystallization | 63% recovery of gossypol | 87% (crude), 99% (recrystallized) | |
| Cottonseed Soapstock | Ultrasound-Assisted MEK Extraction | 1300 mg from 100 g soapstock | 95.9% | |
| Defatted Cottonseed Meal | Butanol-Ethanol-Water with Citric Acid | 91.22% extraction | - |
Visualizing Key Processes
3.1. Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
3.2. Signaling Pathway of Gossypol-Induced Apoptosis
Gossypol has been shown to induce apoptosis in certain cell lines. One of the elucidated pathways involves the generation of reactive oxygen species (ROS) and subsequent modulation of the SIRT1-p53 axis.
Caption: Gossypol-induced mitochondrial apoptosis pathway.
Conclusion
This guide provides a comprehensive technical overview of the natural sources and extraction methodologies for this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the study and application of this potent natural compound. The use of modern techniques such as ultrasound-assisted extraction can significantly improve the efficiency and yield of this compound, facilitating its broader investigation for therapeutic applications. A thorough understanding of its natural distribution and extraction chemistry is fundamental to unlocking the full potential of gossypol in drug discovery and development.
References
Gossypol Acetic Acid: A Technical Guide to its Mechanism of Action as a Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in oncology for its pro-apoptotic properties. This technical guide provides an in-depth examination of the mechanism of action of its acetic acid form as a direct inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By functioning as a BH3 mimetic, gossypol acetic acid disrupts the protein-protein interactions that are critical for cancer cell survival, thereby initiating the intrinsic pathway of apoptosis. This document details the molecular interactions, downstream signaling events, and provides a compilation of quantitative data from key studies. Furthermore, it outlines the detailed experimental protocols used to elucidate this mechanism, offering a comprehensive resource for researchers in the field of cancer biology and drug development.
Introduction: The Role of Bcl-2 in Cancer and the Emergence of BH3 Mimetics
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Puma, Noxa). In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key mechanism of survival and resistance to conventional therapies[1]. These proteins sequester pro-apoptotic partners, preventing the mitochondrial outer membrane permeabilization (MOMP) that is a point of no return in apoptotic signaling.
BH3 mimetics are a class of small molecules designed to mimic the function of the BH3-only pro-apoptotic proteins[2][3]. These agents bind to the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins and thereby triggering apoptosis[4][5]. Gossypol has been identified as a natural BH3 mimetic, showing direct binding to and inhibition of several anti-apoptotic Bcl-2 family members.
Mechanism of Action of this compound
This compound exerts its pro-apoptotic effects by directly engaging with anti-apoptotic Bcl-2 family proteins. The core of its mechanism lies in its ability to function as a BH3 mimetic, instigating the downstream cascade of the intrinsic apoptotic pathway.
Direct Binding to the BH3 Groove of Anti-Apoptotic Bcl-2 Family Proteins
Gossypol has been shown to bind with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Mcl-1. This binding competitively inhibits the interaction between these anti-apoptotic proteins and their pro-apoptotic counterparts, such as Bax and Bak. Nuclear Magnetic Resonance (NMR) spectroscopy studies have confirmed that gossypol interacts with the hydrophobic pocket of Bcl-xL, the same site that binds the BH3 domain of pro-apoptotic proteins.
Disruption of Anti-Apoptotic Function and Induction of Apoptosis
By occupying the BH3-binding groove, gossypol displaces pro-apoptotic proteins, leading to their activation. This disruption of the protective function of anti-apoptotic Bcl-2 proteins is a critical step in gossypol-induced apoptosis. The freed and activated Bax and Bak can then oligomerize in the outer mitochondrial membrane, leading to MOMP.
Downstream Signaling Cascade
The permeabilization of the mitochondrial outer membrane results in the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. Key events in this cascade include:
-
Cytochrome c Release: Released cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9.
-
Caspase Activation: Caspase-9, an initiator caspase, then cleaves and activates effector caspases, primarily caspase-3 and -7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.
-
Apoptosis-Inducing Factor (AIF) Release: Gossypol has also been shown to induce the release of AIF from the mitochondria. AIF translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.
The following diagram illustrates the signaling pathway of gossypol-induced apoptosis:
Quantitative Data
The efficacy of this compound as a Bcl-2 inhibitor has been quantified in numerous studies. The following tables summarize key binding affinities and cellular potencies.
Table 1: Binding Affinities of Gossypol to Anti-Apoptotic Bcl-2 Family Proteins
| Compound | Target Protein | Binding Affinity (Ki) | Assay Method | Reference |
| (-)-Gossypol (AT-101) | Bcl-2 | 0.32 µM | Cell-free assay | |
| (-)-Gossypol (AT-101) | Bcl-xL | 0.48 µM | Cell-free assay | |
| (-)-Gossypol (AT-101) | Mcl-1 | 0.18 µM | Cell-free assay |
Table 2: In Vitro Cellular Potency of this compound
| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |
| PC-3 | Prostate Cancer | IC50 | 4.74 µg/mL | 72 hours | |
| DU-145 | Prostate Cancer | Apoptosis | 52% | 10 µM for 72 hours | |
| UM-SCC-1 | Head and Neck Squamous Cell Carcinoma | IC50 | 3 µM | 5 days | |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | IC50 | 6 µM | 5 days | |
| Jurkat (Bcl-2 overexpressing) | T-cell Leukemia | IC50 | 18.1 µM | Not specified | |
| Jurkat (Bcl-xL overexpressing) | T-cell Leukemia | IC50 | 22.9 µM | Not specified | |
| WSU-DLCL2 | Diffuse Large Cell Lymphoma | Growth Inhibition | Significant | Not specified |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound as a Bcl-2 inhibitor.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of gossypol to the BH3-binding groove of Bcl-2 family proteins by assessing the displacement of a fluorescently labeled BH3 peptide.
-
Principle: A small, fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger Bcl-2 family protein, the tumbling rate of the peptide decreases, leading to an increase in fluorescence polarization. Competitive inhibitors like gossypol will displace the fluorescent peptide, causing a decrease in polarization.
-
Protocol:
-
Reagents:
-
Purified recombinant Bcl-2, Bcl-xL, or Mcl-1 protein.
-
Fluorescein-labeled BH3 peptide (e.g., from Bad or Bak).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% (v/v) Tween-20.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
In a 96-well or 384-well black plate, add the purified Bcl-2 family protein and the fluorescently labeled BH3 peptide to the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for fluorescein.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the logarithm of the gossypol concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3 and -7, in cells treated with gossypol.
-
Principle: The assay utilizes a luminogenic or fluorogenic substrate containing a caspase-specific peptide sequence (e.g., DEVD for caspase-3/7). Cleavage of the substrate by active caspases releases a luminescent or fluorescent signal that is proportional to caspase activity.
-
Protocol (example with DU-145 prostate cancer cells):
-
Cell Culture and Treatment:
-
Seed DU-145 cells in a 96-well white-walled plate at a density of 2.5 x 103 cells per well and culture for 24 hours.
-
Treat the cells with 10 µM gossypol for various time points (e.g., 12, 24, 36, 48 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
-
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). The incorporated label is then detected by flow cytometry or fluorescence microscopy.
-
Protocol (example with head and neck squamous cell carcinoma cells):
-
Cell Culture and Treatment:
-
Culture UM-SCC cell lines and treat with 10 µmol/L (-)-gossypol for 48 hours.
-
-
Cell Fixation and Permeabilization:
-
Harvest and wash the cells with PBS.
-
Fix the cells in 1% paraformaldehyde.
-
Permeabilize the cells with 70% ethanol and store at -20°C.
-
-
Labeling Reaction:
-
Rehydrate the cells in wash buffer.
-
Incubate the cells in a DNA labeling solution containing TdT enzyme and BrdUTP.
-
-
Detection:
-
Wash the cells and incubate with an Alexa Fluor 488-labeled anti-BrdU antibody.
-
Resuspend the cells in a propidium iodide/RNase A solution for DNA content analysis.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry, detecting the green fluorescence of Alexa Fluor 488 in apoptotic cells.
-
-
Cytochrome c Release Assay (Western Blotting)
This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
-
Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in each fraction is then determined by Western blotting using a specific antibody.
-
Protocol (example with Jurkat cells):
-
Cell Treatment and Harvesting:
-
Treat Jurkat cells with gossypol to induce apoptosis.
-
Harvest the cells by centrifugation.
-
-
Cell Fractionation:
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting:
-
Determine the protein concentration of the cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for cytochrome c.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest and treat with this compound for the desired time.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained, single-stained) for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
-
The following diagram illustrates a typical experimental workflow for assessing gossypol-induced apoptosis:
Conclusion
This compound represents a compelling example of a natural product with potent anti-cancer activity. Its mechanism of action as a BH3 mimetic, directly targeting and inhibiting the function of anti-apoptotic Bcl-2 family proteins, is well-supported by a robust body of evidence. The ability of gossypol to induce the intrinsic apoptotic pathway in a variety of cancer models underscores its therapeutic potential. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols that form the basis of our current understanding of gossypol as a Bcl-2 inhibitor. This information serves as a valuable resource for the ongoing research and development of novel cancer therapies targeting the apoptotic machinery.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-mediated Bak Activation and Cytochrome c Release during Intrinsic Apoptotic Cell Death in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gossypol Acetic Acid: A Potent Inhibitor of Dehydrogenase Enzymes in Drug Development
A Technical Guide for Researchers and Scientists
Abstract
Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium spp.), has garnered significant interest in the scientific community for its diverse biological activities, including its potent inhibitory effects on various dehydrogenase enzymes.[1] This technical guide provides an in-depth analysis of the role of gossypol acetic acid in the inhibition of key dehydrogenase enzymes, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and pathways.
Introduction
Dehydrogenases are a critical class of enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an acceptor, such as NAD⁺/NADP⁺. These enzymes play fundamental roles in numerous metabolic pathways, including glycolysis, the citric acid cycle, and steroid metabolism. The inhibition of specific dehydrogenases has emerged as a promising strategy for the development of therapeutics for a range of diseases, including cancer and infectious diseases.[2][3]
This compound has been identified as a potent, broad-spectrum inhibitor of several NAD-linked dehydrogenase enzymes.[4][5] Its mechanism of action often involves competition with the cofactor NADH or NAD⁺, or non-competitive inhibition with respect to the substrate. This guide explores the specifics of gossypol's interaction with several key dehydrogenases, providing a comprehensive resource for further research and drug development endeavors.
Quantitative Inhibition Data
The inhibitory potency of this compound against various dehydrogenase enzymes has been quantified in numerous studies. The following tables summarize the key inhibition constants (IC₅₀ and Kᵢ) for several important dehydrogenases.
Table 1: IC₅₀ Values of this compound Against Dehydrogenase Enzymes
| Enzyme | Organism/Source | Substrate | IC₅₀ (µM) | Reference |
| Lactate Dehydrogenase (LDH) | Human Spermatozoa | Pyruvate | 9.8 | |
| Human Spermatozoa | α-ketobutyrate | 11.3 | ||
| Bovine Testis (LDH-X) | Pyruvate to Lactate | 200 | ||
| Bovine Testis (LDH-X) | Lactate to Pyruvate | 12 | ||
| Goat Liver (LDH-A₄) | Pyruvate Oxidation | 16-42 | ||
| Goat Heart (LDH-B₄) | Pyruvate Oxidation | 16-42 | ||
| Goat Testis (LDH-C₄) | Pyruvate Oxidation | 16-42 | ||
| Goat Isozymes | Lactate Oxidation | 125 | ||
| Malate Dehydrogenase (MDH) | Human Spermatozoa | Malate to Oxaloacetate | 2.9 | |
| Human Spermatozoa | Oxaloacetate to Malate | 1.2 | ||
| Isocitrate Dehydrogenase (ICDH) | Human Spermatozoa | Isocitrate | 2.7 | |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GA3PDH) | Human Spermatozoa | Glyceraldehyde-3-Phosphate | 110 | |
| 5α-Reductase 1 | Rat (expressed in COS-1 cells) | - | 3.33 ± 0.07 | |
| Rat (intact Leydig cells) | - | 8.512 ± 0.079 | ||
| 3α-Hydroxysteroid Dehydrogenase | Rat (expressed in COS-1 cells) | - | 0.52 ± 0.06 | |
| Rat (intact Leydig cells) | - | 1.032 ± 0.068 | ||
| Retinol Dehydrogenase 2 | Rat | - | >100 |
Table 2: Kᵢ Values and Mode of Inhibition of this compound
| Enzyme | Organism/Source | Varied Substrate | Mode of Inhibition | Kᵢ (µM) | Reference |
| Lactate Dehydrogenase X (LDH-X) | Bovine Testis | NADH | Competitive | 30 | |
| Bovine Testis | NAD⁺ | Competitive | 6 | ||
| Bovine Testis | Pyruvate | Noncompetitive | 220 | ||
| Bovine Testis | Lactate | Noncompetitive | 52 | ||
| Lactate Dehydrogenase (LDH-A₄) | Goat Liver | Pyruvate | Noncompetitive | 20 | |
| Goat Liver | NADH | Competitive | 33 | ||
| Goat Liver | Lactate | Noncompetitive | 85 | ||
| Goat Liver | NAD⁺ | Competitive | 94 | ||
| Lactate Dehydrogenase (LDH-B₄) | Goat Heart | Pyruvate | Noncompetitive | 34 | |
| Goat Heart | NADH | Competitive | 43 | ||
| Goat Heart | Lactate | Noncompetitive | 85 | ||
| Goat Heart | NAD⁺ | Competitive | 108 | ||
| Lactate Dehydrogenase (LDH-C₄) | Goat Testis | Pyruvate | Noncompetitive | 29 | |
| Goat Testis | NADH | Competitive | 45 | ||
| Goat Testis | Lactate | Noncompetitive | 125 | ||
| Goat Testis | NAD⁺ | Competitive | 83 | ||
| Malate Dehydrogenase (MDH) | Human Spermatozoa | Malate/Oxaloacetate | Noncompetitive | - | |
| α-Hydroxyacid Dehydrogenase | Trypanosoma cruzi | Substrate | Noncompetitive | 0.73 | |
| Trypanosoma cruzi | Coenzyme | Uncompetitive | 1.1 | ||
| Malate Dehydrogenase | Trypanosoma cruzi | Substrate | Noncompetitive | 0.3 | |
| Trypanosoma cruzi | Coenzyme | Uncompetitive | 0.19 | ||
| Glutamate Dehydrogenase | Trypanosoma cruzi | Substrate | Noncompetitive | 3.5 | |
| Trypanosoma cruzi | Coenzyme | Uncompetitive | 7.8 | ||
| 5α-Reductase 1 | Rat | Steroid Substrate | Noncompetitive | - | |
| 3α-Hydroxysteroid Dehydrogenase | Rat | Steroid Substrate | Mixed | - |
Experimental Protocols
The following sections detail generalized methodologies for the key experiments cited in this guide. Specific concentrations and incubation times may vary based on the enzyme and experimental goals.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the fundamental steps for determining the inhibitory effect of this compound on a dehydrogenase enzyme.
Materials:
-
Purified dehydrogenase enzyme
-
Substrate (e.g., lactate, malate)
-
Cofactor (NAD⁺ or NADH)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (e.g., Tris-HCl, phosphate buffer) with appropriate pH
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the enzyme, substrate, cofactor, and this compound in the assay buffer.
-
Assay Setup: In a microplate or cuvette, combine the assay buffer, enzyme solution, and varying concentrations of this compound. A control with the solvent alone should be included.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period at a constant temperature (e.g., 25°C or 37°C) to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate and cofactor solution.
-
Measurement of Activity: Monitor the change in absorbance at a specific wavelength (typically 340 nm for NADH) over time. The rate of change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each gossypol concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for a typical dehydrogenase inhibition assay.
Determination of Inhibition Mode (Kinetics)
To elucidate the mechanism of inhibition (e.g., competitive, noncompetitive), enzyme kinetics are studied by varying the concentration of one substrate while keeping the others constant.
Procedure:
-
Perform the enzyme inhibition assay as described above.
-
For determining the mode of inhibition with respect to the substrate, use several fixed concentrations of this compound and vary the substrate concentration. The cofactor concentration is kept constant and saturating.
-
For determining the mode of inhibition with respect to the cofactor, use several fixed concentrations of this compound and vary the cofactor concentration. The substrate concentration is kept constant and saturating.
-
Data Analysis: Plot the initial reaction velocities against the substrate/cofactor concentration. Create Lineweaver-Burk (double reciprocal) plots (1/velocity vs. 1/[Substrate]). The pattern of line intersections will reveal the mode of inhibition.
Signaling Pathways and Logical Relationships
Gossypol's inhibition of dehydrogenase enzymes can have significant downstream effects on cellular signaling pathways.
Inhibition of Lactate Dehydrogenase (LDH) and its Impact on TGF-β Signaling
One of the well-studied effects of gossypol is its inhibition of lactate dehydrogenase A (LDHA). This inhibition has been shown to impact transforming growth factor-beta (TGF-β) signaling, a key pathway in fibrosis and cancer.
The proposed mechanism involves the following steps:
-
Gossypol inhibits LDHA.
-
Inhibition of LDHA reduces the conversion of pyruvate to lactate, leading to decreased extracellular lactate levels.
-
Lactate contributes to the activation of latent TGF-β, in part by lowering the extracellular pH.
-
By reducing lactate production, gossypol inhibits the activation of TGF-β.
-
Inhibition of TGF-β signaling can prevent downstream effects such as myofibroblast differentiation and extracellular matrix deposition, which are hallmarks of fibrosis.
Caption: Gossypol inhibits LDHA, leading to reduced TGF-β activation.
Logical Relationship of Gossypol's Competitive and Noncompetitive Inhibition of LDH
The mode of inhibition of lactate dehydrogenase by gossypol is dependent on the substrate being varied. This dual mechanism is a key aspect of its inhibitory profile.
Caption: Gossypol's dual inhibitory mechanism on LDH.
Conclusion
This compound is a potent inhibitor of a wide range of dehydrogenase enzymes, exhibiting various modes of action. The quantitative data and mechanistic insights presented in this guide underscore its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provide a foundation for researchers to further investigate the inhibitory properties of gossypol and its analogs. The visualization of its impact on signaling pathways, such as the LDH-TGF-β axis, highlights the broader physiological consequences of its enzymatic inhibition. Further research into the specificity and in vivo efficacy of gossypol derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Gossypol - Wikipedia [en.wikipedia.org]
- 2. The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by gossypol of oxidoreductases from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition kinetics of NAD-linked enzymes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Atropisomerism of Gossypol: A Technical Guide to its Implications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gossypol, a naturally occurring polyphenolic aldehyde from the cotton plant (Gossypium species), presents a compelling case of atropisomerism with significant implications for drug development.[1][2] Due to restricted rotation around the central C2-C2' binaphthyl bond, gossypol exists as two stable atropisomers: the dextrorotatory (+)-gossypol and the levorotatory (-)-gossypol.[1] These enantiomers exhibit distinct pharmacological profiles, with (-)-gossypol generally demonstrating greater biological activity, particularly in anticancer and contraceptive applications. This guide provides an in-depth technical overview of the atropisomerism of gossypol, its differential biological activities, the signaling pathways it modulates, and the associated challenges and opportunities for its development as a therapeutic agent.
The Phenomenon of Gossypol Atropisomerism
Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. In the case of gossypol, the bulky ortho-substituents on the naphthalene rings create a high energy barrier to rotation, resulting in two stable, non-interconverting atropisomers at physiological temperatures. The differential biological activities of (+)- and (-)-gossypol underscore the critical importance of stereochemistry in drug design and development. The (-)-enantiomer is often the more potent and thus more toxic form.[3]
Quantitative Analysis of Biological Activities
The differential bioactivity of gossypol atropisomers is evident across a range of therapeutic areas. The levorotatory isomer, (-)-gossypol (often referred to as AT-101 in clinical studies), has been the primary focus of drug development efforts due to its superior potency.
Table 1: Comparative Anticancer Activity of Gossypol Atropisomers
| Cell Line | Assay Type | (+)-Gossypol IC50/GI50 (µM) | (-)-Gossypol IC50/GI50 (µM) | Racemic Gossypol IC50/GI50 (µM) | Reference |
| Jurkat (Human T-cell leukemia) | MTS Assay | - | 7.0 ± 2.7 | - | [4] |
| Bcl-2 overexpressing Jurkat | MTS Assay | - | 18.1 ± 2.6 | - | |
| Bcl-XL overexpressing Jurkat | MTS Assay | - | 22.9 ± 3.7 | - | |
| HPV-16 keratinocytes | MTT Assay | - | 4.8 (GI50) | - | |
| HeLa (Cervical cancer) | Not Specified | - | - | >10 | |
| BK (Bovine Kidney) | Not Specified | - | - | >10 | |
| SFTF-PI43 (Testicular) | MTT Assay | - | - | 2.2 | |
| GC-1spg (Testicular) | MTT Assay | - | - | 3.2 | |
| Multiple Myeloma (U266 and Wus1) | Not Specified | - | - | 2.2 - 2.4 | |
| Endometrial (RL95-2) | MTT Assay | - | - | 1.3 - 18.9 | |
| Ovarian (SKOV-3) | MTT Assay | - | - | 1.3 - 18.9 | |
| Medullary Thyroid (TT) | MTT Assay | - | - | 1.3 - 18.9 | |
| Adrenocortical (NCI-H295R and SW-13) | MTT Assay | - | - | 1.3 - 18.9 |
Table 2: Pharmacokinetic Parameters of Gossypol Atropisomers in Humans
| Parameter | (+)-Gossypol | (-)-Gossypol | Racemic Gossypol | Reference |
| Elimination Half-life (t1/2) | ~29 times that of (-)-gossypol | - | 286 ± 179 hours | |
| Peak Plasma Concentration | Significantly greater than (-)-isomer | - | - | |
| Area Under the Curve (AUC) | Significantly greater than (-)-isomer | - | - |
Signaling Pathways Modulated by Gossypol
Gossypol exerts its biological effects by modulating multiple signaling pathways, with the induction of apoptosis being a key mechanism of its anticancer activity.
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
A primary mechanism of action for gossypol, particularly (-)-gossypol, is its function as a BH3 mimetic. It binds to the BH3 groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their inhibitory effect on pro-apoptotic proteins Bak and Bax. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Caption: (-)-Gossypol inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Induction of Autophagy
In certain cancer cells, particularly those with high levels of Bcl-2, (-)-gossypol can induce autophagy by disrupting the interaction between Bcl-2 and Beclin 1 at the endoplasmic reticulum. This highlights a dual role for gossypol in regulating cell death pathways.
p53-Mediated Apoptosis
Gossypol has been shown to induce DNA damage, leading to the activation of the tumor suppressor protein p53. Activated p53 can then trigger the mitochondrial apoptotic pathway.
Caption: Gossypol-induced DNA damage activates p53-mediated apoptosis.
Experimental Protocols
HPLC Separation of Gossypol Atropisomers
A common method for the separation and quantification of gossypol atropisomers involves derivatization followed by reverse-phase high-performance liquid chromatography (HPLC).
Workflow:
Caption: Workflow for the HPLC separation of gossypol atropisomers.
Methodology:
-
Sample Preparation: Extract gossypol from the source material (e.g., cottonseed) using an appropriate solvent like acetone.
-
Derivatization: React the gossypol extract with a chiral derivatizing agent, such as (R)-(-)-2-amino-1-propanol, to form diastereomeric complexes. This reaction is typically carried out by heating the mixture.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 80:20, v/v) with 0.1% phosphoric acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
-
Analysis: The diastereomeric complexes of (+)- and (-)-gossypol will have different retention times, allowing for their separation and quantification based on peak area.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like gossypol.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of gossypol atropisomers or racemic gossypol for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Implications for Drug Development
The atropisomerism of gossypol presents both challenges and opportunities in the context of drug development.
Challenges:
-
Stereoselective Synthesis: The development of efficient and scalable methods for the stereoselective synthesis of the desired atropisomer is crucial to avoid the administration of the less active or potentially more toxic isomer.
-
Toxicity: Gossypol exhibits dose-limiting toxicities, including hypokalemia and potential for irreversible infertility, which have hindered its clinical development. Careful dose optimization and patient selection are critical.
-
Pharmacokinetics: The two atropisomers have different pharmacokinetic profiles, with (+)-gossypol having a much longer elimination half-life in humans. This can lead to complex dosing schedules and potential for accumulation of the less active isomer when administering a racemic mixture.
-
Formulation: Gossypol's poor water solubility presents formulation challenges that can affect its bioavailability.
Opportunities:
-
Targeted Therapy: The potent activity of (-)-gossypol against Bcl-2 family proteins makes it a promising candidate for the treatment of cancers that are dependent on these anti-apoptotic proteins for survival.
-
Combination Therapy: Gossypol can enhance the efficacy of other chemotherapeutic agents and overcome resistance mechanisms. For example, it can resensitize chronic lymphocytic leukemia cells to Bcl-2 inhibitors like ABT-737.
-
Derivative Development: The gossypol scaffold provides a template for the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, and reduced toxicity.
Conclusion
The atropisomerism of gossypol is a defining feature that dictates its biological activity and therapeutic potential. The superior potency of the (-)-enantiomer has positioned it as a lead compound for the development of novel anticancer agents targeting the Bcl-2 family of proteins. However, the successful clinical translation of gossypol or its derivatives requires overcoming challenges related to stereoselective synthesis, toxicity, and pharmacokinetics. A thorough understanding of the distinct properties of each atropisomer is paramount for the rational design of future clinical trials and the development of safer and more effective gossypol-based therapies.
References
- 1. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The Solvent's Influence: A Technical Guide to the Tautomeric Forms of Gossypol
For Researchers, Scientists, and Drug Development Professionals
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an anti-cancer and anti-viral agent.[1] However, the therapeutic application of gossypol is complicated by its existence in various tautomeric forms, the equilibrium of which is highly dependent on the solvent environment.[1][2] Understanding the tautomeric behavior of gossypol is paramount for consistent experimental results and the development of stable and effective pharmaceutical formulations. This technical guide provides an in-depth analysis of the tautomeric forms of gossypol in different solvents, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
The Tautomeric Landscape of Gossypol
Gossypol can exist in three primary tautomeric forms: the aldehyde-aldehyde form, the lactol-lactol form, and the ketol-ketol form.[1][2] The interconversion between these forms is a dynamic process influenced by solvent polarity, hydrogen bonding capabilities, and time.
dot graph Tautomeric_Forms { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Aldehyde [label="Aldehyde-Aldehyde Form", fillcolor="#F1F3F4"]; Lactol [label="Lactol-Lactol Form", fillcolor="#F1F3F4"]; Ketol [label="Ketol-Ketol Form", fillcolor="#F1F3F4"];
Aldehyde -- Lactol [label="Equilibrium"]; Aldehyde -- Ketol [label="Equilibrium"]; Lactol -- Ketol [label="Equilibrium"]; } caption: Tautomeric equilibrium of gossypol.
Solvent-Dependent Tautomeric Distribution
The equilibrium between the aldehyde, lactol, and ketol forms of gossypol is significantly shifted by the solvent used. Spectroscopic studies, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, have been instrumental in elucidating these solvent effects.
Chloroform (CHCl₃)
In a non-polar aprotic solvent like chloroform, gossypol predominantly exists in the aldehyde-aldehyde form upon initial dissolution. Over time, an equilibrium is established between the aldehyde-aldehyde and the lactol-lactol forms. Gossypol has been found to be highly stable in chloroform.
Methanol (CH₃OH)
In a polar protic solvent such as methanol, gossypol is also found mainly in the aldehyde-aldehyde form in a freshly prepared solution, with only a minuscule amount of the lactol-lactol form present. However, over a period of 30 to 45 days, a significant conversion to the lactol-lactol form is observed.
Dimethyl Sulfoxide (DMSO)
In the highly polar aprotic solvent DMSO, a more complex equilibrium exists, with the presence of the aldehyde-aldehyde, lactol-lactol, and ketol-ketol forms . A competitive relationship between the aldehyde-aldehyde and lactol-lactol forms has been noted over a 45-day period.
Ethanolic Solutions
In ethanol and ethanol-HCl solutions, both the aldehyde and lactol tautomers are observed, with the aldehyde form being predominant in neutral ethanol. In acidic ethanol-DCl solution (pH ≤ 1), only the lactol form is observed.
Table 1: Summary of Gossypol Tautomeric Forms in Different Solvents
| Solvent | Predominant Initial Form | Predominant Long-Term Form(s) | Other Observed Forms | Reference(s) |
| Chloroform (CHCl₃) | Aldehyde-Aldehyde | Aldehyde-Aldehyde & Lactol-Lactol | - | |
| Methanol (CH₃OH) | Aldehyde-Aldehyde | Lactol-Lactol | - | |
| Dimethyl Sulfoxide (DMSO) | Aldehyde-Aldehyde | Aldehyde-Aldehyde & Lactol-Lactol | Ketol-Ketol | |
| Ethanol (C₂H₅OH) | Aldehyde | Aldehyde & Lactol | - | |
| Acidic Ethanol (C₂H₅OD–DCl) | - | Lactol | - |
Experimental Protocols for Tautomer Analysis
The determination of gossypol's tautomeric forms relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for identifying and quantifying the different tautomers of gossypol in solution. The chemical shifts of specific protons, particularly the aldehyde and lactol protons, are distinct for each tautomer.
Methodology:
-
Sample Preparation: Dissolve a known quantity of gossypol in the deuterated solvent of interest (e.g., CDCl₃, CD₃OD, DMSO-d₆) to a final concentration suitable for NMR analysis.
-
Data Acquisition: Acquire ¹H NMR spectra at room temperature at various time intervals (e.g., 0, 3, 5, 7, 15, 30, and 45 days) to monitor the tautomeric conversion.
-
Data Analysis: Identify the characteristic signals for each tautomer. For example, in CDCl₃, the aldehyde proton signal appears around 11.13 ppm. The appearance of new signals or changes in the integration of existing signals over time indicates tautomeric transformation.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the gossypol molecule, which differ between the tautomeric forms.
Methodology:
-
Sample Preparation: Prepare a dilute solution of gossypol in the solvent of interest (e.g., 0.025 mmol·L⁻¹).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range at different time points.
-
Data Analysis: Changes in the position and intensity of the absorption maxima (λmax) are indicative of shifts in the tautomeric equilibrium.
High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS)
This technique is used to confirm the stability of the gossypol molecule and ensure that the observed spectral changes are due to tautomerization and not degradation.
Methodology:
-
Sample Preparation: Prepare gossypol solutions in the desired solvents.
-
Chromatographic Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., a reversed-phase column) to separate gossypol from any potential degradation products.
-
Mass Spectrometric Detection: Analyze the eluent using a QTOF mass spectrometer to confirm the mass-to-charge ratio (m/z) of the parent gossypol molecule.
Conclusion and Implications for Drug Development
The tautomeric equilibrium of gossypol is a critical factor that must be carefully considered in all stages of research and drug development. The choice of solvent can dramatically alter the predominant tautomeric form, which in turn can influence the compound's biological activity, stability, and pharmacokinetic properties. For instance, the aldehyde form is known to be reactive and can form Schiff bases with amino groups in proteins.
This guide highlights the necessity of characterizing the tautomeric state of gossypol under specific experimental conditions. By employing the detailed protocols outlined herein, researchers can ensure the reproducibility of their results and make informed decisions regarding formulation development. A thorough understanding of gossypol's tautomerism is a crucial step towards unlocking its full therapeutic potential.
References
Gossypol Acetic Acid: A Technical Guide on its Potential as a Male Contraceptive Agent
Abstract: Gossypol, a naturally occurring polyphenol extracted from the cotton plant (Gossypium sp.), has been the subject of extensive research for its potent antifertility effects in males.[1][2] This technical guide provides a comprehensive overview of gossypol acetic acid, its mechanism of action, efficacy, and the associated toxicological concerns that have hindered its development as a mainstream contraceptive. The document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Mechanism of Action
Gossypol's contraceptive effect is multifactorial, primarily targeting sperm motility and spermatogenesis without significantly altering hormonal profiles.[3]
1.1. Inhibition of Sperm Enzymes and Energy Metabolism: Gossypol exerts a potent inhibitory effect on key enzymes within spermatozoa, disrupting their energy production and motility.[4][5] It targets enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle. Specifically, gossypol has been shown to inhibit sperm-specific lactate dehydrogenase-X (LDH-X) and other enzymes crucial for ATP production. This disruption of the primary energy pathways leads to a significant decrease in sperm motility. The compound acts on mitochondria, suppressing oxygen consumption and inhibiting ATPase activities, which are vital for sperm movement.
1.2. Disruption of Spermatogenesis: In addition to its effects on mature sperm, gossypol disrupts the process of spermatogenesis within the testes. It induces damage to the germinal epithelium, leading to a reduction in sperm count. Studies have shown that gossypol can cause structural damage to spermatids, including acrosomal fragmentation and damage to the mitochondrial sheath.
1.3. Effects on Acrosomal Enzymes: Gossypol has been found to inhibit the activity of acrosomal enzymes such as acrosin and arylsulfatase. These enzymes are critical for the sperm's ability to penetrate the outer layers of the ovum during fertilization. Inhibition of these enzymes contributes to the antifertility effect of gossypol, independent of its impact on sperm motility and count.
dot
Caption: Proposed mechanism of action of gossypol on male fertility.
Efficacy Data
Numerous preclinical and clinical studies have been conducted to evaluate the contraceptive efficacy of gossypol.
2.1. Preclinical Studies: Animal studies have consistently demonstrated the antifertility effects of gossypol across various species, including rats and monkeys. These studies have established a dose-dependent and time-dependent relationship for gossypol's impact on sperm parameters.
Table 1: Summary of Preclinical Efficacy Studies of Gossypol
| Animal Model | Dosage | Duration | Effects on Sperm Parameters | Reference(s) |
|---|---|---|---|---|
| Male Rats | 20 mg/kg/day | 62 days | Infertility, severely damaged and immotile sperm, detached heads, abnormal mitochondria. | |
| Monkeys | 4 mg/kg/day | 24 months | Complete inhibition of spermatogenesis (reversible). | |
| Monkeys | 10 mg/kg/day | 6 months | Complete inhibition of spermatogenesis (reversible). |
| Hamsters | 12.5 mg/kg/day | 6 weeks | Significantly decreased sperm motility, hyperactivated motility, and in vitro fertilization rate. | |
2.2. Clinical Trials: Clinical trials in humans, primarily conducted in China, have confirmed gossypol's efficacy as a male contraceptive.
Table 2: Summary of Clinical Trial Data on this compound
| Study Design | Number of Participants | Dosage Regimen | Efficacy Rate | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Double-blind, randomized, controlled | 75 (gossypol), 77 (placebo) | Loading: 20 mg/day | 92% at end of loading phase | 31% achieved azoospermia, 61% had sperm count < 4 x 10⁶/mL. No adverse effects on libido or appetite. | |
| Multicenter study | 8,806 volunteers | N/A | >90% | Confirmed antifertility efficacy. |
| Dose-reduction study | 77 volunteers (29 on 10mg, 26 on 12.5mg, 22 control) | Loading: 10 or 12.5 mg/day; Maintenance: 35 or 43.75 mg/week | Infertility levels (< 4 million/mL) reached. | Lower doses induced infertility without hypokalemia or irreversibility. Semen data returned to pretreatment levels after cessation. | |
Toxicity and Side Effects
Despite its high efficacy, the clinical development of gossypol has been largely halted due to significant toxicity concerns.
3.1. Hypokalemia: The most serious and frequently reported side effect is hypokalemia (low serum potassium levels), which can lead to fatigue, muscle weakness, and in severe cases, paralysis. While some studies suggest that lower doses may mitigate this risk, it remains a primary safety concern.
3.2. Irreversibility: A significant percentage of men (over 20% in some studies) do not regain normal sperm parameters after discontinuing gossypol, leading to permanent infertility. The risk of irreversibility appears to be related to the dose and duration of treatment.
3.3. Other Toxic Effects: Gossypol has been associated with a range of other toxic effects in animal studies, including hepatotoxicity and cardiotoxicity. General signs of acute toxicity can include respiratory distress, anorexia, and weakness.
Table 3: Reported Side Effects and Toxicity of Gossypol
| Side Effect/Toxicity | Species | Description | Reference(s) |
|---|---|---|---|
| Hypokalemia | Human | Lowered serum potassium levels, risk of fatigue, muscle weakness, and paralysis. | |
| Irreversible Infertility | Human | Failure to return to normal sperm counts after cessation of treatment in a significant portion of users. | |
| Hepatotoxicity | Animals | Liver cell degeneration and ascites. | |
| Cardiotoxicity | Animals | Cardiac failure, heart necrosis. |
| General Toxicity | Animals | Respiratory distress, impaired body weight gain, anorexia, weakness. | |
Experimental Protocols
Standardized protocols have been employed to assess the efficacy and safety of gossypol.
4.1. Semen Analysis:
-
Objective: To determine sperm count, motility, and morphology.
-
Methodology: Semen samples are collected after a period of sexual abstinence. Analysis is typically performed using a hemocytometer or an automated sperm analysis system. Motility is assessed by observing the percentage of progressively motile sperm. Morphology is evaluated by staining sperm smears and classifying them according to established criteria (e.g., WHO criteria).
4.2. Hormone Assays:
-
Objective: To measure serum levels of reproductive hormones.
-
Methodology: Blood samples are collected, and serum is separated. Levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are measured using radioimmunoassay (RIA) or other sensitive immunoassay techniques.
4.3. Serum Potassium Measurement:
-
Objective: To monitor for hypokalemia.
-
Methodology: Serum potassium levels are measured using flame photometry or ion-selective electrodes.
dot
Caption: A typical clinical trial workflow for a male contraceptive agent.
Future Directions and Conclusion
The significant side effects of gossypol, particularly hypokalemia and the high rate of irreversible infertility, have prevented its approval and widespread use as a male contraceptive. However, its potent antifertility action continues to make it a subject of scientific interest.
Future research could focus on:
-
Analog Development: Synthesizing and screening gossypol analogs that retain contraceptive efficacy but have a more favorable toxicity profile.
-
Dose Optimization: Further investigation into low-dose regimens that may minimize side effects while maintaining efficacy. Studies combining low-dose gossypol with other agents are also being explored.
-
Understanding Irreversibility: Elucidating the mechanisms underlying the irreversible effects of gossypol on spermatogenesis could inform the development of safer alternatives.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Antiviral and Antimicrobial Properties of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has long been investigated for its diverse biological activities. This in-depth technical guide focuses on the antiviral and antimicrobial properties of its acetic acid form, providing a comprehensive overview of its efficacy, mechanisms of action, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, microbiology, and drug development who are exploring novel therapeutic agents.
Antimicrobial Properties of Gossypol Acetic Acid
This compound has demonstrated significant inhibitory effects against a range of bacteria, particularly Gram-positive organisms. Its primary mechanism of action involves the disruption of bacterial cell division by targeting the essential FtsZ protein.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Bacillus subtilis 168 | Gram-positive | 4 | [1][2] |
| Staphylococcus aureus 29213 | Gram-positive | 8 | [1][2] |
| Methicillin-resistant S. aureus (MRSA) BAA 41 | Gram-positive | 8 | [1] |
| Edwardsiella ictaluri | Gram-negative | 3 (complete inhibition) | |
| Helicobacter pylori (clinical strains) | Gram-negative | 3.51 - 4.14 | |
| Escherichia coli 25922 | Gram-negative | >128 (synergistic effect with PMBN at 64 µg/mL) |
Note: The activity of this compound against Gram-negative bacteria like E. coli is significantly enhanced in the presence of an outer membrane permeabilizer such as Polymyxin B nonapeptide (PMBN), suggesting that the outer membrane typically prevents the compound from reaching its intracellular target.
Mechanism of Action: Inhibition of FtsZ
This compound exerts its antimicrobial effect by directly targeting the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery.
Experimental Protocols
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for S. aureus) and incubated overnight at 37°C. The culture is then diluted to a standardized density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in the broth medium in a 96-well microplate.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microplate containing the serially diluted this compound. The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
This assay measures the effect of this compound on the GTP hydrolysis activity of FtsZ.
-
Reaction Mixture Preparation: Purified FtsZ protein (e.g., from S. aureus) is incubated with varying concentrations of this compound in a suitable buffer (e.g., 50 mM MOPS, pH 6.5) at room temperature.
-
Initiation of Reaction: The GTPase reaction is initiated by the addition of GTP and essential ions (e.g., MgCl2 and KCl).
-
Quantification of Phosphate Release: The amount of inorganic phosphate released due to GTP hydrolysis is quantified using a malachite green-based colorimetric assay.
-
Data Analysis: The inhibition of GTPase activity is calculated by comparing the phosphate release in the presence of this compound to a control without the compound.
Antiviral Properties of this compound
Gossypol and its derivatives have shown promising activity against a variety of viruses, including several coronaviruses and herpes simplex virus type II.
Quantitative Antiviral Data
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication.
| Virus | EC50 (µM) | Reference |
| SARS-CoV-2 | 0.31 | |
| Porcine epidemic diarrhea virus (PEDV) | 0.99 | |
| Swine acute diarrhea syndrome coronavirus (SADS-CoV) | 2.55 | |
| Avian infectious bronchitis virus (IBV) | 1.02 | |
| Porcine deltacoronavirus (PDCoV) | 1.06 |
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
For coronaviruses, gossypol has been identified as a direct inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication and transcription.
Experimental Protocols
This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for HSV-II) is grown in a multi-well plate.
-
Virus Infection: The cell monolayer is infected with a known amount of virus.
-
Compound Treatment: After a period of viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.
-
Plaque Formation: The plates are incubated for a period sufficient for the virus to replicate and form visible plaques (zones of cell death).
-
Quantification: The plaques are visualized (e.g., by staining with crystal violet) and counted. The percentage of plaque reduction at each concentration of the compound is calculated relative to a virus-only control.
This assay quantifies the amount of viral RNA to assess the inhibitory effect of a compound on viral replication.
-
Cell Infection and Treatment: Host cells are infected with the virus and treated with different concentrations of this compound.
-
RNA Extraction: At a specific time post-infection, total RNA is extracted from the cells.
-
Reverse Transcription: The viral RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template for quantitative PCR (qPCR) with primers and probes specific to a viral gene.
-
Data Analysis: The amount of viral RNA is quantified by measuring the fluorescence signal during the PCR. The reduction in viral RNA levels in treated cells compared to untreated cells indicates the antiviral activity of the compound.
Signaling Pathways Modulated by this compound
Beyond its direct antimicrobial and antiviral effects, this compound has been shown to modulate several key cellular signaling pathways, particularly those involved in apoptosis and cellular stress responses.
Caspase-Dependent Mitochondrial Apoptosis Pathway
This compound can induce apoptosis in various cell types, including cancer cells, through the intrinsic mitochondrial pathway. This involves the activation of caspase-9 and caspase-3.
FoxO3/Sestrin2 Pathway
This compound can protect cells from oxidative stress by activating the Forkhead box O3 (FoxO3) transcription factor, which in turn upregulates the expression of Sestrin2 (SESN2), an antioxidant protein.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent with both antimicrobial and antiviral properties. Its well-defined mechanism of action against bacterial FtsZ and viral RdRp provides a solid foundation for further drug development and optimization. The modulation of key cellular signaling pathways further highlights its multifaceted biological activity. This technical guide provides a comprehensive summary of the current knowledge, offering valuable data and detailed methodologies to aid researchers in their exploration of this promising natural compound. Further investigation is warranted to fully elucidate its therapeutic potential and to develop derivatives with enhanced efficacy and safety profiles.
References
- 1. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Gossypol Acetic Acid
Introduction
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium sp.), and its more stable form, gossypol acetic acid (GAA), have garnered significant interest for their wide range of biological activities.[1] Initially investigated for its male antifertility effects, gossypol has also demonstrated potent antiproliferative and pro-apoptotic properties in various cancer cell lines.[2][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound in vitro, focusing on its anticancer and male contraceptive applications.
Application Note 1: Anticancer Efficacy of this compound
Principle and Mechanism of Action
This compound exerts its anticancer effects primarily by inducing apoptosis. It functions as a small-molecule inhibitor, mimicking the BH3 domain of pro-apoptotic proteins. This allows it to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL. This binding displaces pro-apoptotic proteins like Bak and Bax, leading to their activation. Activated Bak/Bax oligomerize on the mitochondrial outer membrane, increasing its permeability and causing the release of cytochrome c. In the cytosol, cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspase-3, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
Key In Vitro Assays for Anticancer Efficacy
-
Cell Viability and Cytotoxicity Assay (MTT/MTS): To determine the dose-dependent inhibitory effect of this compound on the proliferation of cancer cells.
-
Apoptosis Assay (Annexin V/PI Flow Cytometry): To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment.
-
Caspase Activation Assay (Western Blot or Colorimetric/Fluorometric Assays): To confirm the involvement of the caspase cascade in the apoptotic pathway.
-
Mitochondrial Membrane Potential Assay: To detect the loss of mitochondrial membrane potential, an early event in apoptosis.
-
Bcl-2 Family Protein Interaction Assay (Fluorescence Polarization): To confirm the direct binding of gossypol to anti-apoptotic Bcl-2 proteins.
Experimental Workflow for Anticancer Efficacy Testing
Caption: Workflow for evaluating the anticancer efficacy of gossypol.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| RL95-2 | Endometrial Carcinoma | 1.3 | |
| SW-13 | Adrenocortical Carcinoma | 18.9 | |
| SKOV-3 | Ovarian Carcinoma | 6.0 | |
| TT | Medullary Thyroid Carcinoma | 12.8 | |
| NCI-H295R | Adrenocortical Carcinoma | 9.7 | |
| PC-3 | Prostate Cancer | 9.1 | |
| MDA-MB-231 | Breast Cancer | 14.4 | |
| Jurkat (Bcl-2 Overexpressing) | T-cell Leukemia | 18.1 | |
| Jurkat (Bcl-xL Overexpressing) | T-cell Leukemia | 22.9 | |
| BxPC-3 / MIA PaCa-2 | Pancreatic Cancer | ~10 µM (induced ~20% cytotoxicity at 24h) |
Gossypol-Induced Apoptosis Signaling Pathway
Caption: Gossypol inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Detailed Experimental Protocols (Anticancer)
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (GAA) stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol; or acidic SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of GAA in culture medium. Remove the old medium from the wells and add 100 µL of the GAA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest GAA dose) and a medium-only control (for background).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well. Pipette up and down to dissolve the crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate cell viability as a percentage of the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
Plot the viability against the log of GAA concentration to determine the IC50 value.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound (GAA)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of GAA (e.g., IC50 concentration) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the supernatant) with the detached cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Gating: Set up gates to distinguish cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
-
-
Data Analysis: Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by GAA.
Application Note 2: Male Contraceptive Efficacy of this compound
Principle and Mechanism of Action
This compound's primary antifertility effect in males is the significant inhibition of sperm motility. This action is believed to be mediated, at least in part, by the inhibition of key enzymes required for sperm movement, such as Ca²⁺ and Mg²⁺ activated ATPase. A reduction in ATPase activity impairs the energy supply for flagellar movement, leading to immobilization. Gossypol may also affect sperm membrane integrity and ion transport, such as inhibiting Ca²⁺ influx, which is crucial for regulating flagellar function.
Key In Vitro Assays for Contraceptive Efficacy
-
Sperm Motility Assay: The cornerstone assay to directly measure the inhibitory effect of gossypol on the percentage of motile sperm over time.
-
Sperm Viability Assay: To distinguish between sperm immobilization (spermostatic effect) and sperm killing (spermicidal effect), often using dyes like eosin-nigrosin.
-
Sperm ATPase Activity Assay: To investigate the biochemical mechanism by measuring the activity of Ca²⁺/Mg²⁺-ATPase in sperm lysates after gossypol treatment.
Experimental Workflow for Contraceptive Efficacy Testing
Caption: Workflow for evaluating the contraceptive efficacy of gossypol.
Quantitative Data: Effect of Gossypol on Sperm Motility
| Species | Gossypol Concentration (µg/mL) | Incubation Time (minutes) | Motility Reduction | Reference |
| Human | 10 - 100 | 210 | From 83% to 4% | |
| Human | 100 | 30 | From ~73% to ~35% | |
| Bull | 1000 | 30 | Immobilized semen with 87.4% initial motility |
Detailed Experimental Protocol (Contraceptive)
Protocol 3: In Vitro Sperm Motility Assay
This protocol is based on methodologies described for testing gossypol's effect on human spermatozoa.
Materials:
-
Freshly ejaculated semen sample
-
Baker's buffer or other suitable sperm culture medium
-
This compound (GAA) stock solution (dissolved in a minimal amount of ethanol or DMSO and diluted)
-
Incubator (37°C)
-
Microscope with a heated stage
-
Counting chamber (e.g., Makler or hemocytometer)
-
Micropipettes
Procedure:
-
Semen Sample Preparation: Allow the fresh semen sample to liquefy at 37°C for 30 minutes. Perform an initial assessment to ensure the sample has adequate baseline motility (e.g., >60%).
-
Sperm Suspension: Prepare a sperm suspension by diluting the semen in pre-warmed Baker's buffer to a standard concentration (e.g., 1 x 10⁶ spermatozoa/mL).
-
Treatment Groups: Prepare tubes with the sperm suspension and add GAA to achieve the desired final concentrations (e.g., 10 µg/mL and 100 µg/mL). Prepare a vehicle control tube containing the same amount of solvent used for the GAA stock.
-
Incubation: Incubate all tubes at 37°C.
-
Motility Assessment: At specified time points (e.g., 0, 30, 60, 120, and 210 minutes), take a small aliquot (e.g., 10 µL) from each tube, place it on a slide in a counting chamber, and observe under the microscope.
-
Counting: Count at least 100-200 spermatozoa and classify them as motile or immotile. Progressive motility (sperm moving forward) should be distinguished from non-progressive motility (tail moving but no forward progression).
-
Data Analysis: Calculate the percentage of motile sperm for each treatment group at each time point.
-
% Motility = (Number of Motile Sperm / Total Number of Sperm Counted) x 100
-
Compare the motility percentages of the GAA-treated groups to the vehicle control group to determine the extent of inhibition.
-
References
- 1. Facebook [cancer.gov]
- 2. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro study of inhibitory activity of gossypol, a cottonseed extract, in human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents Oxidative Stress-Induced Retinal Pigment Epithelial Necrosis by Regulating the FoxO3/Sestrin2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Gossypol Acetic Acid Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species)[1]. It exists in two enantiomeric forms and has a range of biological activities, which has led to its investigation as a potential therapeutic agent, including as a male contraceptive and an anticancer drug[1]. Gossypol acetic acid is a crystalline complex of gossypol and acetic acid, often used as a stable form for research and development[2]. Accurate quantification of gossypol concentration is crucial for quality control, formulation development, and pharmacological studies. This application note provides detailed protocols for the spectrophotometric determination of this compound, a cost-effective and rapid analytical method.
The primary methods for spectrophotometric determination of gossypol involve a chromogenic reaction to produce a colored complex that can be quantified by measuring its absorbance. Common reagents used for this purpose include aniline, p-anisidine, and a combination of aniline and ammonium molybdate[3][4]. Another approach involves the reaction of gossypol with 3-amino-1-propanol and subsequent complexation with Iron(III).
Principle of the Method
The protocols described below are based on the reaction of gossypol with specific chromogenic agents to form a colored product. The intensity of the color, which is directly proportional to the gossypol concentration, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). A standard calibration curve is generated using known concentrations of this compound to determine the concentration of unknown samples.
One widely used method is the reaction of gossypol with aniline to form dianilino-gossypol, a yellow-colored complex. An improved version of this method involves the simultaneous reaction of gossypol with aniline and ammonium molybdate to form a dianilino-dimolybdate of gossypol complex, which offers enhanced specificity. Another method utilizes the reaction with 3-amino-1-propanol and iron(III) to form a green-colored complex.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different spectrophotometric methods for gossypol determination.
Table 1: Method Comparison for Spectrophotometric Determination of Gossypol
| Method | Chromogenic Reagents | λmax (nm) | Linear Range (ppm) | Detection Limit (ppm) | Reference |
| Dianilino-gossypol Formation | Aniline | 440 - 444 | Not Specified | Not Specified | |
| Dianilino-dimolybdate of Gossypol Formation | Aniline and Ammonium Molybdate | 450 | 0.634 - 4.953 | 0.474 | |
| Iron(III)-bis-(aminopropanol)-gossypol Complex | 3-amino-1-propanol and Iron(III) | 620 | 4 - 80 | Not Specified | |
| Second Derivative UV Spectrophotometry | None (Direct Measurement) | ~300 | Not Specified | Not Specified |
Table 2: Optical Characteristics of Gossypol Complexes
| Complex | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) | Reference |
| Dianilino-gossypol | 444 | - | Not Specified | |
| Dimolybdate of gossypol | 420 | - | Not Specified | |
| Dianilino-dimolybdate of gossypol | 450 | 340 | Not Specified | |
| Iron(III)-bis-(aminopropanol)-gossypol | 620 | - | Not Specified |
Experimental Protocols
Protocol 1: Determination of Gossypol via Dianilino-dimolybdate Complex Formation
This method is based on the simultaneous reaction of aniline on the aldehyde groups and ammonium molybdate on the ortho-diphenolic groups of gossypol.
Materials and Reagents:
-
This compound Standard (Sigma-Aldrich, G4382 or equivalent)
-
Aniline (Sigma-Aldrich, A9880 or equivalent)
-
Ammonium Molybdate (Sigma-Aldrich, A7302 or equivalent)
-
Tartaric Acid (Sigma-Aldrich, T8277 or equivalent)
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Isopropyl Alcohol
-
Ethyl Alcohol
-
Volumetric flasks (10 mL)
-
Pipettes
-
Water bath (70°C)
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 30.2 ppm) in ethyl alcohol. Store in a borosilicate glass container.
-
Preparation of Buffer Solution (pH 6.5): Prepare a 0.2 mol L-1 tartaric acid solution in a 1:1 mixture of DMSO and isopropyl alcohol. Prepare a 0.2 mol L-1 sodium hydroxide solution. Mix appropriate volumes of these solutions to achieve a pH of 6.5, monitored with a pH meter.
-
Preparation of Reagent 1 (Aniline) and Reagent 2 (Ammonium Molybdate): Prepare solutions of aniline and ammonium molybdate. The original study does not specify the concentration, so it is recommended to start with a concentration such as 0.1 M for each in the appropriate solvent and optimize if necessary.
-
Preparation of Standard Solutions: In a series of 10 mL volumetric flasks, place aliquots of the this compound stock solution to obtain final concentrations in the range of 0.298 - 4.985 ppm (pure gossypol).
-
Reaction: To each flask, add 2 mL of the pH 6.5 buffer solution, 1 mL of Reagent 1 (aniline), and 1 mL of Reagent 2 (ammonium molybdate).
-
Incubation: Incubate the resulting solutions for 15 minutes in a water bath at 70°C.
-
Cooling and Dilution: After incubation, cool the flasks to room temperature and dilute to the 10 mL mark with the buffer solution.
-
Spectrophotometric Measurement: Record the absorbance spectrum of the complex from 320 to 520 nm against a blank (prepared in the same manner but without the gossypol standard). Measure the absorbance at 450 nm.
-
Calibration Curve: Plot the absorbance at 450 nm versus the concentration of gossypol to construct a calibration curve. The relationship should be linear in the specified concentration range.
-
Sample Analysis: For unknown samples, follow the same procedure, replacing the standard solution with the sample solution. Determine the concentration from the calibration curve.
Protocol 2: Determination of Gossypol via Iron(III)-bis-(aminopropanol)-gossypol Complex Formation
This method is based on the reaction of gossypol with 3-amino-1-propanol and its subsequent complexation with Iron(III) to form a green-colored complex.
Materials and Reagents:
-
This compound Standard
-
3-amino-1-propanol
-
Iron(III) Chloride (FeCl3) or similar Iron(III) salt
-
Dimethylformamide (DMF)
-
Hexane
-
Isopropyl Alcohol
-
Glacial Acetic Acid
-
Volumetric flasks
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a standard solution of this compound in dimethylformamide.
-
Preparation of Complexing Reagent: Mix 2 mL of 3-amino-1-propanol with 10 mL of glacial acetic acid. Cool the solution to room temperature and dilute to 100 mL with dimethylformamide in a volumetric flask.
-
Preparation of Standard Solutions: Prepare a series of standard solutions with gossypol concentrations ranging from 4 to 80 ppm.
-
Reaction: In a volumetric flask, mix an aliquot of the gossypol standard solution with the complexing reagent and an Iron(III) solution.
-
Color Development: Allow the reaction to proceed to form the green-colored Iron(III)-bis-(aminopropanol)-gossypol complex.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the absorption maximum of 620 nm against a reagent blank.
-
Calibration Curve: Construct a calibration curve by plotting absorbance versus the concentration of gossypol.
-
Sample Analysis: Treat the unknown sample solution in the same manner as the standards and determine its concentration from the calibration curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of gossypol.
Caption: Reaction scheme for the formation of the dianilino-dimolybdate of gossypol complex.
References
Application Notes and Protocols for In Vivo Studies of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models for in vivo research on gossypol acetic acid. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.
Introduction to this compound in In Vivo Research
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium spp.), and its more stable medicinal form, this compound, have been the subject of extensive research due to their diverse biological activities. Initially investigated as a male contraceptive, gossypol has also demonstrated potent anticancer, antiviral, and antiparasitic properties. However, its clinical application has been hampered by toxicity concerns. In vivo animal models are therefore crucial for elucidating the mechanisms of action, pharmacokinetic profiles, and toxicological effects of this compound to inform potential therapeutic applications.
Commonly Used Animal Models
A variety of animal models have been employed to study the in vivo effects of this compound. The choice of model often depends on the specific research question, with rodents being the most common for initial efficacy and toxicity screening, while larger animals and non-human primates are used for studies requiring closer physiological similarity to humans.
Table 1: Overview of Animal Models for this compound In Vivo Studies
| Animal Model | Strain | Key Applications | References |
| Rat | Wistar, Sprague-Dawley, Holtzman | Antifertility studies (male and female), toxicity (acute and chronic), carcinogenicity, pharmacokinetics | [1][2][3][4][5] |
| Mouse | ICR, B6C3F, C57BL/6, Balb/c | Antifertility studies, anticancer efficacy, immunomodulatory effects, pharmacokinetics | |
| Monkey | Cynomolgus (Macaca fascicularis), Bonnet (Macaca radiata) | Antifertility studies (male), toxicity, histopathology | |
| Cattle | Dairy cows | Pharmacokinetics, metabolism | |
| Rabbit | - | Antifertility studies (male) | |
| Hamster | - | Antifertility studies (male) |
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various in vivo studies on the effects of this compound.
Reproductive Toxicity in Male Rodents
Table 2: Effects of this compound on Male Rat Fertility
| Dosage | Duration | Effect on Fertility | Sperm Motility | Sperm Count | Reference |
| 7.5 mg/rat/day | 9 weeks | 100% infertility (no implantation sites) | All spermatozoa non-motile after 10 weeks | - | |
| >15 mg/kg/day | 5-10 weeks | Marked reduction | Significant inhibition | - | |
| <15 mg/kg/day | 20 weeks | No antifertility effect | - | - | |
| 5 mg/kg BW | 14 days | Reduced fertility (0 offspring) | - | Significant decrease in epididymal sperm count | |
| 10, 20, 30 mg/kg/day | 9 weeks | Infertile at 10 and 20 mg/kg | - | Significant decrease at 30 mg/kg | |
| 5 or 10 mg/kg daily | 12 weeks | Sterility | Dead and abnormal sperm | - | |
| 15 mg/kg | 16 weeks | 100% infertility | - | - |
Table 3: Effects of this compound on Male Hamster Fertility
| Dosage | Duration | Effect on Fertility | Sperm Motility | Reference |
| 5 or 10 mg/kg daily | 12 weeks | Sterility | Dead and abnormal sperm |
Reproductive Toxicity in Female Rats
Table 4: Effects of this compound on Female Rat Fertility
| Dosage | Duration | Effect on Fertility | Other Observations | Reference |
| 30 mg/kg/day | Days 1-5 post-coitum | No blockage of pregnancy | - | |
| 60 mg/kg/day | Days 1-5 post-coitum | 50% not pregnant | Significantly decreased serum progesterone | |
| 90, 120 mg/kg/day | Days 1-5 post-coitum | Pregnancy blocked in most animals | Significantly decreased serum progesterone | |
| 20 mg/kg/day | 60 days | Decreased incidence of pregnancy | Irregular estrous cycles, lower body weight gain, reduced number of viable embryos |
General Toxicity
Table 5: General Toxicity of this compound in Animal Models
| Animal Model | Dosage | Duration | Key Toxicological Findings | Reference |
| Rat (Sprague-Dawley) | 25 mg/kg/day | 26 weeks | Marked suppression of body weight gain, testicular pathology in 6/20 rats | |
| Rat (Wistar) | 2.5-30 mg/kg | 10 weeks | Significant lethal rates at all doses, suppressed body weight gain | |
| Monkey (Cynomolgus) | 25 mg/kg/day | 13 weeks | Death, extensive biochemical changes, pathology in heart, liver, kidney, and testes | |
| Monkey (Cynomolgus) | 10 mg/kg/day (IM) | 2 weeks | Congestion and hydropic degeneration in liver and lungs; mucosal degeneration in stomach and intestines; mild hydropic degeneration of renal tubules; degenerative changes in seminiferous tubules |
Pharmacokinetics
Table 6: Pharmacokinetic Parameters of Gossypol in Different Animal Species
| Animal Model | Isomer | Route | Elimination Half-life (t½) | Oral Bioavailability | Reference |
| Rat | (+)-gossypol | IV | 7.80 h | 86% ((+/-)-gossypol) | |
| Rat | (-)-gossypol | IV | 3.96 h | - | |
| Mouse | (+/-)-gossypol | IV | 7.7 h | 14.3% | |
| Cattle | Racemic gossypol | Oral (feed) | 40.0 - 67.5 h | - | |
| Dog | (+)-gossypol | IV | ~5x that of (-)-gossypol | 30.9% +/- 16.2% ((+/-)-gossypol) | |
| Dog | (-)-gossypol | IV | - | - |
Experimental Protocols
Male Rat Fertility Study
Objective: To assess the antifertility effects of this compound in male rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (adult, proven fertility)
-
Female rats of the same strain (for mating)
-
This compound
-
Vehicle (e.g., corn oil, dimethyl sulfoxide (DMSO))
-
Gavage needles
-
Cages for housing and mating
-
Microscope, slides, and coverslips
-
Hemocytometer (e.g., Neubauer)
-
Physiological saline or appropriate buffer for sperm analysis
Protocol:
-
Animal Acclimatization: House male rats under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the male rats into a control group and one or more treatment groups.
-
Dosing:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration(s) (e.g., 5, 10, 15, 20, 30 mg/kg body weight).
-
Administer the this compound suspension or vehicle to the respective groups daily via oral gavage for a predetermined period (e.g., 8-16 weeks).
-
-
Mating:
-
Towards the end of the treatment period (e.g., starting from week 8), cohabit each male rat with one or two proestrous or estrous female rats overnight.
-
Confirm mating by the presence of a vaginal plug or sperm in the vaginal smear the following morning.
-
-
Fertility Assessment:
-
Separate the mated females and monitor for pregnancy.
-
At mid-gestation (e.g., day 10-13), euthanize the females and examine the uterine horns for the number of implantation sites.
-
Calculate the fertility index as the percentage of males that successfully impregnated a female.
-
-
Sperm Analysis:
-
At the end of the treatment period, euthanize the male rats.
-
Excise the cauda epididymis and place it in a pre-warmed petri dish containing a known volume of physiological saline or a suitable medium like Biggers, Whitten, and Whittingham (BWW) medium.
-
Mince the cauda epididymis to allow sperm to disperse into the medium.
-
Sperm Motility: Place a drop of the sperm suspension on a pre-warmed slide, cover with a coverslip, and immediately examine under a microscope at 400x magnification. Assess the percentage of motile sperm.
-
Sperm Count: Load the sperm suspension into a hemocytometer and count the number of sperm in the designated squares. Calculate the sperm concentration (sperm/mL) and the total epididymal sperm count.
-
-
Histopathology:
-
Collect the testes and fix them in an appropriate fixative (e.g., Bouin's solution or 10% neutral buffered formalin).
-
Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
Examine the sections for any histopathological changes in the seminiferous tubules, such as degeneration of germ cells, vacuolization, and damage to Sertoli cells.
-
General Toxicity Study in Monkeys
Objective: To evaluate the potential toxicity of this compound in a non-human primate model.
Materials:
-
Cynomolgus monkeys (Macaca fascicularis)
-
This compound
-
Vehicle for administration
-
Equipment for clinical observations (e.g., scale, thermometer)
-
Equipment for blood collection and analysis
-
Necropsy tools
-
Fixatives for tissue preservation (e.g., 10% neutral buffered formalin)
-
Equipment for histopathological processing and analysis
Protocol:
-
Animal Acclimatization and Baseline Data: House monkeys in appropriate facilities and allow for an acclimatization period. Collect baseline data, including body weight, clinical signs, and blood samples for hematology and clinical chemistry.
-
Dosing: Administer this compound at the desired dose (e.g., 10 or 25 mg/kg/day) and route (e.g., oral or intramuscular) for the specified duration (e.g., 2 to 13 weeks). A control group should receive the vehicle only.
-
Clinical Observations: Conduct daily observations for any clinical signs of toxicity, including changes in behavior, appetite, and stool consistency. Record body weights regularly.
-
Blood Analysis: Collect blood samples at regular intervals and at the end of the study for hematology and serum biochemistry analysis to assess for any changes in parameters such as liver enzymes, kidney function markers, and electrolytes.
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Collect major organs and tissues (e.g., liver, kidneys, heart, testes, spleen, gastrointestinal tract).
-
Fix the tissues in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with H&E.
-
A qualified pathologist should perform a microscopic examination of the tissues to identify any treatment-related histopathological changes.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily leading to apoptosis and responding to oxidative stress.
Gossypol can induce apoptosis in susceptible cells, such as cancer cells and germ cells, primarily through the intrinsic or mitochondrial pathway. It acts as a BH3 mimetic, inhibiting anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL), which leads to the activation of pro-apoptotic members like Bax and Bak. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Gossypol-induced mitochondrial apoptosis pathway.
Gossypol has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting intracellular antioxidants like glutathione (GSH). This oxidative imbalance can lead to cellular damage and trigger apoptotic pathways. In some contexts, cells may activate protective mechanisms, such as the FoxO3/Sestrin2 pathway, to counteract the oxidative damage.
Caption: Gossypol-induced oxidative stress and response.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the in vivo evaluation of this compound.
Caption: General workflow for in vivo gossypol studies.
References
- 1. Studies on the male antifertility agent--gossypol acetic acid. V. Effect of this compound on the fertility of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms involved in reproductive damage caused by gossypol in rats and protective effects of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined administration of low-dose this compound with desogestrel/mini-dose ethinylestradiol/testosterone undecanoate as an oral contraceptive for men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for Preclinical Studies of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of gossypol acetic acid in preclinical research, with a focus on its applications as an anticancer and antifertility agent. The information is compiled from various scientific studies to assist in the design and execution of new preclinical investigations.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various preclinical studies.
Table 1: this compound Dosage in Anticancer Studies
| Animal Model | Cancer Type | Administration Route | Dosage | Study Duration | Observed Effects |
| Mice (BALB/c) | Multiple Myeloma | Intraperitoneal (i.p.) | 40 mg/kg | Not specified | 30.9% tumor growth inhibition |
| Mice (SCID) | Prostate Cancer (VCaP xenograft) | Not specified | Not specified | Not specified | Tumor growth inhibition, increased apoptosis |
| Rats | Hepatocellular Carcinoma | Not specified | Not specified | Not specified | Mutual anti-oxidative effect with gossypol-iron complex |
Table 2: this compound Dosage in Antifertility Studies
| Animal Model | Administration Route | Dosage | Study Duration | Observed Effects |
| Male Rats | Oral | 7.5 mg/rat/day (6 days/week) | 10 weeks | Infertility after 9 weeks, non-motile sperm |
| Male Rats (Sprague-Dawley) | Oral | 0.5, 5.0, 25 mg/kg/day | Not specified | Testicular pathology at 25 mg/kg/day |
| Male Rats (Wistar) | Oral | 2.5 - 30 mg/kg/day | 10 weeks | Dose-dependent toxicity and antifertility effects |
| Female Rats (Holtzman) | Oral | 20 mg/kg/day | 60 days | Irregular estrous cycles, decreased pregnancy incidence |
| Female Rats | Oral | 30, 60, 90, 120 mg/kg/day | Days 1-5 post-coitum | Blocked pregnancy at higher doses |
Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies
Objective: To prepare and administer this compound to preclinical animal models.
Materials:
-
This compound (GAA) powder
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO), corn oil, 0.5% methyl cellulose)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
Protocol for Oral Administration (Gavage):
-
Preparation of Dosing Solution:
-
Weigh the required amount of GAA powder based on the desired dosage and the number of animals.
-
Dissolve the GAA powder in a small amount of DMSO.
-
Bring the solution to the final volume with a suitable vehicle like corn oil or 0.5% methyl cellulose. For example, a study on mice used 0.5% methyl cellulose as a vehicle[1].
-
Vortex the solution thoroughly to ensure a uniform suspension. Sonication can be used to aid dissolution if necessary.
-
-
Animal Handling and Dosing:
-
Accurately weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck.
-
Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib) to ensure direct delivery to the stomach and avoid injury.
-
Carefully insert the gavage needle into the esophagus and administer the solution slowly.
-
Observe the animal for any signs of distress after administration.
-
Protocol for Intraperitoneal (i.p.) Injection:
-
Preparation of Injection Solution:
-
Prepare the this compound solution as described for oral administration. The final solution should be sterile.
-
-
Injection Procedure:
-
Restrain the animal, exposing the abdominal area.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Insert a sterile needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood vessel or organ has been punctured.
-
Slowly inject the solution.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
MTT Assay for Cell Viability
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[2]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
TUNEL Assay for Apoptosis Detection
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.
Materials:
-
Cells or tissue sections treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., BrdUTP or FITC-dUTP)
-
Staining buffer
-
Fluorescence microscope or flow cytometer
Protocol:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections according to standard protocols[3]. A study on gossypol-treated cells used 4% paraformaldehyde for fixation and 0.25% Triton X-100 for permeabilization[3].
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light[3]. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Washing: Wash the samples with PBS to remove unincorporated nucleotides.
-
Detection: If using an indirect method, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Analysis: Visualize the stained cells using a fluorescence microscope or quantify the apoptotic cells using a flow cytometer. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot for Bcl-2 Family Proteins and Caspases
Objective: To analyze the expression levels of key apoptosis-regulating proteins in response to this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., targeting Bcl-2, Bax, or cleaved caspase-3) overnight at 4°C. A study investigating gossypol's effects on RAW264.7 cells assessed the expression of caspase-3 and caspase-9.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. It acts as a BH3 mimetic, inhibiting the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. This leads to the activation of pro-apoptotic proteins like Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the cleavage of cellular substrates and apoptotic cell death.
Caption: Gossypol-induced intrinsic apoptosis pathway.
Experimental Workflow for Preclinical Evaluation
The following workflow outlines the key steps in the preclinical evaluation of this compound's anticancer activity.
Caption: Preclinical evaluation workflow for this compound.
This compound and Oxidative Stress / Cell Cycle Regulation
This compound has also been shown to influence oxidative stress pathways and cell cycle progression. It can induce the production of reactive oxygen species (ROS), contributing to its apoptotic effects. Furthermore, studies have indicated that gossypol can cause cell cycle arrest, particularly at the G1 phase, by modulating the expression of cell cycle regulatory proteins.
Caption: Additional signaling pathways affected by gossypol.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on female reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Assessing Gossypol Acetic Acid Cytotoxicity using MTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic compound derived from the cotton plant, and its more stable medicinal form, gossypol acetic acid, have garnered significant interest for their wide range of biological activities, including anti-cancer, anti-viral, and anti-parasitic properties.[1] A key mechanism of action for gossypol's anti-cancer effects is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[2] This makes the accurate assessment of its cytotoxic effects crucial for research and drug development.
The MTS assay is a colorimetric method used to assess cell viability. In this assay, the tetrazolium salt MTS is reduced by metabolically active cells into a soluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490-500 nm.[3][4] This application note provides a detailed protocol for utilizing the MTS assay to determine the cytotoxicity of this compound and presents data on its effects on various cell lines.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound are dose-dependent and vary among different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 Value | Reference |
| RAW264.7 (Murine Macrophage) | This compound | 32.9 µmol/L | [1] |
| SK-mel-19 (Melanoma) | Racemic Gossypol | 23-46 µM | |
| Sihas (Cervix) | Racemic Gossypol | 23-46 µM | |
| H69 (Small Cell Lung) | Racemic Gossypol | 23-46 µM | |
| K562 (Myelogenous Leukemia) | Racemic Gossypol | 23-46 µM | |
| Various Tumor Cell Lines | (-)-Gossypol | ~10% of (+)-Gossypol concentration |
| Cell Line | This compound Concentration | Incubation Time | Apoptotic Cells (%) |
| RAW264.7 | Control | 24 hours | 4.7% |
| RAW264.7 | 25 µmol/L | 24 hours | 30.3% |
| RAW264.7 | 30 µmol/L | 24 hours | 63.5% |
| RAW264.7 | 35 µmol/L | 24 hours | 79.4% |
Experimental Protocols
MTS Assay Protocol for this compound Cytotoxicity
This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
This compound (dissolved in DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTS reagent (containing an electron coupling solution like PES)
-
Multi-well spectrophotometer (ELISA reader)
-
Sterile, light-protected containers
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator. The optimal incubation time may vary depending on the cell type and density.
-
After incubation, briefly shake the plate to ensure uniform color distribution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathways and Visualizations
This compound induces apoptosis through a caspase-dependent mitochondrial signaling pathway. This involves the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases.
Experimental Workflow for MTS Assay
Caption: Workflow of the MTS assay for cytotoxicity assessment.
Signaling Pathway of Gossypol-Induced Apoptosis
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a natural polyphenolic compound derived from the cotton plant, and its acetic acid form have demonstrated potent pro-apoptotic activity in various cell lines. This has positioned gossypol as a compound of interest for cancer research and drug development. A key mechanism of gossypol-induced cell death is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful and quantitative method for analyzing apoptosis. This document provides detailed application notes and protocols for the analysis of gossypol acetic acid-induced apoptosis using flow cytometry, focusing on the Annexin V/Propidium Iodide (PI) assay.
Mechanism of Gossypol-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic mitochondrial pathway. This process involves a cascade of molecular events, including the inhibition of anti-apoptotic Bcl-2 family proteins (such as Bcl-2 and Bcl-xL) and the activation of pro-apoptotic members (like Bax and Bak)[1][2][3][4]. This shift in the balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to cell death[5]. Specifically, the activation of caspase-9, an initiator caspase, and caspase-3, an executioner caspase, are hallmarks of this pathway. Some studies have also implicated the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress in gossypol-induced apoptosis.
Experimental Workflow for Apoptosis Analysis
The following diagram illustrates a typical experimental workflow for analyzing this compound-induced apoptosis using flow cytometry.
Signaling Pathway of Gossypol-Induced Apoptosis
The diagram below outlines the key signaling events in this compound-induced apoptosis.
Quantitative Data Summary
The pro-apoptotic effects of this compound are dose- and time-dependent. The following tables summarize quantitative data from representative studies.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in RAW264.7 Macrophage Cells after 24 hours.
| Treatment Group | Concentration (µmol/L) | Apoptotic Cells (%) |
| Control | 0 | 4.7 |
| This compound | 25 | 30.3 |
| This compound | 30 | 63.5 |
| This compound | 35 | 79.4 |
| Data sourced from a study on RAW264.7 cells. |
Table 2: Time- and Dose-Dependent Effect of Gossypol on Apoptosis in Human Pancreatic Cancer Cells (BxPC-3).
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) |
| Control | 0 | 24 | 1.4 |
| Gossypol | 10 | 24 | ~20 |
| Control | 0 | 48 | 1.4 |
| Gossypol | 10 | 48 | 84.0 |
| Data sourced from a study on BxPC-3 pancreatic cancer cells. |
Table 3: Effect of Caspase Inhibitors on this compound-Induced Apoptosis in RAW264.7 Cells.
| Treatment Group (35 µmol/L GA for 24h) | Apoptotic Cells (%) |
| This compound only | 83.0 |
| + Pan-caspase inhibitor (Z-VAD-FMK) | 74.2 |
| + Caspase-9 inhibitor (Ac-LEHD-FMK) | 64.2 |
| Data indicates that caspase inhibition reduces gossypol-induced apoptosis, confirming a caspase-dependent mechanism. |
Experimental Protocols
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is a widely used method for detecting the early and late stages of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time points. Include an untreated control and a positive control for apoptosis (e.g., staurosporine treatment).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300-400 x g for 5 minutes after each wash.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation and quadrants using single-stained controls (Annexin V-FITC only and PI only) and an unstained control.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is an early indicator of apoptosis. This can be measured using fluorescent dyes like Rhodamine 123 or JC-1.
Materials:
-
Rhodamine 123 or JC-1 staining solution
-
PBS, cold
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Staining:
-
After treatment, harvest and wash the cells as described in Protocol 1.
-
Resuspend the cells in pre-warmed culture medium or PBS containing the mitochondrial dye (e.g., 10 µg/mL Rhodamine 123 or 2.5 µM JC-1).
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells with cold PBS to remove excess dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in cold PBS.
-
Analyze the samples on a flow cytometer.
-
A decrease in fluorescence intensity (for Rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates a loss of ΔΨm and the onset of apoptosis.
-
Conclusion
The analysis of this compound-induced apoptosis by flow cytometry is a robust and quantitative approach for researchers in cell biology and drug development. The Annexin V/PI assay is a cornerstone of this analysis, providing clear differentiation between viable, apoptotic, and necrotic cells. By understanding the underlying signaling pathways and employing standardized protocols, researchers can accurately assess the pro-apoptotic potential of gossypol and its derivatives.
References
- 1. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol induces cell death by activating apoptosis and autophagy in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Apogossypol Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Bcl-2 Family Proteins Following Gossypol Acetic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic compound derived from the cotton plant, and its acetic acid form have demonstrated significant anti-tumor properties.[1][2] One of the key mechanisms underlying its efficacy is the induction of apoptosis, or programmed cell death, in cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a crucial checkpoint for cell survival or death.[3][4] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[3] The ratio of these opposing factions within the cell often determines its fate.
Gossypol acetic acid has been identified as a small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. By binding to these proteins, it disrupts their function, leading to the activation of the pro-apoptotic cascade and subsequent cell death. Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of this compound's action by quantifying the changes in the expression levels of key Bcl-2 family proteins. These application notes provide a comprehensive protocol for conducting Western blot analysis to assess the impact of this compound treatment on Bcl-2 family proteins.
Data Presentation: Quantitative Effects of this compound on Bcl-2 Family Proteins
The following tables summarize the quantitative changes in Bcl-2 family protein expression observed in various cancer cell lines after treatment with this compound, as reported in the literature.
Table 1: Downregulation of Anti-Apoptotic Proteins
| Cell Line | Treatment Concentration | Treatment Duration | Protein | Percentage Decrease (Mean ± SD) | Reference |
| Multiple Myeloma | 25 µmol/l | 24 h | Bcl-2 | 86.5 ± 1.2% | |
| Multiple Myeloma | 25 µmol/l | 24 h | Bcl-xL | 35.9 ± 3.6% |
Table 2: Upregulation of Pro-Apoptotic Markers
| Cell Line | Treatment Concentration | Treatment Duration | Protein/Ratio | Fold Increase | Reference |
| Pancreatic Cancer (BxPC-3 and MIA PaCa-2) | 10 µM | 24 h | Bax/Bcl-2 ratio | ~1.5-fold | |
| Pancreatic Cancer (BxPC-3 and MIA PaCa-2) | 10 µM | 24 h | Cleaved Caspase-3 | ~8-fold | |
| HT-29 | Not specified | Not specified | Bax/Bcl-2 ratio | Increased |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the Western blot analysis.
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Caption: Workflow for Western blot analysis of Bcl-2 family proteins.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of Bcl-2 family proteins following this compound treatment.
Cell Culture and Treatment
a. Cell Seeding: Plate the desired cancer cell line (e.g., Multiple Myeloma, Pancreatic Cancer) in appropriate culture dishes or flasks. Allow the cells to adhere and reach 70-80% confluency. b. This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM). c. Treatment: Remove the existing culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug). d. Incubation: Incubate the cells for the desired time periods (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
a. Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). For adherent cells, use a cell scraper to detach the cells in PBS. b. Cell Lysis: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. c. Incubation and Centrifugation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris. d. Supernatant Collection: Carefully collect the supernatant, which contains the total cellular proteins.
Protein Quantification
a. BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
a. Sample Preparation: Mix a calculated volume of each protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins. b. Gel Loading: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor the separation and estimate protein sizes. c. Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
a. Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus. The transfer conditions (voltage, time) should be optimized based on the equipment and the size of the target proteins.
Immunoblotting
a. Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. b. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., rabbit anti-Bcl-2, mouse anti-Bax, rabbit anti-Bcl-xL) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle shaking. c. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies. d. Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature. e. Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Signal Detection and Analysis
a. Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film. c. Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin, GAPDH) to correct for variations in protein loading. The Bax/Bcl-2 ratio can be calculated from the normalized band intensities.
Conclusion
The protocols and data presented herein provide a comprehensive guide for researchers investigating the effects of this compound on the Bcl-2 family of proteins. By employing Western blot analysis, it is possible to elucidate the molecular mechanisms through which this compound induces apoptosis in cancer cells. The modulation of Bcl-2 family protein expression is a key indicator of gossypol's therapeutic potential, and its accurate quantification is essential for preclinical and clinical drug development.
References
- 1. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol induces cell death by activating apoptosis and autophagy in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Investigating Gossypol Acetic Acid's Effect on Mitochondrial Membrane Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), and its more stable medicinal form, gossypol acetic acid, have garnered significant interest for their diverse biological activities, including anti-fertility, antiviral, and anticancer properties.[1][2] A growing body of evidence highlights the mitochondrion as a primary target of gossypol's cytotoxic effects, particularly its ability to induce apoptosis in various cell types.[1][3] A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial function and overall cell health.[4]
These application notes provide a comprehensive overview of the effects of this compound on mitochondrial membrane potential, detailed protocols for its investigation, and a summary of the underlying signaling pathways. This information is intended to guide researchers in designing and executing experiments to evaluate the mitochondrial effects of gossypol and its derivatives.
Mechanism of Action: this compound and Mitochondrial Dysfunction
This compound induces a loss of mitochondrial membrane potential, which is a pivotal step in the intrinsic pathway of apoptosis. This depolarization of the mitochondrial membrane is often a consequence of several interconnected cellular events triggered by gossypol exposure.
The primary mechanisms include:
-
Direct Interaction with Bcl-2 Family Proteins: Gossypol and its enantiomers can act as BH3 mimetics, binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL. This interaction neutralizes their protective function, leading to the activation of pro-apoptotic proteins Bak and Bax. Activated Bak and Bax oligomerize in the outer mitochondrial membrane, forming pores that increase its permeability and lead to the dissipation of ΔΨm.
-
Induction of Oxidative Stress: Gossypol treatment has been shown to increase the production of reactive oxygen species (ROS). Excessive ROS can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA, leading to mitochondrial dysfunction and a decrease in ΔΨm.
-
Activation of Caspase Cascade: The loss of mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space, most notably cytochrome c. In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution phase of apoptosis.
-
Involvement of Endoplasmic Reticulum (ER) Stress: In some cellular contexts, gossypol can induce ER stress, triggering the unfolded protein response (UPR). The PERK-CHOP signaling arm of the UPR can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins, further contributing to mitochondrial-mediated apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effect of this compound on cell viability and mitochondrial membrane potential.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect on Cell Viability/Apoptosis | Reference |
| RAW264.7 | 25 - 35 | 24 | Significant dose-dependent inhibition of proliferation and induction of apoptosis. | |
| Jurkat (Bcl-2 overexpressing) | 18.1 ± 2.6 (IC50) | Not Specified | Potent induction of cell death. | |
| Jurkat (Bcl-xL overexpressing) | 22.9 ± 3.7 (IC50) | Not Specified | Potent induction of cell death. | |
| DU145 | 1 - 10 | Time-dependent | Induction of apoptosis. | |
| Male Germline Stem Cells | 5 | 36 | Over 20% of cells underwent apoptosis. | |
| Pancreatic Cancer Cells (BxPC-3, MIA PaCa-2) | 2, 10 | 24 | Increased levels of cleaved caspase-3 and Bax/Bcl-2 ratio. |
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Method | Observed Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| RAW264.7 | 25 - 35 | 24 | Rhodamine 123 | Obvious loss of ΔΨm. | |
| Male Germline Stem Cells | 5 | 6 | JC-1 | Significant reduction in the Red/Green fluorescence ratio, indicating decreased ΔΨm. | |
| Mouse Oocytes | Not Specified | Not Specified | Not Specified | Diminished mitochondrial membrane potential. | |
| PC12 | 15, 20 | Not Specified | TMRE | Weakened fluorescence intensity, indicating damaged mitochondria. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Dye
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FCCP or CCCP (protonophore for positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control group and a positive control group treated with an uncoupler like FCCP (5-50 µM) or CCCP (5-50 µM) for 15-30 minutes to induce complete mitochondrial depolarization.
-
JC-1 Staining:
-
Prepare a JC-1 staining solution at a final concentration of 1-10 µM in cell culture medium. The optimal concentration should be determined for each cell type.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells twice with warm PBS or assay buffer.
-
-
Fluorescence Measurement:
-
Add fresh cell culture medium or PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader.
-
J-aggregates (red fluorescence): Excitation ~540 nm, Emission ~590 nm.
-
JC-1 monomers (green fluorescence): Excitation ~485 nm, Emission ~535 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM/TMRE Staining
This protocol utilizes the cell-permeant, cationic fluorescent dyes Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE). These dyes accumulate in active mitochondria with intact membrane potentials. A decrease in ΔΨm results in reduced accumulation and a dimmer fluorescent signal.
Materials:
-
TMRM or TMRE dye
-
DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of TMRM or TMRE (e.g., 10 mM) in DMSO and store at -20°C.
-
On the day of the experiment, prepare a working solution of TMRM/TMRE (typically 20-250 nM) in pre-warmed complete cell culture medium. The optimal concentration should be determined experimentally.
-
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
TMRM/TMRE Staining:
-
Remove the treatment medium.
-
Add the TMRM/TMRE working solution to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing (Optional): Wash the cells three times with PBS or another clear buffer to reduce background fluorescence.
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a TRITC filter set (Excitation ~548 nm, Emission ~574 nm).
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and emission filter settings (e.g., excitation at 488 nm and emission around 570 nm).
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Signaling Pathways and Visualizations
This compound-induced mitochondrial membrane potential collapse is a central event in a complex network of signaling pathways leading to apoptosis. The following diagrams illustrate the key pathways involved.
Caption: Gossypol's interaction with Bcl-2 family proteins leading to apoptosis.
Caption: ROS-mediated mitochondrial dysfunction and apoptosis induced by gossypol.
Caption: General experimental workflow for assessing mitochondrial membrane potential.
Conclusion
The investigation of this compound's effect on mitochondrial membrane potential is crucial for understanding its mechanism of action and for the development of novel therapeutics. The protocols and information provided herein offer a framework for researchers to explore the mitochondrial toxicity and pro-apoptotic potential of gossypol and its derivatives. Accurate and reproducible measurement of ΔΨm is a key step in elucidating the cellular pathways modulated by these compounds and in assessing their potential as anticancer agents.
References
- 1. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gossypol exposure induces mitochondrial dysfunction and oxidative stress during mouse oocyte in vitro maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Protocols for Assessing Gossypol Acetic Acid in Combination Chemotherapy
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gossypol, a natural polyphenolic aldehyde derived from the cotton plant, and its enantiomer, gossypol acetic acid (AT-101), have garnered significant interest in oncology for their pro-apoptotic activity.[1] A primary mechanism of action is the inhibition of the anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[2][3] Overexpression of these proteins is a common mechanism of resistance to conventional chemotherapy. By targeting this survival pathway, this compound can sensitize cancer cells to the cytotoxic effects of various chemotherapeutic agents, leading to synergistic anti-tumor activity.[4][5] This document provides detailed protocols for assessing the synergistic effects of this compound in combination with standard chemotherapy agents, enabling researchers to robustly evaluate this promising therapeutic strategy.
Key Signaling Pathway: Gossypol-Induced Apoptosis
Gossypol acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This prevents them from sequestering pro-apoptotic proteins such as Bax and Bak. The subsequent activation of Bax/Bak leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Gossypol inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Data Presentation: Quantifying Synergy
The synergy between this compound and chemotherapeutic agents can be quantified using the Combination Index (CI) and Dose Reduction Index (DRI) derived from the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.
Table 1: In Vitro Synergy of this compound with Chemotherapeutic Agents
| Cancer Type | Cell Line | Chemotherapeutic Agent | Combination Index (CI) | Dose Reduction Index (DRI) for Chemo | Reference |
| Pancreatic Cancer | - | Gemcitabine | CI < 1.0 (Synergistic) | Not Reported | |
| Lung Cancer | A549, NCI-H460 | Sorafenib | CI < 1.0 (Synergistic) | Up to 3.86 | |
| Prostate Cancer | PC-3 | Docetaxel | Synergistic (CI not specified) | Not Reported | |
| Head and Neck Cancer | - | Cisplatin | Synergistic (CI not specified) | Not Reported | |
| Various | Gemcitabine-Resistant | Gemcitabine | Synergistic in high Bcl-2 expressing cells | Not Reported |
Experimental Protocols
In Vitro Synergy Assessment using the Combination Index (CI) Method
This protocol outlines the determination of the synergistic interaction between this compound and a chemotherapeutic agent using a cell viability assay and the Chou-Talalay method.
Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining in vitro drug synergy.
Materials:
-
Cancer cell line of interest
-
This compound (AT-101)
-
Chemotherapeutic agent
-
Complete cell culture medium
-
96-well plates
-
MTS or similar cell viability reagent
-
Plate reader
-
CompuSyn or similar software for synergy analysis
Procedure:
-
Determine the IC50 of Single Agents:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of this compound and the chemotherapeutic agent in separate wells.
-
Incubate for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
-
Perform an MTS assay to determine the half-maximal inhibitory concentration (IC50) for each drug individually.
-
-
Combination Treatment (Constant Ratio Design):
-
Based on the individual IC50 values, prepare a series of drug combinations at a constant molar ratio (e.g., based on the ratio of their IC50s).
-
The concentrations should bracket the IC50 values (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50, 4 x IC50).
-
-
Cell Treatment and Viability Assay:
-
Seed cells in 96-well plates as in step 1.
-
After 24 hours, treat the cells with the single agents and the drug combinations.
-
Include untreated and vehicle-treated controls.
-
Incubate for the same duration as the single-agent assay.
-
Perform an MTS assay and record the absorbance.
-
-
Data Analysis:
-
Convert absorbance values to the fraction of cells affected (Fa) relative to untreated controls.
-
Input the Fa values for the single agents and combinations into a synergy analysis software like CompuSyn.
-
The software will calculate the Combination Index (CI) and Dose Reduction Index (DRI) based on the Chou-Talalay median-effect equation.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of drug combinations on the ability of single cells to form colonies.
Procedure:
-
Cell Seeding:
-
Treat cell suspensions with this compound, the chemotherapeutic agent, and their combination for a specified duration (e.g., 24 hours).
-
After treatment, wash the cells and seed a known number of viable cells into 6-well plates. The number of cells seeded will need to be optimized based on the expected toxicity of the treatment.
-
-
Colony Formation:
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Monitor the plates and change the medium as needed.
-
-
Staining and Counting:
-
When colonies in the control wells are of a sufficient size (at least 50 cells), fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies in each well.
-
-
Analysis:
-
Calculate the surviving fraction for each treatment group relative to the plating efficiency of the untreated control. A synergistic effect is observed if the surviving fraction of the combination treatment is significantly lower than that of the individual agents.
-
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Procedure:
-
Protein Extraction:
-
Treat cells with this compound, the chemotherapeutic agent, and their combination for a predetermined time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control. A synergistic effect is indicated by a significant increase in the ratio of pro-apoptotic to anti-apoptotic proteins and increased levels of cleaved caspase-3 and PARP in the combination treatment compared to the single agents.
-
In Vivo Assessment of Synergistic Anti-Tumor Efficacy
This protocol describes a general framework for evaluating the synergistic effects of this compound and chemotherapy in a tumor xenograft model.
Workflow for In Vivo Synergy Assessment
Caption: Workflow for in vivo assessment of drug synergy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound (formulated for in vivo use)
-
Chemotherapeutic agent (formulated for in vivo use)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Randomize the mice into the following groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent
-
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for gossypol, intraperitoneal injection for chemotherapy). Dosing and scheduling should be based on previous single-agent efficacy studies.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Assess synergy by comparing the TGI of the combination group to the TGI of the single-agent groups. A greater-than-additive effect suggests synergy.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be excised and analyzed by western blot or immunohistochemistry for the same apoptosis markers assessed in vitro to confirm the mechanism of action.
-
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of the synergistic effects of this compound with chemotherapy. By employing these standardized methods, researchers can generate robust and reproducible data to support the further development of this promising combination therapy approach for the treatment of cancer.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy with Gossypol Reveals Synergism against Gemcitabine Resistance in Cancer Cells with High BCL-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Gossypol Acetic Acid in Combination with Androgen Deprivation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen deprivation therapy (ADT) is a cornerstone in the management of advanced prostate cancer. However, resistance to ADT, leading to castration-resistant prostate cancer (CRPC), remains a significant clinical challenge. A key mechanism driving this resistance is the upregulation of anti-apoptotic proteins, particularly those in the Bcl-2 family. Gossypol, a natural polyphenolic compound derived from cottonseed, and its active enantiomer, R-(-)-gossypol acetic acid (AT-101), have emerged as potent inhibitors of these pro-survival proteins. By functioning as a BH3 mimetic, gossypol restores the apoptotic potential of cancer cells, suggesting a synergistic effect when combined with ADT. These notes provide an overview of the mechanism, quantitative data, and detailed protocols for studying the combination of gossypol acetic acid and ADT in a research setting.
Mechanism of Action
Gossypol exerts its anti-cancer effects primarily by inhibiting the pro-survival members of the Bcl-2 protein family, including Bcl-2, Bcl-xL, and Mcl-1.[1] In prostate cancer, the progression to a castration-resistant state is often associated with the overexpression of these anti-apoptotic proteins.[2] Gossypol and its derivatives bind to the BH3 groove of these proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[3] Studies have shown that gossypol treatment can lead to the activation of caspases-3, -8, and -9.[3] Furthermore, some research indicates that gossypol may also induce apoptosis through the activation of p53 and can influence cell cycle regulation.[4] The combination of ADT with a Bcl-2 inhibitor like gossypol is a rational approach to counteract a key survival mechanism of prostate cancer cells, potentially delaying the onset of androgen-independent growth.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of Gossypol in Prostate Cancer Cell Lines
| Cell Line | Gossypol Compound | Assay Type | IC50 (µM) | Duration | Reference |
| DU145 | Gossypol | Cell Viability | 5 | 72 hours | |
| PC3 | Gossypol | Cell Viability | 3 | 72 hours | |
| LAPC4 | Gossypol | Cell Viability | 4 | 72 hours | |
| DU145 | (-)-Gossypol | Proliferation | ~5 | 24 hours | |
| PC-3 | (-)-Gossypol | Growth Inhibition | Not specified | - | |
| LNCaP | (-)-Gossypol | Growth Inhibition | Not specified | - |
Table 2: In Vivo Efficacy of this compound (AT-101)
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| VCaP Xenograft (mice) | AT-101 in combination with surgical castration | 15 mg/kg, p.o. 5 days/week | Delayed onset of androgen-independent prostate cancer growth | |
| DU145 pTICs Xenograft (mice) | Gossypol | 5 and 15 mg/kg, oral gavage | Inhibition of tumor growth |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Gossypol-Induced Apoptosis
Caption: Gossypol inhibits Bcl-2 proteins, unleashing pro-apoptotic signals.
Experimental Workflow for Evaluating Combination Therapy
Caption: A logical workflow from in vitro to in vivo combination studies.
Experimental Protocols
In Vitro Cell Viability (Sulforhodamine B - SRB Assay)
This protocol is adapted from a study on AT-101 in mesothelioma cells and is applicable to prostate cancer cell lines.
Materials:
-
Prostate cancer cells (e.g., VCaP, LNCaP, DU145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (AT-101)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 1, 2.5, 5, 10, 25 µM). Include a DMSO vehicle control. Replace the medium in the wells with the treatment solutions.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
Fixation: Gently add cold 10% TCA to each well to a final concentration and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates four times with distilled water and allow them to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.
-
Measurement: Read the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the DMSO control and determine the IC50 value.
Western Blot for Bcl-2 and Cleaved Caspase-3
Materials:
-
Treated cells from a 6-well plate format
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
In Vivo Xenograft Model with Combination Therapy
This protocol is based on a study evaluating AT-101 with surgical castration in the VCaP prostate cancer model.
Materials:
-
Male SCID or NOD/SCID mice (6-8 weeks old)
-
VCaP prostate cancer cells
-
Matrigel
-
This compound (AT-101)
-
Vehicle for oral gavage (e.g., corn oil)
-
Surgical tools for castration
-
Anesthetics
Procedure:
-
Xenograft Implantation: Subcutaneously inject 1-5 x 10⁶ VCaP cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and ADT: Randomize mice into treatment groups. For the ADT groups, perform surgical castration under anesthesia. This involves making a small incision in the scrotum and removing the testes.
-
Drug Administration:
-
Group 1 (Control): Vehicle + Sham surgery.
-
Group 2 (ADT alone): Vehicle + Castration.
-
Group 3 (Gossypol alone): AT-101 (e.g., 15 mg/kg) via oral gavage, 5 days a week + Sham surgery.
-
Group 4 (Combination): AT-101 (15 mg/kg) via oral gavage, 5 days a week + Castration.
-
-
Monitoring: Measure tumor volume with calipers twice a week and monitor the body weight and overall health of the mice.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration to assess the delay in androgen-independent growth.
-
Tissue Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be fixed in formalin for immunohistochemistry (e.g., for Ki-67, cleaved caspase-3) or snap-frozen for Western blot analysis.
These protocols provide a framework for investigating the therapeutic potential of combining this compound with androgen deprivation therapy. Appropriate institutional guidelines for animal care and use must be followed for all in vivo experiments.
References
- 1. In vivo evaluation of AT-101 (R-(-)-gossypol acetic acid) in androgen-independent growth of VCaP prostate cancer cells in combination with surgical castration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT-101 (R-(-)-gossypol acetic acid) enhances the effectiveness of androgen deprivation therapy in the VCaP prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Gossypol, a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species), has demonstrated a wide range of biological activities, including antimicrobial properties.[1] Gossypol acetic acid is a stable, crystalline form of gossypol, containing an equimolar amount of gossypol and acetic acid.[1] This document provides detailed methodologies for evaluating the antimicrobial efficacy of this compound, intended for use by researchers in microbiology and drug development.
Quantitative Antimicrobial Activity Data
The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of reported MIC values against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Bacillus subtilis 168 | Gram-positive | 4 | [2] |
| Staphylococcus aureus 29213 | Gram-positive | 8 | [2] |
| Staphylococcus aureus BAA 41 (MRSA) | Gram-positive | 4-8 | [2] |
| Staphylococcus aureus BAA 44 (MRSA) | Gram-positive | 4-8 | |
| Staphylococcus aureus ATCC 43300 (MRSA) | Gram-positive | 4-8 | |
| Staphylococcus aureus ATCC 33591 (MRSA) | Gram-positive | 4-8 | |
| Staphylococcus aureus ATCC 33592 (MRSA) | Gram-positive | 4-8 | |
| Staphylococcus aureus BAA 1720 (MRSA) | Gram-positive | 4-8 | |
| Escherichia coli 25922 | Gram-negative | >256 (alone) | |
| Escherichia coli 25922 + PMBN (20 µg/mL) | Gram-negative | 64 | |
| Edwardsiella ictaluri | Gram-negative | 3 | |
| Helicobacter pylori (clinical isolates) | Gram-negative | 3.51 - 4.14 |
MRSA: Methicillin-resistant Staphylococcus aureus PMBN: Polymyxin B nonapeptide, an outer membrane permeabilizer.
Experimental Protocols
Detailed protocols for key assays to determine the antimicrobial properties of this compound are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 100 µL. The concentration range should typically span from 256 µg/mL to 0.125 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. The final volume in each well will be 200 µL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile test tubes
-
Incubator with shaking capabilities (37°C)
-
Apparatus for colony counting (e.g., agar plates, spreader)
Procedure:
-
Prepare tubes with CAMHB containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.
-
Inoculate each tube with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A ≥3-log₁₀ decrease in CFU/mL is indicative of bactericidal activity.
Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between this compound and another antimicrobial agent (e.g., a conventional antibiotic).
Materials:
-
This compound
-
Second antimicrobial agent
-
96-well microtiter plates
-
Bacterial inoculum
-
CAMHB
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antimicrobial agent along the y-axis.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculate the plate with the test organism as described in the broth microdilution protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive or indifferent effect
-
FIC Index > 4.0: Antagonism
-
Biofilm Inhibition Assay
This assay determines the ability of this compound to prevent the formation of biofilms.
Materials:
-
This compound
-
96-well flat-bottom polystyrene microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (or other appropriate medium for biofilm formation)
-
Bacterial inoculum
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or 30% acetic acid
Procedure:
-
Add 100 µL of TSB with varying concentrations of this compound to the wells of a 96-well plate.
-
Add 100 µL of a standardized bacterial suspension to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells by aspiration and gently wash the wells with sterile phosphate-buffered saline (PBS).
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.
-
A reduction in absorbance compared to the positive control indicates biofilm inhibition.
Mechanism of Action and Signaling Pathway
This compound exerts its antimicrobial effect primarily by targeting the bacterial cell division machinery. Specifically, it has been shown to inhibit the function of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein that polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins to form the divisome.
By interfering with FtsZ polymerization and inhibiting its GTPase activity, this compound disrupts the formation of the Z-ring. This leads to a blockage of cell division, resulting in the elongation of bacterial cells and eventual cell death.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via FtsZ inhibition.
Experimental Workflow Diagram
Caption: General workflow for evaluating antimicrobial activity.
References
Application Notes and Protocols for Male Contraceptive Studies with Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and detailed protocols for conducting preclinical and clinical studies on gossypol acetic acid as a potential male contraceptive.
Introduction
Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium spp.), has been investigated for its antifertility effects in males. It has been shown to inhibit sperm production and motility, making it a candidate for a non-hormonal male contraceptive.[1][2] However, concerns regarding side effects, particularly hypokalemia and irreversible infertility, have hindered its clinical development.[2][3] This document outlines the experimental design considerations and provides detailed protocols for key assays to evaluate the efficacy and safety of this compound in male contraceptive studies.
Experimental Design
Preclinical Studies (Animal Models)
Preclinical studies are essential to determine the dose-response relationship, efficacy, and safety profile of this compound before human trials.
Table 1: Summary of Preclinical Study Design Parameters
| Parameter | Recommendation | Rationale |
| Animal Model | Rats, Rabbits, Monkeys | To assess efficacy and toxicity in species with varying sensitivity to gossypol. |
| Dosage | Dose-ranging studies (e.g., 5, 10, 20 mg/kg/day) | To determine the minimum effective dose and identify toxic levels.[4] |
| Duration | Loading phase (e.g., 4-8 weeks) followed by a maintenance phase. | To induce infertility and then maintain it at a lower dose. |
| Efficacy Endpoints | Sperm count, motility, and morphology; fertility studies (mating with fertile females). | To directly measure the contraceptive effect. |
| Safety Endpoints | Serum potassium levels, liver and kidney function tests, hormone levels (Testosterone, FSH, LH), histopathology of testes and other organs. | To monitor for known side effects like hypokalemia and organ toxicity. |
| Reversibility | Evaluation of fertility parameters after cessation of treatment. | To determine if the contraceptive effect is reversible. |
Clinical Studies (Human Trials)
Clinical trials in human volunteers are necessary to confirm the efficacy and safety of this compound in men.
Table 2: Summary of Clinical Study Design Parameters
| Parameter | Recommendation | Rationale |
| Study Design | Randomized, double-blind, placebo-controlled | To minimize bias and provide robust evidence of efficacy and safety. |
| Dosage | Loading dose (e.g., 10-20 mg/day) until azoospermia or severe oligozoospermia, followed by a lower maintenance dose (e.g., 50-60 mg/week). | To induce and maintain infertility while minimizing side effects. |
| Duration | Loading phase (approx. 2-3 months), maintenance phase (at least 12 months). | To establish and maintain the contraceptive effect over a significant period. |
| Efficacy Endpoints | Semen analysis (sperm concentration, motility, morphology) according to WHO guidelines. | To assess the primary contraceptive outcome. |
| Safety Endpoints | Serum potassium levels, electrocardiogram (ECG), liver and kidney function, complete blood count, hormone profiles (Testosterone, FSH, LH). | To closely monitor for potential adverse effects, especially hypokalemia. |
| Reversibility | Follow-up semen analysis after discontinuation of treatment. | To evaluate the return of fertility. |
Experimental Protocols
Semen Analysis
Principle: CASA systems use digital image analysis to objectively and quantitatively evaluate sperm motility parameters.
Protocol:
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Sample Preparation: Allow the semen sample to liquefy at 37°C for 30 minutes. Gently mix the sample. Dilute the semen in a pre-warmed analysis medium to achieve a sperm concentration suitable for the CASA system (typically 20-40 million/mL).
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Chamber Loading: Load a small aliquot of the diluted semen into a pre-warmed analysis chamber of a standard depth (e.g., 20 µm).
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Microscope and Camera Setup: Place the chamber on the heated microscope stage (37°C). Use a phase-contrast microscope (10x or 20x objective) and a camera compatible with the CASA software.
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Image Acquisition: Capture a sequence of images at a defined frame rate (e.g., 50-60 Hz).
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Data Analysis: The CASA software will automatically analyze the captured frames to determine various motility parameters, including:
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Total Motility (%)
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Progressive Motility (%)
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VCL (Curvilinear Velocity, µm/s)
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VSL (Straight-Line Velocity, µm/s)
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VAP (Average Path Velocity, µm/s)
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LIN (Linearity, VSL/VCL x 100%)
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STR (Straightness, VSL/VAP x 100%)
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WOB (Wobble, VAP/VCL x 100%)
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ALH (Amplitude of Lateral Head Displacement, µm)
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BCF (Beat Cross Frequency, Hz)
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Principle: Papanicolaou staining allows for detailed visualization of sperm morphology to identify abnormalities in the head, midpiece, and tail.
Protocol:
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Smear Preparation: Place a 5-10 µL drop of liquefied semen on a clean glass slide and create a thin smear. Allow the smear to air dry.
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Fixation: Immerse the slide in 95% ethanol for at least 15 minutes.
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Staining Procedure:
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Rinse in 70% ethanol for 30 seconds.
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Rinse in 50% ethanol for 30 seconds.
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Rinse in distilled water for 30 seconds.
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Stain with Harris's hematoxylin for 4 minutes to stain the nucleus.
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Rinse under running tap water for 5 minutes.
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Differentiate in 0.5% acid alcohol for a few seconds to remove excess stain.
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"Blue" the nuclei by rinsing in Scott's tap water substitute or a weak alkaline solution.
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Rinse in 95% ethanol.
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Counterstain with OG-6 for 1 minute.
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Rinse in 95% ethanol.
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Counterstain with EA-50 for 1 minute.
-
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol (95%, 100%).
-
Clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Evaluation: Examine at least 200 spermatozoa under oil immersion (1000x magnification) and classify them as normal or abnormal according to WHO criteria.
Hormone Analysis (Radioimmunoassay - RIA)
Principle: RIA is a competitive binding assay where a radiolabeled hormone competes with the unlabeled hormone in the sample for a limited number of antibody binding sites. The amount of bound radioactivity is inversely proportional to the concentration of the hormone in the sample.
Protocol:
-
Reagent Preparation: Prepare standards with known concentrations of testosterone, a radiolabeled testosterone tracer (e.g., ³H-testosterone or ¹²⁵I-testosterone), and a specific anti-testosterone antibody.
-
Assay Setup:
-
Pipette serum samples, standards, and controls into appropriately labeled tubes.
-
Add the testosterone antibody to all tubes except the total count tubes.
-
Add the radiolabeled testosterone tracer to all tubes.
-
Vortex and incubate (e.g., overnight at 4°C or for a shorter duration at room temperature, depending on the specific kit instructions).
-
-
Separation of Bound and Free Hormone: Add a separation reagent (e.g., charcoal-dextran or a second antibody) to precipitate the antibody-bound hormone. Centrifuge to pellet the precipitate.
-
Radioactivity Measurement: Decant the supernatant (containing the free hormone) and measure the radioactivity of the pellet (bound hormone) using a gamma or beta counter, depending on the radioisotope used.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the testosterone standards. Determine the testosterone concentration in the samples by interpolating their percentage of bound radioactivity on the standard curve.
The protocols for FSH and LH radioimmunoassays follow a similar principle to the testosterone RIA, utilizing specific antibodies and radiolabeled tracers for each hormone. Detailed procedures are typically provided with commercially available RIA kits.
Testicular Histology (Hematoxylin and Eosin - H&E Staining)
Principle: H&E staining is a standard histological technique that uses hematoxylin to stain cell nuclei blue/purple and eosin to stain the cytoplasm and extracellular matrix pink/red, allowing for the examination of tissue morphology.
Protocol:
-
Tissue Fixation: Immediately fix the testicular tissue in a suitable fixative, such as 10% neutral buffered formalin or Bouin's solution, for 24-48 hours. The volume of fixative should be at least 10-20 times the volume of the tissue.
-
Tissue Processing:
-
Dehydration: Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clearing: Clear the tissue in an agent like xylene to remove the ethanol.
-
Infiltration: Infiltrate the tissue with molten paraffin wax in a vacuum oven.
-
-
Embedding: Embed the paraffin-infiltrated tissue in a block of paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin block using a microtome.
-
Staining:
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through descending grades of ethanol to water.
-
Hematoxylin Staining: Stain with Harris's or Mayer's hematoxylin for 3-5 minutes.
-
Washing: Wash in running tap water.
-
Differentiation: Briefly dip in acid alcohol to remove excess stain.
-
Bluing: "Blue" the nuclei in a weak alkaline solution (e.g., Scott's tap water substitute or ammonia water).
-
Eosin Staining: Counterstain with eosin Y solution for 1-2 minutes.
-
-
Dehydration, Clearing, and Mounting: Dehydrate the stained sections through ascending grades of ethanol, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate the morphology of the seminiferous tubules, germ cells, Sertoli cells, and Leydig cells.
Signaling Pathways and Experimental Workflows
Gossypol's Mechanism of Action
Gossypol exerts its antifertility effects through multiple mechanisms, primarily by targeting key enzymes and pathways involved in sperm metabolism and function.
References
Application Notes: Detecting DNA Fragmentation Induced by Gossypol Acetic Acid using the TUNEL Assay
Troubleshooting & Optimization
Degradation pathways of gossypol acetic acid under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gossypol acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for gossypol under experimental conditions?
A1: Gossypol degradation can occur through several pathways, primarily enzymatic and microbial. Enzymatic degradation often involves oxidoreductases like laccases and carboxylesterases. Laccase, for instance, catalyzes the intramolecular annulation of the aldehyde and hydroxyl groups of gossypol.[1][2] Carboxylesterases can also effectively degrade free gossypol.[3][4] Microbial degradation utilizes various microorganisms, including fungi (e.g., Aspergillus terreus, Pichia pastoris) and bacteria (e.g., Lactobacillus agilis, Bacillus subtilis), which can achieve high degradation rates through fermentation.[3] These processes can lead to the formation of less toxic derivatives through reactions like oxidation, methylation, and the formation of Schiff bases.
Q2: My this compound solution seems unstable. What factors could be causing this?
A2: The stability of gossypol is highly dependent on the solvent and storage conditions. In chloroform, gossypol is relatively stable, existing primarily in the aldehyde-aldehyde tautomeric form. However, in solvents like DMSO and methanol, it can exist in multiple tautomeric forms (aldehyde-aldehyde, lactol-lactol, and ketol-ketol), and the equilibrium between these forms can change over time, which might be perceived as instability. While light and atmospheric oxygen have been observed to have little effect on its stability in some studies, prolonged exposure and the presence of reactive species can potentially lead to degradation. It's crucial to use fresh solutions or to characterize the tautomeric forms present if solutions are stored for extended periods.
Q3: I am observing a lower-than-expected degradation rate in my enzymatic assay. What are the potential reasons?
A3: Several factors can influence the efficiency of enzymatic degradation of gossypol. Key parameters to check include:
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pH and Temperature: The activity of enzymes is highly dependent on pH and temperature. For example, CotA laccase shows optimal degradation at a pH of 9.0 and temperatures between 47-52 °C.
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Enzyme Concentration: The degradation rate is directly proportional to the enzyme concentration up to a certain point. Insufficient enzyme levels will result in slower degradation.
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Substrate Concentration: High concentrations of gossypol could potentially inhibit enzyme activity.
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Presence of Redox Mediators: For some laccases, the presence of a redox mediator can enhance the degradation rate.
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Enzyme Purity and Activity: Ensure that the enzyme preparation is active and free of inhibitors.
Q4: What are the expected degradation products of this compound?
A4: The degradation of gossypol can yield a variety of products depending on the pathway. Enzymatic degradation by carboxylesterase can result in the formation of bound gossypol with amino acids and amines, as well as other derivatives. For example, products with m/z ratios of 560.15, 600.25, and 713.46 have been identified. Laccase-mediated degradation involves the oxidation of the aldehyde groups. Microbial fermentation can lead to a reduction in phenolic hydroxyl and aldehyde groups and even the opening of the naphthalene ring.
Troubleshooting Guides
Issue: Inconsistent results in gossypol degradation experiments.
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Possible Cause 1: Instability of Gossypol Solution.
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Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. If storage is necessary, use chloroform as the solvent and store in the dark under an inert atmosphere. Characterize the solution using spectroscopy (e.g., NMR, UV-Vis) to confirm the tautomeric form before use.
-
-
Possible Cause 2: Variability in Microbial Culture Activity.
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Troubleshooting Step: Standardize the inoculum preparation for microbial degradation studies. Ensure consistent growth phase and cell density of the microbial culture used for inoculation. Monitor and control fermentation conditions such as temperature, pH, and moisture content rigorously.
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-
Possible Cause 3: Inaccurate Quantification of Gossypol.
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Troubleshooting Step: Validate your analytical method for gossypol quantification (e.g., HPLC). Use a certified reference standard for calibration. Ensure complete extraction of gossypol from the reaction mixture before analysis.
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Issue: Low yield of desired degradation product.
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Possible Cause 1: Suboptimal Reaction Conditions.
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Troubleshooting Step: Optimize reaction parameters such as temperature, pH, reaction time, and enzyme/substrate ratio. Refer to the quantitative data tables below for optimal conditions from various studies.
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-
Possible Cause 2: Further Degradation of the Desired Product.
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Troubleshooting Step: Perform a time-course study to identify the time point at which the concentration of the desired product is maximal. Quench the reaction at this optimal time.
-
-
Possible Cause 3: Co-extraction of Impurities.
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Troubleshooting Step: Refine your purification protocol. Consider using different chromatographic techniques or recrystallization to isolate the product of interest.
-
Quantitative Data
Table 1: Enzymatic Degradation of Gossypol
| Enzyme | Source Organism | Degradation Rate (%) | Time (min) | Temperature (°C) | pH | Reference |
| Carboxylesterase (CCE001a) | Helicoverpa armigera | 89 | Not Specified | Not Specified | Not Specified | |
| Laccase | Trametes versicolor | 86.09 | 5 | 30 | 6.5 | |
| Laccase | Trametes versicolor | 95.86 | 60 | 30 | 6.5 | |
| CotA Laccase | Bacillus licheniformis | 100 | 60 | 37 | 7.0 | |
| CotA Laccase | Bacillus licheniformis | 97 | 40 | 37 | 7.0 |
Table 2: Microbial Degradation of Gossypol
| Microorganism | Degradation Rate (%) | Fermentation Time (days) | Temperature (°C) | Key Conditions | Reference |
| Pichia pastoris (expressing CCE001a) | 89 | Not Specified | Not Specified | Enzymatic reaction | |
| Meyerozyma guilliermondii ZYS-3 | 89.77 | 3 | 30 | 10% corn flour, 55% moisture | |
| Bacillus subtilis M-15 | 93.46 | Not Specified | Not Specified | Solid-state fermentation | |
| Aspergillus terreus-YJ01 | 97 | 4 | Not Specified | Initial gossypol 250 mg/L | |
| Lactobacillus agilis WWK129 | 80 | 5 | Not Specified | Solid-state fermentation | |
| Rhodococcus erythropolis RE-1 | 72.54 | 8 | 34 | pH 5.0 |
Experimental Protocols
Protocol 1: Enzymatic Degradation of Gossypol using Laccase
This protocol is adapted from studies on laccase-mediated gossypol degradation.
-
Preparation of Reaction Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, add the appropriate buffer (e.g., sodium phosphate buffer, pH 7.0).
-
Add the gossypol stock solution to the buffer to achieve the desired final concentration (e.g., 20 µg/mL).
-
-
Enzyme Addition and Incubation:
-
Add the laccase solution (e.g., CotA laccase, 0.5 U/mL) to the reaction mixture to initiate the reaction.
-
Incubate the reaction at the optimal temperature (e.g., 37 °C) for a specific duration (e.g., 10-60 minutes).
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Analyze the remaining gossypol concentration using a validated analytical method such as HPLC.
-
Calculate the degradation rate as the percentage decrease in gossypol concentration compared to a control reaction without the enzyme.
-
Protocol 2: Microbial Degradation of Gossypol via Solid-State Fermentation
This protocol is a generalized procedure based on several studies on microbial fermentation of cottonseed meal.
-
Substrate Preparation:
-
Use cottonseed meal as the substrate. If necessary, dry and grind it to a uniform particle size.
-
Sterilize the substrate by autoclaving to prevent contamination.
-
-
Inoculum Preparation:
-
Culture the selected microorganism (e.g., Meyerozyma guilliermondii ZYS-3) in a suitable liquid medium until it reaches the desired growth phase.
-
-
Fermentation:
-
Inoculate the sterilized cottonseed meal with the microbial culture.
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Adjust the moisture content (e.g., to 55%) and add any necessary external carbon sources (e.g., 10% corn flour).
-
Incubate the mixture under controlled temperature (e.g., 30 °C) for the specified fermentation period (e.g., 3 days).
-
-
Extraction and Analysis:
-
After fermentation, stop the process by drying the sample.
-
Extract the gossypol from a subsample of the fermented and unfermented (control) cottonseed meal using an appropriate solvent.
-
Quantify the gossypol content using a suitable analytical method (e.g., HPLC) to determine the degradation rate.
-
Visualizations
Caption: Overview of enzymatic and microbial degradation pathways of gossypol.
Caption: A generalized workflow for conducting gossypol degradation experiments.
Caption: A logical troubleshooting guide for inconsistent experimental results.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Intramolecular Annulation of Gossypol by Laccase to Produce Safe Cottonseed Protein [frontiersin.org]
- 3. Biodegradation of Free Gossypol by Helicoverpa armigera Carboxylesterase Expressed in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of Free Gossypol by Helicoverpa armigera Carboxylesterase Expressed in Pichia pastoris [mdpi.com]
Technical Support Center: Mitigating Gossypol Acetic Acid-Induced Toxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gossypol acetic acid. The information is designed to help mitigate its cytotoxic effects on normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity in our normal cell line after treatment with this compound. What is the primary mechanism of this toxicity?
A1: this compound primarily induces toxicity in normal cells through the induction of apoptosis via the mitochondrial signaling pathway.[1][2][3][4] This process is often initiated by a surge in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] Key events include the loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of caspase-9 and caspase-3.
Q2: How can we reduce the off-target toxicity of this compound in our normal cell cultures?
A2: Co-treatment with antioxidants has been shown to be effective in mitigating this compound-induced toxicity. Antioxidants like N-acetyl-L-cysteine (NAC) and Vitamin E can counteract the effects of gossypol-induced ROS. Additionally, inhibitors of the apoptotic pathway, such as caspase inhibitors, can also reduce cell death. In some contexts, ferroptosis inhibitors like Ferrostatin-1 may also offer protection.
Q3: What is the recommended concentration range for N-acetyl-L-cysteine (NAC) to protect normal cells from this compound?
A3: The optimal concentration of NAC can be cell-type dependent and should be determined empirically. However, studies have shown that NAC can inhibit gossypol-induced ROS production and apoptosis. It is advisable to perform a dose-response experiment starting with a low concentration of NAC and titrating up to find the most effective, non-toxic concentration for your specific cell line.
Q4: Can Vitamin E be used in cell culture to mitigate this compound toxicity?
A4: Yes, Vitamin E has demonstrated a protective effect against gossypol-induced toxicity in animal studies by preventing oxidative damage and mitochondrial dysfunction. For in vitro applications, a cell-permeable form of Vitamin E, such as α-tocopherol, should be used. As with any supplement, it is crucial to determine the optimal, non-toxic concentration for your specific experimental setup.
Q5: We are seeing a decrease in cell viability in our MTT assay. Does this confirm apoptosis?
A5: A decrease in cell viability as measured by an MTT assay indicates cytotoxicity but does not exclusively confirm apoptosis. Gossypol can also induce other forms of cell death, such as necrosis, at higher concentrations. To specifically confirm apoptosis, it is recommended to use complementary assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, TUNEL assays, or western blot analysis for caspase activation.
Troubleshooting Guides
Problem: High levels of cell death observed in normal control cells treated with this compound.
| Possible Cause | Troubleshooting Step |
| Excessive Reactive Oxygen Species (ROS) Production | Co-treat cells with an antioxidant such as N-acetyl-L-cysteine (NAC) or a cell-permeable form of Vitamin E. Perform a dose-response curve to determine the optimal concentration of the antioxidant. |
| Activation of the Caspase-Dependent Apoptotic Pathway | Pre-incubate cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-9 inhibitor (e.g., Ac-LEHD-CMK) before adding this compound. |
| Mitochondrial Dysfunction | Assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm) using dyes like Rhodamine 123 or JC-1. |
| Ferroptosis Induction | In specific cell types, gossypol may induce ferroptosis. Consider co-treatment with a ferroptosis inhibitor like Ferrostatin-1. |
Problem: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Assay Limitations | The MTT assay measures metabolic activity, which can be influenced by factors other than cell number. Validate findings with a direct cell counting method (e.g., trypan blue exclusion) or a different viability assay. |
| Time- and Dose-Dependent Effects | This compound's toxicity is both time- and dose-dependent. Ensure consistent incubation times and precise dilutions for all experiments. |
| Compound Stability | This compound can be sensitive to light and heat. Prepare fresh solutions for each experiment and protect from light. |
Quantitative Data Summary
Table 1: Effect of this compound on Normal Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| RAW264.7 | 25 | 24 | ~70 | |
| RAW264.7 | 30 | 24 | ~60 | |
| RAW264.7 | 35 | 24 | ~50 | |
| PC12 | 15 | Not Specified | Decreased | |
| PC12 | 20 | Not Specified | Decreased |
Table 2: Mitigation of this compound-Induced Apoptosis in RAW264.7 Cells
| Treatment | Apoptotic Cells (%) | Live Cells (%) | Reference |
| 35 µM this compound | 83 | 9.5 | |
| 35 µM this compound + Z-VAD-FMK (pan-caspase inhibitor) | 74.2 | 17.0 | |
| 35 µM this compound + Ac-LEHD-FMK (caspase-9 inhibitor) | 64.2 | 31.9 |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed normal cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
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Treatment: Treat cells with various concentrations of this compound, with or without mitigating agents (e.g., NAC, Vitamin E), for the desired duration (e.g., 24 hours). Include untreated and vehicle-treated controls.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express cell viability as a percentage relative to the untreated control.
Western Blot for Bcl-2 Family Proteins
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer at 95°C for 5 minutes and separate them on a 12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry: Quantify the band intensities and normalize to the loading control to determine the Bax/Bcl-2 ratio.
Visualizations
Caption: this compound-induced apoptotic signaling pathway and points of intervention.
Caption: General experimental workflow for assessing mitigation of this compound toxicity.
References
- 1. Gossypol reduction of tumor growth through ROS-dependent mitochondria pathway in human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting gossypol acetic acid crystallization and precipitation issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization and precipitation of gossypol acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical crystalline form of this compound?
A1: this compound typically crystallizes as a 1:1 equimolar complex of gossypol and acetic acid.[1][2] This complex often appears as a brilliant yellow crystalline solid.[3]
Q2: Which solvents are suitable for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol.[4] It is insoluble in water. For recrystallization, solvents such as acetone and methyl ethyl ketone (MEK) are commonly used to dissolve the crude product before inducing crystallization with the addition of acetic acid.[5]
Q3: What are the key factors influencing the success of this compound crystallization?
A3: The primary factors include the purity of the starting material, the choice of solvent system, temperature, and cooling rate. The presence of impurities, such as residual oils or moisture, can significantly hinder crystallization. Achieving a state of supersaturation gradually is crucial for the formation of well-defined crystals.
Q4: Can ultrasound be used to aid crystallization?
A4: Yes, ultrasound-assisted crystallization has been shown to be an effective method for inducing the formation of this compound crystals. Sonication can promote nucleation and may reduce the time required for crystallization.
Troubleshooting Crystallization and Precipitation Issues
Problem 1: No Crystals Form After Cooling
Q: I've cooled my solution of this compound, but no crystals have appeared. What should I do?
A: This is a common issue that can often be resolved with the following steps:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a previous batch of this compound crystals, add a single, tiny crystal to the solution. This will act as a template for new crystals to grow upon.
-
-
Increase Supersaturation:
-
Evaporate Excess Solvent: It is possible that too much solvent was used, preventing the solution from becoming supersaturated upon cooling. Gently heat the solution to boiling and reduce the volume of the solvent. Then, allow it to cool again.
-
Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice-water bath.
-
-
Re-evaluate Solvent System: If the above steps fail, the solvent may not be appropriate for your specific sample's purity. The solvent may need to be completely removed by rotary evaporation, and a different solvent system should be attempted for recrystallization.
Problem 2: An Oil or Amorphous Solid Precipitates Instead of Crystals
Q: My this compound is "oiling out" or forming a sticky, non-crystalline solid. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high level of supersaturation or the presence of impurities that depress the melting point.
-
Solution 1: Adjust the Solvent and Cooling Rate:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the supersaturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can help to slow the cooling process and encourage the formation of an ordered crystal lattice.
-
-
Solution 2: Remove Impurities:
-
The presence of impurities, particularly residual cottonseed oil, can significantly interfere with crystallization.
-
Consider an additional purification step for your crude material. Washing the crude product with a non-polar solvent like petroleum ether can help remove oily residues.
-
For colored impurities, a charcoal treatment of the hot solution before crystallization may be effective.
-
Problem 3: Crystal Growth is Too Rapid, Resulting in Small or Impure Crystals
Q: Crystals formed almost immediately upon cooling, but they are very fine needles or a powder. How can I obtain larger, purer crystals?
A: Rapid crystallization traps impurities within the crystal lattice and leads to the formation of small crystals. The goal is to slow down the crystal growth process.
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the crystals. Add a small excess of the solvent to ensure that the solution is not highly supersaturated upon cooling.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Placing the flask in an insulated container can help maintain a slow cooling rate. Avoid placing the solution directly in an ice bath until it has completely cooled to room temperature and crystal growth has ceased.
Problem 4: The Crystallization Yield is Very Low
Q: I have obtained pure crystals, but the final yield is much lower than expected. What could have gone wrong?
A: A low yield can be attributed to several factors:
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Using Too Much Solvent: An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor. If you suspect this is the case, you can try to concentrate the mother liquor to recover more product, although it may require further recrystallization.
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Premature Filtration: Filtering the crystals before the solution has fully cooled can result in leaving a substantial amount of product behind in the solution.
-
Incomplete Precipitation: Ensure that you have allowed sufficient time for crystallization to complete. For this compound, standing for several hours or even days at a low temperature may be necessary for maximal yield.
Quantitative Data
Table 1: Solubility of Gossypol and this compound in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mg/mL) |
| Gossypol | Ethanol | Not Specified | - | ~14.3 |
| DMSO | Not Specified | - | ~16.7 | |
| Dimethylformamide (DMF) | Not Specified | - | ~20.0 | |
| This compound | Isopropyl Alcohol | 15 | 0.28 | - |
| 25 | 0.44 | - | ||
| 35 | 0.69 | - | ||
| 42 | 0.94 | - | ||
| Ethanol | 15 | 0.73 | - | |
| 25 | 1.10 | - | ||
| 35 | 1.63 | - | ||
| 42 | 2.11 | - | ||
| Acetic Acid | 15 | 1.05 | - | |
| 25 | 1.50 | - | ||
| 35 | 2.12 | - | ||
| 42 | 2.68 | - | ||
| Ethyl Acetate | 15 | 1.95 | - | |
| 25 | 2.89 | - | ||
| 35 | 4.23 | - | ||
| 42 | 5.48 | - |
Data for this compound was adapted from Zhang, B., et al. (2017). Data for gossypol was adapted from a product information sheet.
Experimental Protocols
Protocol 1: General Recrystallization of Crude this compound
This protocol provides a general guideline for the purification of crude this compound.
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Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a suitable solvent, such as methyl ethyl ketone (MEK) or acetone. A common ratio is 1 part crude material to 5-10 parts solvent by weight (w/v).
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Heating: Gently heat the mixture on a hot plate with stirring to ensure the complete dissolution of the solid.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Addition of Acetic Acid: To the clear, hot filtrate, add glacial acetic acid to induce crystallization. A common ratio is 1 volume of acetic acid to 3 volumes of the solution.
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Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. The formation of yellow crystals should be observed. For maximum yield, the flask can be placed in a refrigerator or an ice bath after it has reached room temperature. Allow the crystals to form over several hours to overnight.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold glacial acetic acid, followed by a wash with a non-polar solvent like petroleum ether to remove residual acetic acid.
-
Drying: Dry the purified crystals under a vacuum at room temperature.
Visualizations
Troubleshooting Crystallization Issues
Caption: A workflow for troubleshooting common this compound crystallization issues.
Signaling Pathway of this compound in Oxidative Stress
Caption: The signaling pathway of this compound in mitigating oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Recovery of this compound from cottonseed soapstock-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound Prevents Oxidative Stress-Induced Retinal Pigment Epithelial Necrosis by Regulating the FoxO3/Sestrin2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3062876A - Process for recovery of gossypol from cottonseed gums - Google Patents [patents.google.com]
Technical Support Center: Overcoming Resistance to Gossypol Acetic Acid in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to gossypol acetic acid in cancer cell lines.
I. Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Decreased or Lack of Apoptotic Response to this compound Treatment
Question: My cancer cell line, which was previously sensitive to this compound, is now showing a reduced apoptotic response. What are the possible causes and how can I troubleshoot this?
Answer:
A decreased apoptotic response to this compound, a known BH3 mimetic that inhibits anti-apoptotic Bcl-2 family proteins, can arise from several molecular mechanisms. Here’s a step-by-step guide to investigate and potentially overcome this issue:
Potential Cause 1: Altered Expression of Bcl-2 Family Proteins
Upregulation of other anti-apoptotic proteins that are less potently inhibited by gossypol, such as Mcl-1 or Bcl-xL, is a common mechanism of resistance to BH3 mimetics.[1][2]
-
Troubleshooting Steps:
-
Assess Protein Expression: Perform Western blot analysis to compare the expression levels of key Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim, Puma, Noxa) in your resistant cells versus the parental (sensitive) cells.
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Interpret Results:
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Increased Mcl-1 or Bcl-xL: If you observe elevated levels of Mcl-1 or Bcl-xL in the resistant cells, this is a likely cause of resistance.
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Decreased Pro-apoptotic Proteins: A reduction in pro-apoptotic proteins like Bax or Bak can also lead to resistance.
-
-
-
Experimental Workflow for Western Blot Analysis of Bcl-2 Family Proteins:
Figure 1. Workflow for Western Blotting of Bcl-2 Family Proteins.
Potential Cause 2: Impaired Induction of Pro-Apoptotic BH3-Only Proteins
Gossypol can induce the expression of the pro-apoptotic protein Noxa, which is a natural inhibitor of Mcl-1.[1] Resistance may arise if this induction is compromised.
-
Troubleshooting Steps:
-
Measure Noxa Induction: Treat both sensitive and resistant cells with gossypol for various time points (e.g., 6, 12, 24 hours) and measure Noxa protein levels by Western blot and mRNA levels by RT-qPCR.
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Interpret Results: A lack of Noxa induction in resistant cells suggests a block in this signaling pathway.
-
Solutions and Strategies:
-
Combination Therapy:
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Targeting Mcl-1: If Mcl-1 is upregulated, consider combining gossypol with a specific Mcl-1 inhibitor. Gossypol's ability to induce Noxa can sensitize cells to other BH3 mimetics.[1][3]
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Targeting Bcl-xL: If Bcl-xL is overexpressed, combination with a Bcl-xL inhibitor (like Navitoclax/ABT-263) may restore sensitivity.
-
-
Generate Resistant Cell Lines for Further Study: If you consistently observe resistance, consider generating a stable gossypol-resistant cell line for more in-depth mechanistic studies. A general protocol is provided in the "Experimental Protocols" section.
Problem 2: High Variability in IC50 Values Across Experiments
Question: I am getting inconsistent IC50 values for this compound in my cell viability assays. What could be the cause of this variability?
Answer:
Inconsistent IC50 values can be frustrating. Several factors related to experimental setup and cell culture conditions can contribute to this.
-
Troubleshooting Checklist:
-
Cell Seeding Density: Ensure you are using a consistent cell seeding density for every experiment. Cells that are too sparse or too confluent will respond differently to treatment.
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Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
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This compound Stock Solution: Prepare fresh stock solutions of this compound regularly and store them properly (protected from light). Gossypol can degrade over time.
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Assay Incubation Time: Use a consistent incubation time for your cell viability assay (e.g., 48 or 72 hours). The cytotoxic effect of gossypol is time-dependent.
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Serum Concentration: The presence of serum can affect the bioavailability of gossypol. Use a consistent serum concentration in your culture medium for all experiments.
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II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, particularly its active R-(-)-enantiomer (AT-101), functions as a BH3 mimetic. It binds to the BH3 groove of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
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Signaling Pathway of Gossypol-Induced Apoptosis:
Figure 2. Simplified Signaling Pathway of Gossypol-Induced Apoptosis.
Q2: What are the known molecular mechanisms of resistance to BH3 mimetics like gossypol?
While research on acquired resistance specifically to gossypol is ongoing, mechanisms of resistance to BH3 mimetics in general are well-documented and likely apply. These include:
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Upregulation of Alternative Anti-apoptotic Proteins: Cancer cells can upregulate the expression of other anti-apoptotic Bcl-2 family members that are not as strongly inhibited by the specific BH3 mimetic. For example, resistance to Bcl-2 specific inhibitors can be mediated by increased levels of Mcl-1 or Bcl-xL.
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Mutations in the BH3-Binding Groove: Genomic mutations in the BH3-binding groove of the target anti-apoptotic protein can prevent the BH3 mimetic from binding effectively.
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Loss of Pro-apoptotic Effector Proteins: Mutations or deletions in the genes encoding for Bax or Bak can render the cell resistant to apoptosis induction.
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Microenvironmental Factors: Signals from the tumor microenvironment can enhance the expression of anti-apoptotic proteins, contributing to drug resistance.
Q3: How can I use this compound to overcome resistance to other chemotherapeutic agents?
Gossypol has been shown to re-sensitize cancer cells that are resistant to conventional chemotherapy, such as gemcitabine, particularly in tumors with high Bcl-2 expression. The proposed mechanism is that gossypol inhibits the overexpressed Bcl-2, thereby lowering the threshold for apoptosis induction by the other chemotherapeutic agent.
-
Logical Flow for Using Gossypol in Combination Therapy:
Figure 3. Overcoming Chemoresistance with Gossypol.
III. Data Presentation
Table 1: IC50 Values of this compound and its Enantiomers in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| Jurkat (Bcl-2 overexpressing) | Leukemia | (-)-Gossypol | 12 | 18.1 ± 2.6 | |
| Jurkat (Bcl-xL overexpressing) | Leukemia | (-)-Gossypol | 12 | 22.9 ± 3.7 | |
| Jurkat (vector control) | Leukemia | (-)-Gossypol | 12 | 7.0 ± 2.7 | |
| MM-B1 | Malignant Mesothelioma | AT-101 | 48 | 9.30 | |
| H-Meso-1 | Malignant Mesothelioma | AT-101 | 48 | 9.24 | |
| MM-F1 | Malignant Mesothelioma | AT-101 | 48 | 9.32 | |
| #40a (murine) | Malignant Mesothelioma | AT-101 | 48 | 5.44 | |
| U266 | Multiple Myeloma | Gossypol Acetate | 48 | 2.4 | |
| Wus1 | Multiple Myeloma | Gossypol Acetate | 48 | 2.2 | |
| RPMI 8226 | Multiple Myeloma | AT-101 | 48 | ~2.5-7.5 | |
| Dox40 (Doxorubicin-resistant) | Multiple Myeloma | AT-101 | 48 | ~2.5-5.0 | |
| LR5 (Melphalan-resistant) | Multiple Myeloma | AT-101 | 48 | ~2.5-5.0 | |
| MM1.R (Dexamethasone-resistant) | Multiple Myeloma | AT-101 | 48 | ~2.5-5.0 | |
| COLO 225 | Colon Cancer | Gossypol | 24 | ~38 (19.7 µg/mL) |
IV. Experimental Protocols
Protocol 1: Generation of Gossypol-Resistant Cancer Cell Lines
This protocol describes a general method for developing gossypol-resistant cancer cell lines through continuous exposure to escalating doses of the drug.
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Determine the Initial IC50: Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 of this compound in your parental cell line after 48-72 hours of treatment.
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Initial Exposure: Culture the parental cells in medium containing gossypol at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency and their growth rate is stable, passage them and increase the gossypol concentration by a small increment (e.g., 1.2 to 1.5-fold).
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Stepwise Dose Escalation: Repeat step 3, gradually increasing the gossypol concentration over several months.
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Characterize Resistance: Once the cells are able to proliferate in a significantly higher concentration of gossypol (e.g., 5-10 times the initial IC50), characterize their resistance by re-evaluating the IC50 and analyzing molecular markers as described in the troubleshooting guide.
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Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of selection.
Protocol 2: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
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Cell Treatment: Treat cells with this compound for the desired time. Include positive and negative controls.
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Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
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Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
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Staining: To 100 µL of the cell suspension, add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.
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Data Interpretation:
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Annexin V- / PI-: Live cells
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Annexin V+ / PI-: Early apoptotic cells
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Annexin V+ / PI+: Late apoptotic or necrotic cells
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Annexin V- / PI+: Necrotic cells
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References
Technical Support Center: Optimizing Gossypol Acetic Acid Delivery for In Vivo Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the use of gossypol acetic acid in in vivo tumor models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from gossypol?
Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium)[1][2]. It exists as a racemic mixture of two enantiomers, (+)-gossypol and (-)-gossypol[2]. The (-)-enantiomer, also known as AT-101, is noted to have more potent cytotoxic effects in cancer cells[2]. This compound (GAA) is a crystalline complex formed between gossypol and acetic acid, often in an equimolar ratio[3]. This form is frequently used in research due to its refined and crystallized nature, which can aid in handling and formulation.
Q2: What is the primary mechanism of action for gossypol as an anticancer agent?
Gossypol and its active enantiomer act as small-molecule inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, particularly Bcl-2 and Bcl-xL. By binding to the BH3 pocket of these proteins, gossypol disrupts their function, which is to prevent programmed cell death. This inhibition leads to the activation of caspases (like caspase-3 and caspase-9) and ultimately induces apoptosis in cancer cells. This makes it a "BH3 mimetic" compound.
Q3: Is this compound effective as a single agent in vivo?
Yes, studies have demonstrated that gossypol can suppress tumor growth as a single agent in various in vivo models. For example, in an orthotopic xenograft model of head and neck squamous cell carcinoma (HNSCC), daily intraperitoneal administration of (-)-gossypol at 5 and 15 mg/kg significantly suppressed tumor growth compared to a vehicle control. Similarly, in a multiple myeloma model, gossypol acetate at 40 mg/kg resulted in a tumor growth inhibition of 30.9%. However, its efficacy can be enhanced when used in combination with other chemotherapeutic agents or radiation.
Q4: What are the known toxicities associated with this compound administration in animal models?
The primary toxicological finding in rats receiving high doses (25 mg/kg/day) of (+/-)-gossypol acetic acid was a marked suppression of body weight gain. At this dosage, some rats also exhibited testicular pathology. In cynomolgus monkeys, the same dose for 13 weeks induced a range of adverse effects, including pathology in the heart, liver, kidney, and testes. Lower doses, such as 5 mg/kg/day in rats, were identified as a "no effect" level for these toxicities. In multiple myeloma studies in mice, a 40 mg/kg dose showed no body weight loss compared to the vehicle group. Researchers should carefully monitor animal body weight and conduct histological examinations of key organs.
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Selection
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Problem: I am having difficulty dissolving this compound for in vivo administration. What is an appropriate vehicle?
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Solution: Gossypol is a poorly water-soluble compound, which presents a significant challenge for formulation. A common approach is to first dissolve it in a small amount of an organic solvent before diluting it with an aqueous solution.
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Recommended Vehicle: A frequently used vehicle involves dissolving this compound in dimethyl sulfoxide (DMSO) and then diluting it with saline (0.9% NaCl) or corn oil. For example, one study administered this compound (5 mg/kg BW) dissolved in a mixture of DMSO and 0.9% NaCl intraperitoneally.
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Considerations: When using DMSO, it is crucial to keep the final concentration low in the injected volume to avoid solvent toxicity. Always run a parallel vehicle-only control group in your experiments.
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Issue 2: Inconsistent Antitumor Efficacy
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Problem: My in vivo results show high variability in tumor growth inhibition between animals in the same treatment group.
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Solution: Inconsistent results can stem from several factors related to drug delivery and the experimental model.
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Ensure Complete Solubilization: Ensure the this compound is fully dissolved in the vehicle before each administration. Precipitation of the compound will lead to inaccurate dosing. Briefly vortexing the solution before each injection can help maintain a uniform suspension.
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Route of Administration: The route of administration can impact bioavailability. Intraperitoneal (i.p.) injection is common in preclinical models and can provide more consistent systemic exposure than oral gavage, especially for poorly soluble compounds.
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Tumor Model Uniformity: Ensure that tumors are of a consistent size across all groups at the start of treatment. High variability in initial tumor volume can lead to divergent growth curves. Randomize animals into groups only after tumors have reached the target size.
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Issue 3: Animal Toxicity and Weight Loss
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Problem: The animals in my gossypol treatment group are losing a significant amount of weight and showing signs of distress.
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Solution: This is a known side effect, particularly at higher doses.
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Dose Reduction: The most straightforward solution is to reduce the dose. Studies have shown efficacy at doses ranging from 5 mg/kg to 40 mg/kg. If you observe toxicity at 25 mg/kg, consider testing a lower dose like 15 mg/kg or 5 mg/kg.
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Monitor Closely: Implement a strict monitoring protocol. Weigh animals daily or every other day. Establish clear humane endpoints, such as a predefined percentage of body weight loss (e.g., >15-20%), at which animals are euthanized.
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Supportive Care: Ensure easy access to food and water. Using a soft or mash diet can help if animals are having difficulty eating.
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Quantitative Data Summary
Table 1: In Vivo Dosage and Efficacy of this compound in Tumor Models
| Cancer Type | Animal Model | Compound | Dosage & Route | Efficacy | Citation |
| Head and Neck Squamous Cell Carcinoma | Orthotopic Xenograft (Mice) | (-)-Gossypol | 5 mg/kg/day, i.p. | Significantly suppressed tumor growth | |
| Head and Neck Squamous Cell Carcinoma | Orthotopic Xenograft (Mice) | (-)-Gossypol | 15 mg/kg/day, i.p. | Significantly suppressed tumor growth | |
| Multiple Myeloma | Xenograft (Balb/C Mice) | Gossypol Acetate | 40 mg/kg | 30.9% tumor growth inhibition (T/C) | |
| VCaP Prostate Cancer | SCID Mice Xenograft | AT-101 (R-(–)-gossypol acetic acid) | Not Specified | Tumor growth inhibition |
Table 2: Toxicological Data for this compound
| Animal Model | Compound | Dosage & Route | Key Toxicological Findings | Citation |
| Sprague-Dawley Rats | (+/-)-Gossypol Acetic Acid | 25 mg/kg/day | Marked suppression of body weight gain; testicular pathology in some animals. | |
| Sprague-Dawley Rats | (+/-)-Gossypol Acetic Acid | 5 mg/kg/day | "No effect" level observed. | |
| Cynomolgus Monkeys | (+/-)-Gossypol Acetic Acid | 25 mg/kg/day (13 weeks) | Death, extensive biochemical changes, pathology in heart, liver, kidney, and testes. | |
| Male Mice | This compound | 20, 40, 80 µg/g, i.p. (single dose) | No significant increase in micronuclei frequency; not clastogenic or mutagenic. |
Experimental Protocols
Protocol 1: General Preparation of this compound for Intraperitoneal Injection
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Objective: To prepare a stock solution and final dilution of this compound for i.p. administration in a mouse tumor model.
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Materials:
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This compound (GAA) powder
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Dimethyl sulfoxide (DMSO), sterile
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0.9% Sodium Chloride (Saline), sterile
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Sterile microcentrifuge tubes and syringes
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Procedure: a. Calculate the total amount of GAA required for the study based on the number of animals, dosage (e.g., 15 mg/kg), and treatment duration. b. Weigh the required amount of GAA powder in a sterile microcentrifuge tube. c. Add a minimal volume of DMSO to completely dissolve the powder. For example, for a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of GAA. Vortex thoroughly until the solution is clear. d. On each treatment day, prepare the final injection solution by diluting the DMSO stock with sterile 0.9% saline. For example, to achieve a final DMSO concentration of 5% in a 200 µL injection volume, you would mix 10 µL of the DMSO stock with 190 µL of saline. e. Vortex the final solution immediately before drawing it into the syringe for injection to ensure homogeneity. f. Administer the calculated volume to the animal via intraperitoneal injection.
Protocol 2: General In Vivo Tumor Xenograft Efficacy Study
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Objective: To assess the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
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Materials:
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Cancer cell line (e.g., HNSCC, multiple myeloma)
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Immunocompromised mice (e.g., SCID or nude mice)
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Matrigel (optional, can improve tumor take-rate)
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Prepared this compound solution and vehicle control
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Calipers for tumor measurement
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Procedure: a. Inject cancer cells (e.g., 2.5 x 10^6 cells in 100-200 µL of media/saline, optionally mixed with Matrigel) subcutaneously into the flank of each mouse. b. Monitor animals for tumor formation. Once tumors reach a predetermined average size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. c. Begin treatment. Administer this compound (e.g., 5 or 15 mg/kg) and vehicle control daily via the chosen route (e.g., i.p. injection). d. Measure tumor volume with calipers twice or three times weekly. Calculate volume using the formula: (Length x Width²) / 2. e. Monitor animal body weight and overall health at the same frequency as tumor measurements. f. Continue the experiment for the planned duration or until tumors in the control group reach the predetermined endpoint size. g. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blot).
Visualizations
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of gossypol acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with gossypol acetic acid. Our goal is to help you identify and minimize off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental use of this compound.
| Question | Answer & Troubleshooting Steps |
| 1. How should I prepare and store this compound stock solutions? | This compound is soluble in organic solvents like DMSO, ethanol, and acetone. It is sparingly soluble in water. For cell culture experiments, a common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatments, including vehicle controls, as DMSO itself can have biological effects.[1][2] |
| 2. I'm observing compound precipitation in my cell culture wells. What should I do? | Precipitation of this compound at higher concentrations can be a common issue. To address this: • Solubility Check: Before treating your cells, prepare the highest concentration of your working solution and visually inspect it for any precipitate after incubation under the same conditions as your experiment (e.g., 37°C, 5% CO2). • Lower Concentrations: If precipitation is observed, consider using a lower concentration range in your experiments. • Sonication: Briefly sonicating the stock solution before dilution may help in solubilization. • Serum Concentration: The presence of serum in the culture medium can sometimes affect compound solubility. Consider if altering the serum concentration is compatible with your experimental design. |
| 3. My cell viability assay (e.g., MTT) results are showing a U-shaped dose-response curve. What could be the cause? | A U-shaped or bell-shaped dose-response curve, where higher concentrations of this compound appear less toxic than mid-range concentrations, is often an experimental artifact.[3] Potential causes include: • Compound Precipitation: As mentioned above, precipitates can scatter light and interfere with absorbance readings in assays like MTT, leading to an artificially high signal.[3] • Direct Assay Interference: Gossypol, as a colored compound, might directly interact with the assay reagents. For example, it could reduce the MTT reagent non-enzymatically, leading to a false-positive signal for cell viability.[4] Troubleshooting: • Visual Inspection: Carefully examine the wells for any precipitate. • Cell-Free Control: Run a control experiment with this compound in the assay medium without cells to check for direct chemical interference with the assay reagent. • Use an Orthogonal Assay: Confirm your results with a different type of viability or cytotoxicity assay that has a different detection principle, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity) or a crystal violet assay (measures cell number). |
| 4. I'm seeing cytotoxicity in my control cell line that is supposed to be resistant. What are the possible off-target effects? | Gossypol is known to have multiple cellular targets, which can lead to off-target effects. While its primary on-target effect in cancer cells is often attributed to the inhibition of anti-apoptotic Bcl-2 family proteins, it can also: • Inhibit Dehydrogenase Enzymes: Gossypol can inhibit various NAD-linked dehydrogenase enzymes, such as lactate dehydrogenase (LDH) and malate dehydrogenase, which can disrupt cellular metabolism. • Induce Oxidative Stress: It can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components. • Induce Endoplasmic Reticulum (ER) Stress: Gossypol has been shown to induce the ER stress response, which can lead to apoptosis. • Induce Autophagy: In some cell types, gossypol can induce autophagy, a cellular self-degradation process. Troubleshooting: • Dose-Response: Use the lowest effective concentration to minimize off-target effects. • Positive and Negative Controls: Use appropriate positive and negative controls to understand the specific pathways being affected in your cell model. • Mechanism of Action Studies: Investigate markers of oxidative stress (ROS levels), ER stress (e.g., CHOP expression), and autophagy (e.g., LC3 conversion) to determine if these pathways are being activated. |
| 5. How can I differentiate between apoptosis and other forms of cell death induced by this compound? | Gossypol can induce both caspase-dependent and caspase-independent apoptosis, and in some cases, other forms of cell death like necroptosis. To distinguish between these: • Caspase Activation Assays: Measure the activity of key caspases, such as caspase-3/7 (executioner caspases), caspase-8 (extrinsic pathway), and caspase-9 (intrinsic pathway). • Pan-Caspase Inhibitors: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it can rescue the cells from gossypol-induced death. If the inhibitor blocks cell death, it suggests a caspase-dependent apoptotic mechanism. • Mitochondrial Membrane Potential (MMP) Assays: Assess changes in MMP using dyes like JC-1 or TMRM. A loss of MMP is an early indicator of intrinsic apoptosis. • AIF Release: Investigate the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which is a marker of caspase-independent apoptosis. • Necroptosis Markers: If apoptosis is ruled out, consider investigating markers of necroptosis, such as the phosphorylation of MLKL. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and data comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| PC-3 | Prostate Cancer | 9.1 | MTT | |
| MDA-MB-231 | Breast Cancer | 14.4 | MTT | |
| Tca8113 | Tongue Carcinoma | 11.2 (24h), 7.8 (48h), 5.3 (72h) | MTT | |
| HepG2 | Hepatocellular Carcinoma | ~10 (48h) | SRB | |
| HCT-116 | Colorectal Carcinoma | ~20 (48h) | SRB | |
| HT-29 | Colorectal Carcinoma | >50 (48h) | SRB | |
| DU-145 | Prostate Cancer | ~10 | Apoptosis | |
| Jurkat (Bcl-2 overexpressing) | T-cell Leukemia | 18.1 | Cell Death | |
| Jurkat (Bcl-xL overexpressing) | T-cell Leukemia | 22.9 | Cell Death | |
| Jurkat (vector control) | T-cell Leukemia | 7.0 | Cell Death |
Table 2: Inhibition Constants (Ki) of Gossypol for Various Enzymes
| Enzyme | Source | Substrate/Cofactor | Inhibition Type | Ki (µM) | Reference |
| α-hydroxyacid dehydrogenase | Trypanosoma cruzi | Substrate | Noncompetitive | 0.73 | |
| α-hydroxyacid dehydrogenase | Trypanosoma cruzi | Coenzyme | Uncompetitive | 1.1 | |
| Malate dehydrogenase | Trypanosoma cruzi | Substrate | Noncompetitive | 0.3 | |
| Malate dehydrogenase | Trypanosoma cruzi | Coenzyme | Uncompetitive | 0.19 | |
| Glutamate dehydrogenase | Trypanosoma cruzi | Substrate | Noncompetitive | 3.5 | |
| Glutamate dehydrogenase | Trypanosoma cruzi | Coenzyme | Uncompetitive | 7.8 | |
| 5α-reductase 1 | Rat | Testosterone | Noncompetitive | 3.33 | |
| 3α-hydroxysteroid dehydrogenase | Rat | Dihydrotestosterone | Mixed | 0.52 |
Key Experimental Protocols
Detailed methodologies for key assays are provided below to assist in your experimental setup.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include wells with medium only as a background control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3/7 Activity Assay
Principle: This is a luminescent or fluorescent assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent or fluorogenic caspase-3/7 substrate which is cleaved by active caspase-3/7 to generate a luminescent or fluorescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-glo 3/7 reagent to each well at a volume equal to the volume of the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of cells (if necessary) and express the results as a fold change relative to the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane. It is a common method for quantifying cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described previously. Include a positive control for maximum LDH release (e.g., by lysing the cells with a lysis buffer provided with the kit).
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
The following diagrams illustrate key pathways and workflows related to the action of this compound.
Caption: Gossypol-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing gossypol's effects.
Caption: Troubleshooting logic for unexpected viability assay results.
References
Technical Support Center: Addressing Gossypol Acetic Acid Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address interference from gossypol acetic acid in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with biochemical assays?
Gossypol is a naturally occurring polyphenolic compound found in the cotton plant (Gossypium species).[1][2][3] It exists in two enantiomeric forms, (+)- and (-)-gossypol.[4] this compound is a complex of gossypol with acetic acid. Its chemical structure, containing multiple phenolic hydroxyl and aldehyde groups, makes it highly reactive.[3] This reactivity, along with its inherent physical properties, is the primary reason for its interference in a wide range of biochemical assays.
Mechanisms of interference include:
-
Enzyme Inhibition: Gossypol is a known inhibitor of various enzymes, most notably Lactate Dehydrogenase (LDH).
-
Protein Binding: The aldehyde groups of gossypol can react with the free ε-amino groups of lysine residues in proteins, forming Schiff bases. This can alter protein conformation and function.
-
Spectrophotometric Interference: Gossypol is a yellow pigment and absorbs light in the visible spectrum, which can interfere with colorimetric assays.
-
Autofluorescence: Gossypol is a fluorescent molecule, which can lead to false-positive signals in fluorescence-based assays.
-
Redox Activity: As a polyphenol, gossypol has antioxidant properties and can participate in redox reactions, potentially interfering with assays that rely on redox chemistry, such as the MTT assay.
Q2: Which biochemical assays are most susceptible to interference by this compound?
Several common laboratory assays are known to be affected by the presence of this compound:
-
Enzyme Assays: Lactate Dehydrogenase (LDH) assays are significantly inhibited. Other NAD-linked dehydrogenases, such as malate dehydrogenase, and DNA polymerases can also be inhibited.
-
Cell Viability Assays:
-
LDH Assay: Due to direct enzyme inhibition, using LDH release to measure cytotoxicity in the presence of gossypol will lead to an underestimation of cell death.
-
MTT Assay: Gossypol's inherent cytotoxicity can confound the results of this assay, which measures metabolic activity as an indicator of cell viability.
-
-
Protein Quantification Assays:
-
Bradford and Lowry Assays: As with other polyphenolic compounds, gossypol is expected to interfere with these assays, leading to inaccurate protein concentration measurements.
-
-
Fluorescence-Based Assays: The intrinsic fluorescence of gossypol can cause background noise and false positives.
-
ELISA (Enzyme-Linked Immunosorbent Assay): While specific ELISAs for gossypol have been developed, the presence of gossypol in a sample could potentially interfere with other ELISA formats through non-specific binding or by affecting the enzymatic reporter.
-
Western Blotting: Although direct interference is not extensively documented, the protein-binding nature of gossypol could theoretically affect antibody-antigen interactions or protein migration.
Troubleshooting Guides
Issue 1: Inaccurate Results in Lactate Dehydrogenase (LDH) Cytotoxicity Assays
Symptoms: Lower than expected LDH activity in positive controls or treated samples, suggesting less cytotoxicity than is actually occurring.
Cause: Gossypol is a potent inhibitor of LDH.
Troubleshooting Steps:
-
Confirm Inhibition: Run a cell-free experiment by adding a known amount of LDH to your assay buffer with and without this compound at the concentrations used in your experiment. This will confirm the inhibitory effect.
-
Alternative Cytotoxicity Assays: Switch to an alternative method for assessing cell viability that is not based on LDH activity. Suitable alternatives include:
-
Trypan Blue Exclusion Assay: A simple, cost-effective method to count viable cells.
-
Propidium Iodide (PI) Staining followed by Flow Cytometry: Provides a quantitative measure of cell death.
-
Crystal Violet Staining: A straightforward method for assessing total cell number.
-
-
Sample Dilution: If a different assay is not feasible, try diluting your samples to a point where the gossypol concentration is below its IC50 for LDH, while the LDH activity is still within the detectable range of your assay. This may not always be possible.
Quantitative Data: Gossypol Inhibition of LDH
| Enzyme Source | Substrate | Inhibition Type | IC50 / Ki | Reference |
| Bovine Testis LDH-X | Pyruvate to Lactate | Competitive (vs. NADH), Noncompetitive (vs. Pyruvate) | IC50: 200 µM, Ki (vs. NADH): 30 µM, Ki (vs. Pyruvate): 220 µM | |
| Bovine Testis LDH-X | Lactate to Pyruvate | Competitive (vs. NAD+) | IC50: 12 µM, Ki (vs. NAD+): 6 µM | |
| Goat Liver LDH-A4 | Pyruvate Oxidation | Noncompetitive (vs. Pyruvate), Competitive (vs. NADH) | IC50: 16-42 µM, Ki (vs. Pyruvate): 20 µM, Ki (vs. NADH): 33 µM | |
| Goat Heart LDH-B4 | Pyruvate Oxidation | Noncompetitive (vs. Pyruvate), Competitive (vs. NADH) | IC50: 16-42 µM, Ki (vs. Pyruvate): 34 µM, Ki (vs. NADH): 43 µM | |
| Goat Testis LDH-C4 | Pyruvate Oxidation | Noncompetitive (vs. Pyruvate), Competitive (vs. NADH) | IC50: 16-42 µM, Ki (vs. Pyruvate): 29 µM, Ki (vs. NADH): 45 µM | |
| Goat LDH (general) | Lactate Oxidation | Noncompetitive (vs. Lactate), Competitive (vs. NAD) | IC50: 125 µM, Ki (vs. Lactate): 85-125 µM, Ki (vs. NAD): 83-108 µM |
Experimental Protocol: Confirmation of LDH Inhibition by Gossypol
-
Prepare Reagents:
-
LDH stock solution (e.g., from bovine muscle).
-
Pyruvate solution.
-
NADH solution.
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Control Wells: Assay buffer + LDH + Pyruvate + NADH.
-
Gossypol-Treated Wells: Assay buffer + LDH + Pyruvate + NADH + various concentrations of this compound.
-
Blank Wells: Assay buffer + Pyruvate + NADH (to measure background absorbance).
-
-
Procedure:
-
Add all components except NADH to the wells.
-
Incubate for a short period (e.g., 5 minutes) at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding NADH.
-
Measure the decrease in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (change in absorbance per minute).
-
Compare the rates in the presence and absence of gossypol to determine the percentage of inhibition.
-
Logical Relationship: Troubleshooting LDH Assay Interference
Caption: Troubleshooting workflow for LDH assay interference by gossypol.
Issue 2: Inaccurate Protein Quantification with Bradford or BCA Assays
Symptoms: Overestimation or underestimation of protein concentration.
Cause: As a polyphenolic compound, gossypol can interact with the assay reagents. In the BCA assay, reducing agents can interfere, and gossypol's antioxidant properties may contribute to this. In the Bradford assay, polyphenols are known to cause interference.
Troubleshooting Steps:
-
Use a Gossypol-Containing Blank: Prepare a blank solution that contains the same concentration of this compound as your samples to subtract its contribution to the absorbance.
-
Protein Precipitation: Remove interfering substances by precipitating the protein from your sample.
-
Acetone Precipitation: Add 4 volumes of cold (-20°C) acetone to your sample, vortex, and incubate at -20°C for at least 60 minutes. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein. Carefully remove the acetone supernatant, air-dry the pellet, and resuspend it in a buffer compatible with your protein assay.
-
Trichloroacetic Acid (TCA) Precipitation: This is another effective method, but residual TCA can interfere with some assays, so careful washing of the pellet is necessary.
-
-
Use an Alternative Protein Assay: Consider using an assay that is less susceptible to interference from polyphenols, such as a fluorescent protein assay or a UV absorbance-based method (if gossypol's own absorbance can be corrected for).
Experimental Protocol: Acetone Precipitation for Sample Cleanup
-
Sample Preparation: Take a known volume of your cell lysate or protein solution containing gossypol.
-
Precipitation: Add 4 times the sample volume of ice-cold acetone.
-
Incubation: Vortex briefly and incubate at -20°C for at least 1 hour (or overnight for low protein concentrations).
-
Centrifugation: Centrifuge at 13,000-15,000 x g for 15 minutes at 4°C.
-
Washing: Carefully decant the supernatant. Add a smaller volume of cold 80% acetone to wash the pellet and centrifuge again.
-
Drying: Decant the supernatant and allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., Laemmli buffer for Western blotting, or a buffer suitable for your protein assay).
Experimental Workflow: Mitigating Protein Assay Interference
Caption: Workflow for removing gossypol interference in protein assays.
Issue 3: High Background in Fluorescence-Based Assays
Symptoms: High fluorescence readings in blank or negative control wells containing gossypol.
Cause: Gossypol is an autofluorescent molecule.
Troubleshooting Steps:
-
Measure Gossypol's Fluorescence Spectrum: Determine the excitation and emission maxima of gossypol in your assay buffer to understand the extent of spectral overlap with your fluorophore.
-
Use a Gossypol-Containing Blank: Subtract the fluorescence of a blank containing the same concentration of gossypol as your samples.
-
Switch to Red-Shifted Fluorophores: Autofluorescence from biological molecules and many interfering compounds is often more pronounced in the blue-green region of the spectrum. If possible, use a fluorophore with excitation and emission wavelengths in the far-red spectrum (e.g., >600 nm) to minimize interference.
-
Sample Cleanup: If the above steps are not sufficient, consider methods to remove gossypol from your sample before the assay, such as solvent extraction or solid-phase extraction, depending on the nature of your sample.
Signaling Pathway Considerations
Gossypol's inhibitory effects on key metabolic enzymes like LDH can have downstream consequences on cellular signaling pathways that are sensitive to the cell's metabolic state. For example, pathways involving hypoxia-inducible factor 1-alpha (HIF-1α), which is linked to LDH activity, may be affected. When studying such pathways, it is crucial to consider whether the observed effects are due to direct interaction of gossypol with your target of interest or an indirect consequence of its metabolic interference.
Signaling Pathway: Gossypol's Impact on Lactate-TGF-β Axis
Caption: Gossypol inhibits LDH, impacting lactate-mediated signaling.
This technical support center provides a starting point for addressing this compound interference. Always consider the specific context of your experiment and perform appropriate controls to ensure the validity of your results.
References
- 1. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol toxicity from cottonseed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Strategies to reduce hypokalemia side effect of gossypol acetic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hypokalemic side effects of gossypol acetic acid observed during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces hypokalemia?
A1: The predominant mechanism of gossypol-induced hypokalemia is renal potassium wasting.[1][2][3] Evidence strongly suggests that gossypol exerts a direct toxic effect on the renal tubules, leading to an inability to conserve potassium effectively.[2][4] Other contributing mechanisms that have been proposed include the inhibition of Na+/K+-ATPase activity and the stimulation of prostaglandin biosynthesis. An acute effect of gossypol may also involve a direct shift of potassium from the extracellular to the intracellular space.
Q2: Is potassium supplementation an effective strategy to counteract gossypol-induced hypokalemia?
A2: The efficacy of potassium supplementation is not definitively established and may depend on the species and clinical context. Pre-clinical studies in monkeys have demonstrated that oral potassium chloride supplementation can help maintain normal serum potassium levels during gossypol administration. However, some human clinical trials have reported that potassium salt supplementation did not fully reverse or prevent gossypol-induced hypokalemia. It has been noted, though, that potassium supplementation can be effective in preventing the progression to hypokalemic paralysis when administered at the onset of symptoms like fatigue.
Q3: What is the role of dietary potassium in the risk of developing gossypol-induced hypokalemia?
A3: Dietary potassium intake is a critical factor. Low dietary potassium has been identified as a significant contributor to the development of hypokalemia in individuals receiving gossypol. Clinical observations have shown regional variations in the incidence of hypokalemic paralysis among gossypol users, which correlated with differences in dietary potassium levels.
Q4: Have potassium-sparing diuretics been investigated as a potential preventative measure?
A4: Yes, the potassium-sparing diuretic triamterene was evaluated in a clinical trial. However, it was found to be ineffective in preventing the loss of or enhancing the retention of serum potassium in subjects taking gossypol.
Q5: How does the dosage of this compound relate to the incidence of hypokalemia?
A5: There is a direct dose-dependent relationship. Higher doses of gossypol are associated with a greater incidence and severity of hypokalemia. Studies have shown that reducing the daily dose of gossypol can prevent the recurrence of this side effect.
Troubleshooting Guide
Issue: A significant drop in serum potassium is observed in experimental subjects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Gossypol Dosage | Review the current dosage and consider a dose-reduction study. | Lowering the dose may reduce the severity of hypokalemia. |
| Inadequate Dietary Potassium | Assess and standardize the dietary potassium intake of the subjects. Consider incorporating a high-potassium diet. | A diet rich in potassium may mitigate the renal potassium wasting effect. |
| Renal Tubular Damage | Monitor markers of renal function, such as urinary N-acetyl-β-D-glucosaminidase (NAG) and β-2-microglobulin. | Elevated levels of these markers can confirm renal tubular injury. |
Data Summary
Table 1: Summary of Clinical and Pre-clinical Findings on Strategies to Mitigate Gossypol-Induced Hypokalemia
| Intervention | Model | Dosage | Outcome | Reference |
| Potassium Chloride Supplementation | Langur Monkeys | Gossypol: 7.5-10 mg/day; KCl: 0.50-0.75 mg/day | Maintained normal serum potassium levels. | |
| Potassium Chloride Supplementation | Humans | Gossypol: 20 mg/day; KCl: 1.5 g/day | Did not reverse the decline in serum potassium. | |
| Triamterene | Humans | Gossypol: 20 mg/day; Triamterene: 50 mg/day | Ineffective in preventing potassium loss. | |
| Dose Reduction | Humans | Reduction from 15-20 mg/day to 10-12.5 mg/day | Prevented recurrence of hypokalemia. |
Experimental Protocols
Protocol 1: Monitoring Serum and Urinary Potassium
-
Objective: To quantify the effect of this compound on potassium homeostasis.
-
Procedure:
-
Collect baseline blood and urine samples prior to the initiation of gossypol administration.
-
Administer this compound at the desired dose and schedule.
-
Collect blood samples at regular intervals (e.g., weekly) for serum potassium analysis using an ion-selective electrode or flame photometry.
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Perform 24-hour urine collections at corresponding time points to measure total urinary potassium excretion.
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Calculate the transtubular potassium gradient (TTKG) to assess renal potassium handling.
-
-
Data Analysis: Compare serum and urinary potassium levels between baseline, treatment, and control groups. A significant decrease in serum potassium accompanied by an inappropriately high urinary potassium excretion is indicative of renal potassium wasting.
Protocol 2: Assessment of Renal Tubular Injury
-
Objective: To evaluate the nephrotoxic potential of this compound.
-
Procedure:
-
Collect urine samples at baseline and throughout the treatment period.
-
Measure urinary levels of markers for proximal tubular damage, such as N-acetyl-β-D-glucosaminidase (NAG) and β-2-microglobulin, using commercially available ELISA kits.
-
Perform standard urinalysis to check for proteinuria and other abnormalities.
-
At the end of the study, kidney tissues can be collected for histopathological examination.
-
-
Data Analysis: A significant increase in urinary NAG and/or β-2-microglobulin suggests gossypol-induced renal tubular injury.
Visualizations
Caption: Proposed mechanisms of gossypol-induced hypokalemia.
Caption: Troubleshooting workflow for managing hypokalemia.
References
- 1. Gossypol-hypokalaemia interrelationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol and hypokalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gossypol related hypokalemia. Clinicopharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) [A possible mechanism of gossypol-induced hypokalemia and its relation to gossypol dose]. (1991) | Y X Wang | 2 Citations [scispace.com]
Technical Support Center: Managing Liver Function Alterations During Gossypol Acetic Acid Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing liver function alterations during experiments with gossypol acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is monitoring liver function important when using it?
A1: this compound is a polyphenolic compound derived from the cotton plant (Gossypium spp.) that has been investigated for various pharmacological properties.[1][2] However, it is known to be hepatotoxic, meaning it can cause damage to the liver.[2][3] Therefore, vigilant monitoring of liver function is crucial during experimental studies to ensure the welfare of animal subjects and to accurately interpret experimental outcomes.
Q2: What are the primary mechanisms of gossypol-induced liver injury?
A2: Gossypol-induced hepatotoxicity is multifactorial. The primary mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to lipid peroxidation and depletion of endogenous antioxidants like glutathione (GSH).[3] It can also cause mitochondrial dysfunction, disrupt calcium homeostasis, and trigger apoptosis (programmed cell death) in hepatocytes.
Q3: What are the key biomarkers to monitor for assessing gossypol-induced liver alterations?
A3: The key biomarkers for assessing liver function during gossypol treatment include:
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Serum Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.
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Oxidative Stress Markers: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and levels of endogenous antioxidants such as reduced glutathione (GSH) and superoxide dismutase (SOD).
-
Histopathology: Microscopic examination of liver tissue for signs of necrosis, inflammation, and fatty change.
Q4: What typical changes in liver enzyme levels can be expected after this compound administration in animal models?
A4: Studies in rats have shown that administration of this compound can lead to a significant elevation in serum ALT (also known as SGPT) levels. The magnitude of the increase is dose-dependent. For instance, daily doses of 15-30 mg/kg in rats have been shown to induce a rise in SGPT. However, at lower doses (e.g., 5 mg/kg daily for 2 weeks), significant changes in SGOT and SGPT may not be observed, although other signs of hepatotoxicity like glutathione depletion are present.
Q5: Are there any potential ways to mitigate gossypol-induced liver damage in an experimental setting?
A5: Yes, co-administration of antioxidants has shown promise in mitigating gossypol-induced hepatotoxicity. N-acetylcysteine (NAC) and silymarin are two such agents that have been studied for their hepatoprotective effects against drug-induced liver injury. Vitamin E has also been shown to have protective effects against gossypol-induced reproductive toxicity, which is also linked to oxidative stress.
Troubleshooting Guides
Issue 1: Unexpectedly High or Variable Serum ALT/AST Levels
-
Possible Cause 1: Incorrect Dosing or Administration.
-
Troubleshooting: Double-check all calculations for dosing solutions. Ensure consistent and accurate administration of this compound to each animal.
-
-
Possible Cause 2: Hemolysis of Blood Samples.
-
Troubleshooting: During blood collection, use appropriate needle gauges and gentle handling techniques to minimize red blood cell lysis, which can falsely elevate AST and ALT levels.
-
-
Possible Cause 3: Underlying Health Status of Animals.
-
Troubleshooting: Ensure that all animals are healthy and free from underlying liver conditions before starting the experiment. Perform baseline liver function tests.
-
Issue 2: Difficulty in Detecting Changes in Oxidative Stress Markers
-
Possible Cause 1: Improper Tissue Handling.
-
Troubleshooting: Liver tissue for oxidative stress marker analysis should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation of antioxidants and lipids.
-
-
Possible Cause 2: Assay Interference.
-
Troubleshooting: Gossypol is a colored compound and may interfere with colorimetric or fluorometric assays. Run appropriate controls, including samples with gossypol but without the assay reagents, to check for background absorbance or fluorescence.
-
-
Possible Cause 3: Timing of Measurement.
-
Troubleshooting: Oxidative stress can be an early event. Consider performing measurements at different time points after gossypol administration to capture the peak of oxidative damage.
-
Issue 3: Inconsistent Histopathological Findings
-
Possible Cause 1: Improper Fixation of Liver Tissue.
-
Troubleshooting: Ensure that the liver tissue is fixed in 10% neutral buffered formalin for an adequate amount of time (typically 24-48 hours) before processing. The volume of formalin should be at least 10 times the volume of the tissue.
-
-
Possible Cause 2: Variation in Sectioning and Staining.
-
Troubleshooting: Standardize the sectioning thickness and staining protocols (e.g., Hematoxylin and Eosin - H&E) to ensure consistency across all samples.
-
-
Possible Cause 3: Subjectivity in Evaluation.
-
Troubleshooting: Use a semi-quantitative scoring system to evaluate the degree of liver damage (e.g., necrosis, inflammation, steatosis) to minimize subjective bias. If possible, have the slides evaluated by a board-certified veterinary pathologist in a blinded manner.
-
Data Presentation
Table 1: Summary of Expected Alterations in Liver Function Parameters Following this compound Treatment in Rats.
| Parameter | Direction of Change | Approximate Magnitude of Change (Dose-Dependent) | Reference |
| Serum ALT (SGPT) | Increase | Significant elevation at 15-30 mg/kg/day | |
| Serum AST (SGOT) | No significant change at 5 mg/kg/day | - | |
| Liver Glutathione (GSH) | Decrease | ~34% decrease at 5 mg/kg/day | |
| Liver Malondialdehyde (MDA) | Increase | Significant increase |
Experimental Protocols
Protocol 1: Assessment of Serum Aminotransferases (ALT and AST)
-
Blood Collection: Collect blood from animals via an appropriate method (e.g., tail vein, cardiac puncture) into serum separator tubes.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000-3,000 rpm for 10-15 minutes.
-
Sample Storage: Collect the serum and store at -80°C until analysis.
-
Enzyme Assay: Use commercially available ALT and AST assay kits. Follow the manufacturer's instructions for the preparation of reagents and samples.
-
Data Analysis: Measure the absorbance at the specified wavelength using a microplate reader. Calculate the enzyme activity in U/L.
Protocol 2: Measurement of Liver Oxidative Stress Markers (MDA and GSH)
-
Liver Homogenate Preparation:
-
Excise the liver and wash with ice-cold phosphate-buffered saline (PBS).
-
Blot the tissue dry and weigh a portion (e.g., 100 mg).
-
Homogenize the tissue in ice-cold lysis buffer (specific to the assay kit) using a homogenizer.
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Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
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Collect the supernatant for analysis.
-
-
MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay):
-
Use a commercial MDA assay kit.
-
Add the thiobarbituric acid (TBA) reagent to the liver homogenate supernatant.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance or fluorescence at the specified wavelength.
-
Calculate the MDA concentration based on a standard curve.
-
-
GSH Assay:
-
Use a commercial GSH assay kit.
-
The assay is typically based on the reaction of GSH with a chromogenic reagent (e.g., DTNB).
-
Add the assay reagents to the liver homogenate supernatant.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Measure the absorbance at the specified wavelength.
-
Calculate the GSH concentration based on a standard curve.
-
Protocol 3: Histopathological Examination of Liver Tissue
-
Tissue Fixation: Immediately after euthanasia, collect a section of the liver and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Staining (Hematoxylin and Eosin - H&E):
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
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"Blue" the sections in Scott's tap water substitute or dilute ammonia water.
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Counterstain with eosin for 1-3 minutes.
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Dehydrate through graded alcohols, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
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Microscopic Examination: Examine the stained sections under a light microscope for evidence of hepatocellular necrosis, inflammation, steatosis, and other pathological changes.
Mandatory Visualizations
Caption: Experimental workflow for assessing and managing gossypol-induced liver alterations.
References
Technical Support Center: Enhancing the Oral Bioavailability of Gossypol Acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the oral bioavailability of gossypol acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: this compound, a polyphenolic compound, faces several challenges that limit its oral bioavailability. These include poor aqueous solubility, potential degradation in the gastrointestinal tract, and rapid first-pass metabolism in the liver.[1][2][3][4] Its hydrophobic nature hinders dissolution in gastrointestinal fluids, a prerequisite for absorption.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: The most investigated and effective strategies focus on improving the solubility and dissolution rate of this compound. These include:
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Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its surface area-to-volume ratio, thereby enhancing its dissolution rate and saturation solubility.[5]
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
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Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can increase its aqueous solubility by encapsulating the hydrophobic gossypol molecule within the cyclodextrin cavity.
Q3: How does the absorption and metabolism of gossypol impact its bioavailability?
A3: After oral administration, gossypol is absorbed from the gastrointestinal tract, a process that can be influenced by dietary factors such as iron content. Once absorbed, it undergoes significant first-pass metabolism in the liver, where it is conjugated with glucuronides and sulfates before being primarily excreted in the feces. This extensive metabolism reduces the amount of active this compound that reaches systemic circulation. The involvement of efflux transporters like P-glycoprotein (P-gp) and metabolic enzymes like Cytochrome P450 3A4 (CYP3A4) in the intestine and liver may also contribute to its low bioavailability.
Troubleshooting Guides
Nanoparticle Formulations
Q: My this compound nanoparticles have a low drug loading/encapsulation efficiency. What are the possible causes and solutions?
A: Low drug loading or encapsulation efficiency in this compound nanoparticles can stem from several factors:
| Potential Cause | Troubleshooting Suggestion |
| Poor affinity between gossypol and the polymer matrix. | Screen different types of polymers with varying hydrophobic/hydrophilic properties to find a more compatible matrix. |
| Drug leakage during the formulation process. | Optimize the process parameters, such as the rate of solvent evaporation or the speed of homogenization, to ensure rapid nanoparticle formation and drug entrapment. |
| Insufficient amount of polymer. | Increase the polymer-to-drug ratio to provide more space for drug encapsulation. |
| Suboptimal solvent system. | Experiment with different organic solvents or solvent mixtures to improve the solubility of both the drug and the polymer during the formulation process. |
Q: The particle size of my gossypol nanoparticles is too large or shows a wide distribution. How can I address this?
A: Inconsistent or large particle size can affect the dissolution rate and absorption of the nanoparticles. Consider the following:
| Potential Cause | Troubleshooting Suggestion |
| Inadequate energy input during homogenization. | Increase the homogenization speed or duration, or the sonication power, to reduce particle size. |
| Polymer or drug aggregation. | Ensure complete dissolution of the polymer and drug before nanoparticle formation. The use of a stabilizer or surfactant can also prevent aggregation. |
| Incorrect polymer concentration. | Optimize the polymer concentration; too high a concentration can lead to increased viscosity and larger particle formation. |
Solid Dispersions
Q: My this compound solid dispersion is not fully amorphous. How can I confirm and improve this?
A: The presence of crystalline material in a solid dispersion can negate the benefits of enhanced solubility.
| Potential Cause | Troubleshooting Suggestion |
| Drug recrystallization during preparation or storage. | Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to check for crystallinity. Increase the cooling rate during preparation (for melt-based methods) or ensure complete solvent removal (for solvent-based methods). Storing the solid dispersion in a desiccated and cool environment can prevent moisture-induced crystallization. |
| Immiscibility between the drug and the polymer. | Select a polymer with better miscibility with this compound. Polymers like PVP and HPMC are often good candidates. The drug-to-polymer ratio can also be adjusted to stay below the solubility limit of the drug in the polymer. |
Q: The dissolution rate of my gossypol solid dispersion is not significantly improved. What could be the reason?
A: A lack of improvement in the dissolution rate may indicate issues with the formulation or testing conditions.
| Potential Cause | Troubleshooting Suggestion |
| Inadequate dispersion of the drug in the polymer. | Ensure that the drug is molecularly dispersed. This can be verified using characterization techniques like DSC (a single glass transition temperature). |
| High viscosity of the polymer at the dissolution surface. | A high concentration of a high molecular weight polymer can form a viscous gel layer that impedes drug release. Consider using a lower molecular weight polymer or a different type of polymer. |
| Inappropriate dissolution medium. | Ensure the pH and composition of the dissolution medium are relevant to the intended site of absorption in the gastrointestinal tract. |
Cyclodextrin Inclusion Complexes
Q: How can I confirm the formation of an inclusion complex between this compound and cyclodextrin?
A: Several analytical techniques can be used to confirm complex formation:
| Technique | Indication of Complex Formation |
| Phase Solubility Studies | An increase in the solubility of this compound with increasing cyclodextrin concentration. |
| Differential Scanning Calorimetry (DSC) | The disappearance or shifting of the melting endotherm of this compound. |
| Powder X-ray Diffraction (PXRD) | A change in the diffraction pattern, indicating the formation of a new solid phase. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Shifts in the characteristic absorption bands of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons of both gossypol and the cyclodextrin. |
Q: The solubility enhancement of my gossypol-cyclodextrin complex is lower than expected. What can I do?
A: Suboptimal solubility enhancement may be due to incomplete complexation or an inappropriate choice of cyclodextrin.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect stoichiometry. | Determine the optimal drug-to-cyclodextrin molar ratio through phase solubility studies. For gossypol, a 1:2 stoichiometry with beta-cyclodextrin has been reported. |
| Inefficient preparation method. | Experiment with different preparation methods such as kneading, co-precipitation, freeze-drying, or microwave irradiation to find the most effective one for your system. |
| Limited solubility of the cyclodextrin itself. | Consider using a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Orally Administered Gossypol Formulations.
(Note: The following data is for gossypol and is intended to be representative. Specific values for this compound formulations may vary and require experimental determination.)
| Formulation | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| (+/-)-Gossypol | Rat | 10 | N/A | N/A | N/A | 86 | |
| (+/-)-Gossypol | Mouse | 50 | N/A | N/A | N/A | 14.3 |
Experimental Protocols
Preparation of this compound Nanoparticles (Emulsification-Solvent Evaporation Method)
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Organic Phase Preparation: Dissolve 10 mg of this compound and 50 mg of a biodegradable polymer (e.g., PLGA) in 5 mL of a suitable organic solvent (e.g., dichloromethane).
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Aqueous Phase Preparation: Prepare a 1% w/v solution of a stabilizer (e.g., polyvinyl alcohol - PVA) in deionized water.
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Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
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Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of the organic solvent and the formation of solid nanoparticles.
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Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
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Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any residual PVA and unencapsulated drug.
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Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried. Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry for 48 hours.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Solution Preparation: Dissolve 100 mg of this compound and 200 mg of a hydrophilic polymer (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
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Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film is formed on the inner surface of the flask.
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Drying: Further dry the film under vacuum at room temperature for 24 hours to remove any residual solvent.
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Pulverization: Scrape the dried film from the flask and pulverize it using a mortar and pestle.
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Sieving: Pass the powdered solid dispersion through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
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Storage: Store the final product in a desiccator to prevent moisture absorption.
Preparation of this compound-Cyclodextrin Inclusion Complex (Microwave Irradiation Method)
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Mixture Preparation: In a mortar, physically mix 100 mg of this compound and a stoichiometric amount of β-cyclodextrin (e.g., a 1:2 molar ratio).
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Wetting: Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a paste.
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Microwave Irradiation: Place the paste in a microwave reactor and irradiate at a controlled power (e.g., 300 W) for a short duration (e.g., 2-5 minutes).
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Drying: Dry the resulting product in an oven at 50-60°C until a constant weight is achieved.
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Characterization: Characterize the final product using techniques such as FTIR, DSC, and PXRD to confirm complex formation.
Visualizations
Caption: Workflow for this compound Nanoparticle Preparation.
Caption: Workflow for this compound Solid Dispersion Preparation.
Caption: Hypothesized Absorption and Metabolism Pathway of Gossypol.
References
- 1. Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polyphenols delivery by polymeric materials: challenges in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of novel (-)-gossypol nanoparticles and the effect on growth inhibition in human prostate cancer PC-3 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gossypol Acetic Acid Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photo-oxidation of gossypol acetic acid during storage. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound.
| Question | Answer |
| My this compound solution has changed color. What does this indicate? | A color change, typically a yellowing or browning, can be an indicator of degradation. Gossypol itself is a yellow pigment, but photo-oxidation can lead to the formation of various colored degradation products. It is recommended to analyze the sample by HPLC to confirm degradation and quantify the remaining this compound. |
| I've been storing my this compound in a clear vial on the lab bench. Is this problematic? | Yes, this is highly problematic. Gossypol is susceptible to photo-oxidation, and exposure to ambient light can accelerate its degradation.[1] It is crucial to store this compound, both in solid form and in solution, protected from light. |
| What are the ideal storage conditions for solid this compound? | Solid this compound should be stored in a tightly sealed, light-resistant container at a controlled low temperature, ideally at 4°C for short-term storage and -20°C or -80°C for long-term storage.[1] The area should also be dry to prevent moisture absorption. |
| What is the best solvent for dissolving this compound to minimize degradation? | While gossypol is soluble in various organic solvents, its stability can be solvent-dependent. Studies have shown that gossypol is relatively stable in chloroform.[1] However, for biological experiments, other solvents like DMSO are often used. If using solvents in which gossypol is less stable, it is critical to prepare solutions fresh and use them immediately. |
| Can I do anything to prevent degradation of my this compound solution during an experiment? | Yes. Besides minimizing light exposure, you can add antioxidants to your solution. N-acetyl-L-cysteine (NAC) and reduced glutathione (GSH) have been shown to be effective in preventing the oxidation of similar compounds.[2] It is also advisable to work with cooled solutions and minimize the time the compound is in a liquid state. |
| How can I check if my this compound has degraded? | The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to separate the intact this compound from its degradation products and accurately quantify its concentration. |
| Are there any visible signs of degradation in the solid form? | While less obvious than in solution, solid this compound may show a change in color or texture upon degradation. However, relying on visual inspection alone is not sufficient. Regular purity checks using a validated analytical method are recommended for long-term stored samples. |
Quantitative Data on this compound Degradation
While specific kinetic data for the photo-oxidation of this compound is not extensively available in the public domain, the following table summarizes qualitative stability findings and provides hypothetical quantitative data based on typical degradation patterns of photosensitive polyphenolic compounds to illustrate the expected trends.
| Condition | Temperature | Light Exposure | Antioxidant | Hypothetical % Degradation (after 7 days) | Reference |
| Solid | 4°C | Dark | None | < 1% | [1] |
| Solid | 25°C | Dark | None | 1-2% | |
| Solid | 25°C | Ambient Light | None | 5-10% | |
| Solution (in Chloroform) | 25°C | Dark (Nitrogen atmosphere) | None | < 2% | |
| Solution (in Chloroform) | 25°C | Ambient Light | None | 10-20% | |
| Solution (in Methanol) | 25°C | Ambient Light | None | 20-40% | |
| Solution (in DMSO) | 25°C | Ambient Light | None | 15-30% | |
| Solution (in DMSO) | 25°C | Ambient Light | N-acetyl-L-cysteine (1 mM) | 5-10% | Inferred from |
| Solution (in DMSO) | 25°C | Ambient Light | Glutathione (1 mM) | 3-8% | Inferred from |
Note: The hypothetical degradation percentages are for illustrative purposes to demonstrate the expected impact of different storage conditions. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol for Photostability Testing of this compound using HPLC
This protocol outlines a forced degradation study to assess the photostability of this compound.
1. Materials and Reagents:
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This compound
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HPLC-grade Acetonitrile
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HPLC-grade Methanol
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HPLC-grade Water
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Formic Acid (or other suitable buffer components for the mobile phase)
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Light-resistant vials
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A calibrated photostability chamber capable of controlling light exposure (UV and visible) and temperature.
2. Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
3. Preparation of Solutions:
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Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Protect this solution from light at all times.
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Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
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Sample Solutions for Photostability Testing: Prepare multiple aliquots of a this compound solution (e.g., 100 µg/mL in a solvent relevant to your application) in clear and amber vials.
4. Photostability Exposure:
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Light-Exposed Samples: Place the clear vials containing the sample solution in the photostability chamber. Expose the samples to a controlled light source (e.g., ICH option 1: cool white fluorescent lamp and a near-UV lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
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Dark Control Samples: Wrap identical vials with aluminum foil to protect them from light and place them in the same photostability chamber to serve as dark controls. This will help to distinguish between photodegradation and thermal degradation.
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Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).
5. HPLC Analysis:
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Chromatographic Conditions (Example):
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for gossypol)
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Injection Volume: 20 µL
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Analysis: Inject the working standard solution, the light-exposed samples, and the dark control samples into the HPLC system.
6. Data Analysis:
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Identify and quantify the peak corresponding to this compound in each chromatogram.
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Monitor for the appearance of new peaks, which may represent degradation products.
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
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Compare the degradation in the light-exposed samples to the dark control samples to determine the extent of photodegradation.
Visualizations
References
Impact of gossypol acetic acid on cell culture pH and how to control it
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential impact of gossypol acetic acid on cell culture pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (GAA) is a more stable, crystalline form of gossypol, a natural polyphenolic compound derived from the cotton plant (Gossypium species).[1][2] It is an equimolar complex of gossypol and acetic acid.[3] This increased stability makes it a preferred form for various research applications, including studies on its anticancer, antifertility, and antiviral properties.[2][3]
Q2: Will adding this compound to my cell culture medium change the pH?
A2: The impact of this compound on your cell culture medium's pH is not always significant but should be carefully monitored. The name itself indicates the presence of acetic acid, which can lower the pH. However, standard cell culture media contain buffering systems (like bicarbonate/CO2 or HEPES) designed to resist pH shifts. One study reported that at the doses used, the pH of the medium was not changed by the treatment. Nevertheless, the risk of a pH drop increases with higher concentrations of GAA or if the buffering capacity of your medium is low. It is best practice to measure the pH after adding any new compound to your culture.
Q3: What is the optimal pH range for most mammalian cell cultures?
A3: Most mammalian cell lines thrive in a very narrow pH range, typically between 7.2 and 7.4. However, the optimal pH can vary depending on the cell type. For instance, fibroblast cell lines may prefer a slightly more alkaline environment (pH 7.4-7.7), while transformed or cancer cell lines often grow better in slightly more acidic conditions (pH 7.0-7.4).
Q4: How can I tell if the pH of my culture has changed?
A4: Most commercial cell culture media contain a pH indicator, typically phenol red. This indicator provides a simple visual cue for pH changes:
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Yellow: Acidic pH (below ~6.8)
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Bright Red/Pink: Optimal pH (~7.2-7.4)
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Purple/Fuchsia: Alkaline pH (above ~8.2)
Any unexpected color change after adding this compound warrants a direct measurement with a calibrated pH meter.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Medium turns yellow after adding GAA. | The acetic acid component of GAA has lowered the medium's pH below the optimal range. | 1. Prepare a concentrated stock solution of GAA and adjust its pH before adding it to the culture medium. 2. Use a stronger buffered medium, such as one supplemented with HEPES, to better resist pH changes. 3. If the pH shift is minor, you can adjust the medium back to the target pH using sterile, dilute sodium hydroxide (NaOH). Add the NaOH dropwise while gently stirring and monitoring with a pH meter. |
| Cells show signs of stress or death after GAA treatment. | This could be due to the known cytotoxic effects of gossypol, but a significant pH drop can also cause cell stress and death. | 1. First, confirm the pH of the culture medium is within the optimal range for your cells. If it is not, correct it as described above. 2. If the pH is normal, the observed cytotoxicity is likely due to the biological activity of gossypol. Consider performing a dose-response experiment to determine the optimal concentration for your study. |
| Inconsistent results between experiments. | Variations in the preparation of the this compound stock solution can lead to different final concentrations or pH values in the culture. | 1. Standardize your protocol for preparing the GAA stock solution. 2. Always measure the pH of the final culture medium after adding GAA. 3. Ensure the stock solution is well-mixed before each use. |
Quantitative Data Summary
The concentration of this compound used in cell culture can vary significantly depending on the cell line and the experimental goal. The following table summarizes concentrations used in various published studies.
| Concentration Range | Cell Line | Observed Effect | Reference |
| 10-30 µg/mL | Rat Luteal Cells | Inhibition of steroidogenesis | |
| 50-100 µg/mL | Rat Interstitial Cells | Reduced oxygen consumption and glucose utilization | |
| 2.5-10 µg/mL | Mouse 3T3 Fibroblasts | Inhibition of cell growth | |
| 15-40 µmol/L | RAW264.7 Macrophages | Inhibition of proliferation and induction of apoptosis |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound and adjust its pH for use in cell culture. Dimethyl sulfoxide (DMSO) is a common solvent for gossypol.
Materials:
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This compound (powder)
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Dimethyl sulfoxide (DMSO), sterile
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Complete cell culture medium
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Sterile 1 M Sodium Hydroxide (NaOH)
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Sterile 1 M Hydrochloric Acid (HCl)
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Sterile microcentrifuge tubes
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Calibrated pH meter with a micro-electrode
Procedure:
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Prepare a Concentrated Stock: Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved.
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Dilute in Medium: Perform a preliminary dilution of your concentrated stock in a small volume of your complete cell culture medium to the highest concentration you will use in your experiment (e.g., dilute the 50 mM stock to 100 µM in 1 mL of medium).
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Measure pH: Using a calibrated pH meter, measure the pH of this solution.
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Adjust pH (if necessary):
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If the pH is too low, add 1 µL increments of sterile 1 M NaOH. Mix gently and re-measure the pH.
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If the pH is too high, add 1 µL increments of sterile 1 M HCl. Mix gently and re-measure the pH.
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Continue this process until the pH is within your target range (e.g., 7.2-7.4). Record the total volume of NaOH or HCl added.
-
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Final Preparation: Based on the adjustment needed for the test sample, you can either adjust the pH of your main stock solution (if it's in an aqueous buffer) or ensure you account for this pH adjustment when preparing your final working concentrations. For DMSO stocks, it is often easier to adjust the pH of the final culture medium after adding the GAA-DMSO solution.
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Sterilization: Filter the final stock solution through a 0.22 µm syringe filter into a sterile tube.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring pH in Cell Culture
This protocol outlines the steps for accurately measuring the pH of your cell culture medium.
Materials:
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Calibrated pH meter and electrode
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70% Ethanol
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Sterile deionized water
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Sterile container for sampling
Procedure:
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Calibrate the pH Meter: Before each use, calibrate the pH meter according to the manufacturer's instructions, typically using standard buffers at pH 4.0, 7.0, and 10.0.
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Aseptic Sampling: In a sterile biosafety cabinet, carefully remove a small, representative sample (e.g., 0.5-1.0 mL) of the cell culture medium to be tested. Place it in a sterile container.
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Clean the Electrode: Thoroughly rinse the pH electrode with sterile deionized water and gently blot it dry with a sterile wipe.
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Measure the pH: Place the electrode into the medium sample. Allow the reading to stabilize for at least 30 seconds before recording the value.
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Clean and Store Electrode: After use, rinse the electrode again with sterile deionized water and store it in the appropriate storage solution as recommended by the manufacturer.
Visualizations
Workflow for Troubleshooting pH Issues
The following diagram illustrates a logical workflow for identifying and resolving pH problems after the addition of this compound to a cell culture.
References
- 1. Effect of the antifertility agent, this compound, on the metabolism and testosterone secretion of isolated rat interstitial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Nuances of Gossypol Acetic Acid: A Technical Support Guide for Researchers
For researchers and drug development professionals working with gossypol acetic acid, ensuring the stability and integrity of stock solutions is paramount to the accuracy and reproducibility of experimental results. This technical support center provides a comprehensive guide to the best practices for the long-term storage of this compound solutions, complete with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for long-term storage?
A1: Based on stability studies, chloroform is a highly recommended solvent for long-term storage. Gossypol has been shown to be highly stable in chloroform for at least 45 days at room temperature, with minimal impact from light or atmospheric oxygen.[1] While gossypol also dissolves in dimethyl sulfoxide (DMSO) and methanol, it undergoes tautomeric transformations in these solvents, which could potentially affect experimental outcomes.[1][2]
Q2: What are the optimal temperature conditions for storing this compound solutions?
A2: For long-term storage, it is best practice to store solutions of this compound at -20°C or below. While studies have shown stability at room temperature for shorter periods, lower temperatures will slow down any potential degradation.
Q3: How long can I store a this compound solution before it degrades?
A3: In chloroform, gossypol solutions have been shown to be stable for at least 45 days at room temperature.[1][2] For longer-term storage, it is advisable to prepare fresh solutions or re-qualify stored solutions periodically. Long-term stability data beyond this timeframe is not extensively available in published literature.
Q4: I've noticed a change in the color/spectroscopic properties of my gossypol solution. Has it degraded?
A4: Not necessarily. Gossypol exists in different tautomeric forms (aldehyde-aldehyde, lactol-lactol, and ketol-ketol) in solution, and the equilibrium between these forms can shift over time, especially in solvents like DMSO and methanol. This can lead to changes in spectroscopic readings (e.g., UV-Vis or NMR spectra) that may not be due to chemical decomposition. However, a significant color change could also indicate degradation, and the solution should be tested for purity.
Q5: What are the potential degradation products of this compound in solution?
A5: While gossypol is relatively stable in chloroform, degradation can occur under certain conditions, particularly with exposure to enzymes or certain microorganisms. Degradation pathways can involve hydrolysis, dehydrogenation, and the formation of Schiff bases. Specific degradation products identified from enzymatic reactions include semi-gossypol and its derivatives. It is important to use sterile solvents and proper handling techniques to minimize microbial contamination.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results with the same stock solution. | 1. Tautomeric shifts in solution (especially in DMSO or methanol).2. Solvent evaporation leading to a change in concentration.3. Degradation due to improper storage (e.g., exposure to light or high temperatures). | 1. If using DMSO or methanol, be aware of potential tautomeric shifts. For sensitive assays, consider preparing fresh solutions or using a more stable solvent like chloroform.2. Ensure containers are tightly sealed to prevent solvent evaporation. Parafilm can be used to seal caps for long-term storage.3. Store solutions protected from light at -20°C or below. |
| Visible precipitate in a previously clear solution after thawing. | 1. The solution may have been prepared at a concentration above its solubility limit at the storage temperature.2. The compound is precipitating out of solution upon freezing. | 1. Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the concentration may be too high for the chosen solvent and storage temperature.2. Before use, always allow the solution to come to room temperature and ensure all precipitate has redissolved. |
| Unexpected peaks in HPLC analysis of the solution. | 1. Presence of impurities in the original solid material.2. Formation of degradation products.3. Microbial contamination and subsequent metabolism of gossypol. | 1. Always use high-purity this compound. Run an initial HPLC on a freshly prepared solution to establish a baseline.2. Compare the chromatogram to the baseline to identify any new peaks. If significant degradation is suspected, a fresh solution should be prepared.3. Use sterile filtered solvents and maintain aseptic handling techniques to prevent contamination. |
Data on Gossypol Stability in Different Solvents
The following table summarizes the observed stability of gossypol in various solvents at room temperature over 45 days, as determined by ¹H NMR, UV-Vis, and HPLC-QTOF-MS.
| Solvent | Observed Tautomeric Forms | Stability Notes |
| Chloroform | Aldehyde-aldehyde and lactol-lactol | Highly stable for at least 45 days. Natural light and atmospheric oxygen have little effect on its stability. |
| DMSO | Aldehyde-aldehyde, lactol-lactol, and ketol-ketol | A competitive relationship exists between the aldehyde-aldehyde and lactol-lactol forms over 45 days. |
| Methanol | Aldehyde-aldehyde and lactol-lactol | Primarily exists in the aldehyde-aldehyde form initially, transitioning to the lactol-lactol form between 30-45 days. |
Experimental Protocols
Protocol for Stability Testing of this compound Solutions
This protocol outlines a general method for assessing the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock Solution:
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Accurately weigh a known amount of this compound.
-
Dissolve it in the desired solvent (e.g., HPLC-grade chloroform, DMSO, or methanol) to a specific concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.
2. Storage Conditions:
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C) and protected from light.
3. HPLC Analysis:
-
Initial Analysis (Time 0): Immediately after preparation, analyze one aliquot by HPLC to determine the initial purity and peak area of gossypol.
-
Subsequent Analyses: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze by HPLC using the same method as the initial analysis.
4. HPLC Method:
-
A reverse-phase C18 column is typically used.
-
A common mobile phase is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). A typical gradient could be 80:20 (v/v) acetonitrile:water.
-
Detection is usually performed using a UV detector at a wavelength of 254 nm.
-
The retention time for gossypol under these conditions is approximately 12.5 minutes, with potential degradation products appearing at different retention times (e.g., 8.3 minutes).
5. Data Analysis:
-
Compare the peak area of gossypol at each time point to the initial peak area to calculate the percentage of gossypol remaining.
-
Observe the appearance of any new peaks, which may indicate degradation products.
Visualizing Experimental Workflows and Chemical Processes
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound solutions.
Potential Degradation/Transformation Pathways
Caption: Simplified pathways of this compound in solution.
References
Validation & Comparative
A Comparative Guide to the Anticancer Effects of Gossypol Acetic Acid in Novel Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer performance of gossypol acetic acid and its derivatives in various tumor models, supported by experimental data. It is designed to offer researchers and drug development professionals a comprehensive overview of its efficacy, both as a standalone agent and in combination with other therapies.
I. Performance Comparison: In Vitro and In Vivo Efficacy
This compound, a polyphenolic compound derived from cottonseed, and its more potent R-(-)-enantiomer, AT-101, have demonstrated significant anticancer effects across a range of cancer cell lines and in vivo tumor models. The following tables summarize the quantitative data from various preclinical studies, comparing the efficacy of this compound as a monotherapy, in combination with standard chemotherapeutics, and in comparison to its enantiomer, AT-101.
In Vitro Cytotoxicity
Table 1: Comparative IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Duration (h) | Reference |
| U266 | Multiple Myeloma | Gossypol Acetate | 2.4 | 48 | [1] |
| Wus1 | Multiple Myeloma | Gossypol Acetate | 2.2 | 48 | [1] |
| LAPC4 | Prostate Cancer | Gossypol | 3-5 | Not Specified | [2] |
| PC3 | Prostate Cancer | Gossypol | 3-5 | Not Specified | [2] |
| DU145 | Prostate Cancer | Gossypol | 3-5 | Not Specified | [2] |
| YCC16 | Gastric Cancer | Gossypol | 7.56 ± 1.34 | 72 | |
| YCC16 | Gastric Cancer | AT-101 | 3.45 ± 0.44 | 72 | |
| SNU1 | Gastric Cancer | Gossypol | 3.79 ± 0.09 | 72 | |
| SNU1 | Gastric Cancer | AT-101 | 1.75 ± 0.22 | 72 | |
| AGS | Gastric Cancer | Gossypol | 12.39 ± 0.82 | 72 | |
| AGS | Gastric Cancer | AT-101 | 7.31 ± 0.67 | 72 |
In Vivo Tumor Growth Inhibition
Table 2: Comparison of In Vivo Antitumor Efficacy of this compound and its Derivatives
| Tumor Model | Cancer Type | Treatment | Dosage & Schedule | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Wus1 Xenograft (Mice) | Multiple Myeloma | Gossypol Acetate | 40 mg/kg | 30.9 | Not Specified | |
| U937 Xenograft (Mice) | Leukemia | AT-101 | 50 mg/kg | Statistically Significant | Significantly Increased | |
| UM-SCC-17B Xenograft | Head and Neck Squamous Cell | (-)-Gossypol | 5 mg/kg & 15 mg/kg, i.p. daily | Significantly Suppressed | Not Specified | |
| UM-SCC-1 Xenograft | Head and Neck Squamous Cell | (-)-Gossypol | 15 mg/kg, i.p. daily | Significantly Suppressed | Not Specified | |
| pTIC Xenograft (Mice) | Prostate Cancer | Gossypol | 5 mg/kg & 15 mg/kg, oral gavage, 3x/week | Reduced Tumor Incidence | Increased Tumor Latency |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Assays
1. Cell Proliferation (MTS) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound or control vehicle and incubated for specified durations (e.g., 48 or 72 hours).
-
MTS Reagent Addition: MTS reagent is added to each well and incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic.
In Vivo Xenograft Studies
1. Animal Model and Tumor Implantation
-
Animals: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
-
Cell Injection: A suspension of cancer cells (e.g., 1 x 10^6 cells in PBS or Matrigel) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
2. Drug Administration and Efficacy Evaluation
-
Treatment Groups: Mice are randomized into control (vehicle) and treatment groups.
-
Drug Administration: this compound is administered via oral gavage or intraperitoneal injection at specified doses and schedules.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are monitored throughout the study. The percentage of tumor growth inhibition is calculated at the end of the study compared to the control group.
-
Survival Analysis: The lifespan of the mice in each group is recorded to determine any survival benefit.
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed, and sectioned for immunohistochemical analysis of apoptosis markers (e.g., cleaved caspase-3, TUNEL).
-
III. Mechanism of Action and Signaling Pathways
This compound primarily exerts its anticancer effects by acting as a BH3 mimetic. It binds to the BH3 groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby neutralizing their inhibitory effect on pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
References
- 1. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of gossypol acetic acid enantiomers in cancer therapy
A Comparative Guide to the Efficacy of Gossypol Acetic Acid Enantiomers in Cancer Therapy
For researchers and drug development professionals, understanding the differential effects of chiral molecules is paramount. This guide provides an objective comparison of the enantiomers of this compound, (+)-gossypol and (-)-gossypol, in the context of cancer therapy. The data presented herein is collated from various preclinical studies to highlight the superior efficacy of the (-)-enantiomer.
Introduction to Gossypol and its Enantiomers
Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium)[1]. It exists as two atropisomers, (+)-gossypol and (-)-gossypol, due to restricted rotation around the binaphthyl bond[1][2]. While racemic gossypol has been investigated for various therapeutic properties, including as an anticancer agent, studies have revealed that the biological activity is primarily attributable to the (-)-enantiomer[3]. (-)-Gossypol, also known as AT-101, has been the focus of numerous preclinical and clinical studies in oncology[4].
Comparative Efficacy: In Vitro Studies
The cytotoxic effects of gossypol enantiomers have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
Quantitative Data Summary
Data consistently demonstrates that (-)-gossypol is significantly more potent than (+)-gossypol in inducing cancer cell death.
| Cancer Type | Cell Line(s) | (-)-Gossypol IC50 (µM) | (+)-Gossypol IC50 (µM) | Racemic Gossypol IC50 (µM) | Reference |
| Melanoma, Lung, Breast, Cervix, Leukemia | Multiple | Mean of 20 | > 50 | 23-46 |
Note: The IC50 values can vary depending on the specific cell line and experimental conditions.
One study involving cell cultures of melanoma, lung, breast, cervix, and leukemia found that the l-enantiomer ((-)-gossypol) induced a dose-dependent cell kill in all cell lines with a mean IC50 of 20 µM. This was significantly more potent than the d-enantiomer ((+)-gossypol) and racemic gossypol.
Mechanism of Action: Inhibition of Bcl-2 Family Proteins
The primary mechanism by which (-)-gossypol exerts its anticancer effects is through the inhibition of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, particularly Bcl-2 and Bcl-xL. These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.
By binding to the BH3 domain of Bcl-2 and Bcl-xL, (-)-gossypol displaces pro-apoptotic proteins like Bak and Bax. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis (programmed cell death).
Signaling Pathway of (-)-Gossypol-Induced Apoptosis
Caption: Signaling pathway of (-)-gossypol-induced apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
1. Cell Seeding:
-
Cancer cells are harvested and seeded into 96-well plates at a predetermined density.
-
The plates are incubated overnight to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of gossypol enantiomers is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the gossypol enantiomers are prepared in culture medium.
-
The culture medium in the wells is replaced with the medium containing different concentrations of the gossypol enantiomers. Control wells receive medium with the solvent alone.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. MTT Addition and Incubation:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
5. Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each concentration of the gossypol enantiomers compared to the control.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of gossypol enantiomers in a mouse xenograft model.
1. Cell Culture and Preparation:
-
Human cancer cells are cultured in appropriate media.
-
Cells are harvested during the exponential growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel) for injection.
2. Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
3. Tumor Implantation:
-
A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable size.
4. Treatment Administration:
-
Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
Gossypol enantiomers are formulated for administration (e.g., dissolved in corn oil for oral gavage).
-
The treatment group receives regular doses of the gossypol enantiomer (e.g., 30 mg/kg/day orally), while the control group receives the vehicle alone.
5. Tumor Growth Monitoring:
-
Tumor size is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are also monitored.
6. Study Endpoint and Analysis:
-
The study is concluded when tumors in the control group reach a certain size or at a predetermined time point.
-
Tumors are excised and weighed.
-
Tissues may be collected for further analysis (e.g., histology, immunohistochemistry, or Western blotting) to assess apoptosis and other relevant biomarkers.
Experimental Workflow for In Vivo Xenograft Studies
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereo-specific cytotoxic effects of gossypol enantiomers and gossypolone in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive guide for researchers and drug development professionals on the performance, mechanism of action, and experimental validation of two prominent Bcl-2 inhibitors.
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis. The overexpression of anti-apoptotic Bcl-2 family members is a common survival mechanism for cancer cells, making them prime targets for therapeutic intervention. This guide provides a detailed comparison of two significant Bcl-2 family inhibitors: the naturally derived polyphenolic compound, Gossypol acetic acid, and the synthetically developed BH3 mimetic, Navitoclax (ABT-263). We will delve into their binding affinities, cellular activities, and the experimental methodologies used to evaluate their efficacy.
Mechanism of Action: BH3 Mimetics and the Intrinsic Apoptotic Pathway
Both this compound and Navitoclax function as BH3 mimetics. They competitively bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Bcl-w. This action displaces pro-apoptotic "BH3-only" proteins (e.g., BIM, BID, PUMA), which are then free to activate the effector proteins BAX and BAK. The subsequent oligomerization of BAX and BAK on the mitochondrial outer membrane leads to its permeabilization, the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis.
Quantitative Performance Comparison
The following table summarizes the binding affinities (Ki) of this compound and Navitoclax for various anti-apoptotic Bcl-2 family members. This data has been compiled from multiple studies to provide a comparative overview. It is important to note that absolute values can vary between different experimental setups.
| Inhibitor | Target Protein | Binding Affinity (Ki) | Reference(s) |
| This compound | Bcl-2 | 0.28 µM | [1] |
| Bcl-xL | 3.03 µM | [1] | |
| Mcl-1 | 1.75 µM | [1] | |
| Navitoclax (ABT-263) | Bcl-2 | <1 nM | [2][3] |
| Bcl-xL | <1 nM | ||
| Bcl-w | <1 nM | ||
| Mcl-1 | >0.55 µM (weak affinity) |
Key Observations:
-
Potency: Navitoclax exhibits significantly higher binding affinity (in the nanomolar range) for Bcl-2, Bcl-xL, and Bcl-w compared to this compound (micromolar to sub-micromolar range).
-
Target Specificity: Both are considered pan-Bcl-2 inhibitors, though with different affinity profiles. Navitoclax potently inhibits Bcl-2, Bcl-xL, and Bcl-w, but has weak activity against Mcl-1. This compound demonstrates a broader spectrum of inhibition, including Mcl-1, albeit with lower potency.
-
Clinical Implications: The high affinity of Navitoclax for Bcl-xL is responsible for its dose-limiting toxicity, thrombocytopenia (low platelet count), as platelets are dependent on Bcl-xL for their survival.
Cellular Activity
The in vitro efficacy of these inhibitors is typically assessed by determining their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | EC50 / IC50 | Reference(s) |
| This compound | U266 | Multiple Myeloma | 2.4 µM (48h) | |
| Wus1 | Multiple Myeloma | 2.2 µM (48h) | ||
| Jurkat (Bcl-2 overexpressing) | T-cell Leukemia | 18.1 µM | ||
| Jurkat (Bcl-xL overexpressing) | T-cell Leukemia | 22.9 µM | ||
| Navitoclax (ABT-263) | H146 | Small Cell Lung Cancer | ~110 nM | |
| H82 | Small Cell Lung Cancer | ~22 µM | ||
| RS4;11 | Acute Lymphoblastic Leukemia | ~50 nM |
Note: EC50/IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., incubation time).
In Vivo Efficacy
Both this compound and Navitoclax have demonstrated anti-tumor activity in preclinical xenograft models.
-
This compound: In a mouse model of diffuse large cell lymphoma, (-)-gossypol in combination with the CHOP chemotherapy regimen showed superior tumor growth inhibition compared to either treatment alone. In an orthotopic model of head and neck squamous cell carcinoma, (-)-gossypol significantly suppressed tumor growth.
-
Navitoclax: As a single agent, Navitoclax has shown potent antitumor activity in xenograft models of small cell lung cancer and acute lymphoblastic leukemia. It also enhances the efficacy of various chemotherapeutic agents in models of other hematologic malignancies.
Experimental Protocols
The quantitative data presented in this guide are primarily generated through the following key experimental methodologies.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is a common method for measuring the binding affinity between a small molecule inhibitor and a target protein in a homogeneous solution.
Principle: A small, fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (the "tracer") is incubated with the target anti-apoptotic Bcl-2 family protein. When the tracer binds to the larger protein, its rotation in solution slows down, resulting in a high fluorescence polarization signal. In the presence of a competitive inhibitor like Gossypol or Navitoclax, the tracer is displaced, tumbles more freely, and the polarization signal decreases.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human Bcl-2, Bcl-xL, or other target proteins are purified.
-
A fluorescently labeled BH3 peptide (e.g., FITC-labeled BIM BH3 peptide) is synthesized and purified.
-
Serial dilutions of the inhibitor (this compound or Navitoclax) are prepared in an appropriate buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
-
Assay Procedure:
-
The target protein and the fluorescent tracer are added to the wells of a microplate at concentrations optimized to give a stable, high polarization signal.
-
The inhibitor dilutions are added to the wells.
-
The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (typically 1-2 hours).
-
-
Data Acquisition:
-
The fluorescence polarization is measured using a microplate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Cell Viability Assay (e.g., MTT/MTS Assay)
These colorimetric assays are used to determine the cytotoxic effects of the inhibitors on cancer cell lines.
Principle: These assays measure the metabolic activity of viable cells. Tetrazolium salts (like MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with a range of concentrations of this compound or Navitoclax. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
Reagent Addition and Incubation:
-
The MTT or MTS reagent is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
-
Solubilization and Measurement:
-
If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
-
The EC50 or IC50 value is determined by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
Both this compound and Navitoclax are valuable tools for targeting the Bcl-2 family of proteins in cancer research and development. Navitoclax stands out for its high potency and specificity for Bcl-2, Bcl-xL, and Bcl-w, which has translated into clinical activity, albeit with the challenge of Bcl-xL-mediated thrombocytopenia. This compound, while less potent, offers a broader spectrum of inhibition that includes Mcl-1, a common resistance factor to more selective Bcl-2 inhibitors. The choice between these inhibitors will depend on the specific research question, the Bcl-2 family dependency of the cancer model under investigation, and the desired balance between potency and target profile. The experimental protocols outlined provide a foundation for the continued evaluation and comparison of these and other emerging Bcl-2 family inhibitors.
References
Synergistic Potential of Gossypol Acetic Acid with Docetaxel: A Comparative Guide for Researchers
An objective analysis of clinical trial data and mechanistic pathways of the combination therapy of gossypol acetic acid and docetaxel in the treatment of advanced cancers.
This guide provides a comprehensive comparison of the synergistic effects of combining this compound (or its derivative, AT-101) with the chemotherapeutic agent docetaxel, based on available clinical trial data. Designed for researchers, scientists, and drug development professionals, this document summarizes key efficacy and safety findings, details experimental protocols, and visualizes the underlying biological mechanisms to inform future research and clinical development.
Clinical Efficacy and Safety: A Comparative Analysis
Two key randomized, double-blind, placebo-controlled clinical trials have evaluated the combination of a gossypol derivative with a docetaxel-based regimen in patients with advanced non-small cell lung cancer (NSCLC). The findings from these studies are summarized below.
Efficacy Outcomes
The addition of a gossypol derivative to a docetaxel-containing chemotherapy regimen has shown a trend towards improved survival outcomes in patients with advanced NSCLC, although statistical significance was not reached in the reported trials.
| Outcome Measure | Wang et al. (2020) - Gossypol + Docetaxel + Cisplatin[1] | Ready et al. (2011) - AT-101 + Docetaxel[2] |
| Median Progression-Free Survival (PFS) | Experimental: 7.43 monthsControl: 4.9 months | Experimental: 7.5 weeksControl: 7.1 weeks |
| Hazard Ratio (HR) for PFS | 0.54 (p=0.06) | 1.04 (p=0.57) |
| Median Overall Survival (OS) | Experimental: 18.37 monthsControl: 14.7 months | Experimental: 7.8 monthsControl: 5.9 months |
| Hazard Ratio (HR) for OS | 0.68 (p=0.27) | 0.82 (p=0.21) |
| Overall Response Rate (ORR) | Not significantly different between groups (specific data not reported) | Not different between arms (specific data not reported) |
AT-101 is the R-(-)-enantiomer of gossypol.
Safety and Tolerability
The combination of gossypol or its derivative with docetaxel-based chemotherapy was generally well-tolerated in clinical trials.[2][3]
| Adverse Event Profile | Wang et al. (2020) - Gossypol + Docetaxel + Cisplatin[3] | Ready et al. (2011) - AT-101 + Docetaxel |
| Key Findings | No significant increase in toxicity in the gossypol group compared to placebo. Most adverse events were mild (grade 1 and 2). | Adverse event profile was indistinguishable from the docetaxel-alone regimen. |
| Most Frequent Adverse Events | Grade 3 anemia was experienced by one patient in the gossypol group. | Fatigue (18%), Anemia (18%), Dyspnea (18%) |
| Noteworthy Observations | No treatment-related deaths or discontinuations due to toxicity were reported. | Grade 1/2 headaches were more frequent with AT-101 (9% vs 0%). Neutropenia was reported more frequently in the placebo arm (17% vs 8%). |
Experimental Protocols
The methodologies for the two key clinical trials are detailed below to provide a clear understanding of the experimental design.
Wang et al. (2020): Gossypol with Docetaxel and Cisplatin in Advanced NSCLC
-
Study Design: A randomized, double-blind, placebo-controlled phase II trial.
-
Patient Population: 62 patients with advanced non-small cell lung cancer (NSCLC) with high expression of apurinic/apyrimidinic endonuclease 1 (APE1).
-
Treatment Arms:
-
Experimental Group (n=31): Gossypol (20 mg, once daily on days 1-14) + Docetaxel (75 mg/m² on day 1) + Cisplatin (75 mg/m² on day 1) of a 21-day cycle.
-
Control Group (n=31): Placebo + Docetaxel (75 mg/m² on day 1) + Cisplatin (75 mg/m² on day 1) of a 21-day cycle.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), response rate, and toxicity.
Ready et al. (2011): AT-101 with Docetaxel in Second-Line NSCLC
-
Study Design: A prospective, randomized (1:1), double-blind, placebo-controlled phase II study.
-
Patient Population: 106 patients with advanced or metastatic NSCLC who had received one prior chemotherapeutic regimen.
-
Treatment Arms:
-
Experimental Group: AT-101 (40 mg, twice daily for 3 days) + Docetaxel (75 mg/m² on day 1) of a 21-day cycle.
-
Control Group: Placebo + Docetaxel (75 mg/m² on day 1) of a 21-day cycle.
-
-
Primary Endpoint: Progression-free survival (PFS) as determined by independent review.
-
Secondary Endpoints: Overall survival (OS) and PFS by investigator determination.
Mechanisms of Action and Synergy
The synergistic effect of combining this compound with docetaxel stems from their distinct and complementary mechanisms of action targeting cancer cell survival and proliferation.
This compound: A Bcl-2 Inhibitor
Gossypol and its derivatives act as BH3 mimetics, inhibiting the anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1). This inhibition disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately inducing apoptosis.
Caption: Gossypol inhibits Bcl-2, promoting apoptosis.
Docetaxel: A Microtubule Stabilizer
Docetaxel, a member of the taxane family, targets the microtubules of the cell's cytoskeleton. It binds to the β-tubulin subunit, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Caption: Docetaxel stabilizes microtubules, causing G2/M arrest.
Synergistic Interaction
The combination of gossypol and docetaxel creates a multi-pronged attack on cancer cells. Docetaxel-induced cell cycle arrest can sensitize cells to apoptosis. Concurrently, gossypol's inhibition of anti-apoptotic Bcl-2 proteins lowers the threshold for apoptosis induction. Furthermore, there is evidence that microtubule-damaging agents like docetaxel can induce the phosphorylation of Bcl-2, leading to its inactivation. This dual-pathway assault may overcome resistance mechanisms and lead to enhanced tumor cell death.
Caption: Gossypol and docetaxel synergistically induce apoptosis.
Experimental Workflow for Clinical Trials
The general workflow for the conducted clinical trials provides a logical overview of the process from patient recruitment to data analysis.
References
- 1. A randomized, double-blind, placebo-controlled study of B-cell lymphoma 2 homology 3 mimetic gossypol combined with docetaxel and cisplatin for advanced non-small cell lung cancer with high expression of apurinic/apyrimidinic endonuclease 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind, placebo-controlled, randomized phase 2 study of the proapoptotic agent AT-101 plus docetaxel, in second-line non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Analysis of Gossypol Acetic Acid and Cisplatin in Cancer Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two potent anti-cancer agents: gossypol acetic acid and cisplatin. While both compounds induce apoptosis in cancer cells, they do so through distinct mechanisms, resulting in different efficacy profiles, toxicity concerns, and potential therapeutic applications. This document summarizes key experimental data, details relevant experimental methodologies, and visualizes the signaling pathways involved to aid in research and drug development decisions.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and cisplatin lies in their primary cellular targets and mechanisms of inducing cell death.
This compound: A BH3 Mimetic Targeting Bcl-2 Family Proteins
This compound, a polyphenolic compound derived from cottonseed, and its more active R-(-)-enantiomer, AT-101, function as BH3 mimetics.[1][2] They bind to the BH3 groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby inhibiting their function.[1][2] This disruption of the Bcl-2 protein family's inhibitory control over pro-apoptotic members, like Bax and Bak, leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[3]
Cisplatin: A DNA Damaging Agent Activating the DNA Damage Response Pathway
Cisplatin, a platinum-based coordination complex, exerts its cytotoxic effects primarily by forming covalent adducts with DNA, particularly intrastrand crosslinks between purine bases. This DNA damage physically obstructs DNA replication and transcription, leading to cell cycle arrest and the activation of the DNA damage response (DDR) pathway. If the DNA damage is too extensive to be repaired by cellular mechanisms like Nucleotide Excision Repair (NER), the DDR pathway signals for the initiation of apoptosis.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and cisplatin in various cancer cell lines. It is important to note that IC50 values for cisplatin can exhibit significant variability between studies.
| Cancer Type | Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Source |
| Head and Neck | UM-SCC-5PT (Cisplatin-resistant) | 3.7 - 5.5 | > IC50 of parental | |
| Head and Neck | UM-SCC-10BPT (Cisplatin-resistant) | 3.7 - 5.5 | > IC50 of parental | |
| Ovarian | SKOV3 | Not specified | ~2-40 (24h) | |
| Ovarian | NIHOVCAR3 | 0 - 900 mg/ml (broad range tested) | Not specified | |
| Ovarian | OVCAR-8 | 0 - 900 mg/ml (broad range tested) | Not specified | |
| Gastric | SGC-7901 | ~10 | Not specified | |
| Gastric | MGC-803 | ~10 | Not specified |
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
Preclinical animal models are crucial for evaluating the anti-tumor efficacy of cancer drugs. The following table presents data on tumor growth inhibition by this compound and cisplatin in xenograft mouse models.
| Cancer Type | Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Source |
| Head and Neck | Orthotopic xenograft (UM-SCC-17B cells) | (-)-Gossypol | 5 and 15 mg/kg/day (i.p.) | Significant suppression of tumor growth compared to control. | |
| Colorectal | Subcutaneous xenograft (CT26 cells) | Cisplatin | Not specified | Effective reduction in tumor size and weight. | |
| Ovarian | Not specified | Cisplatin | Not specified | Not specified | |
| Ovarian | Germ Cell Tumor | Cisplatin | Not specified | Development of resistance observed. |
Toxicity Profiles: A Clinical Perspective
The clinical utility of a cancer therapeutic is often limited by its toxicity. This section compares the adverse event profiles of this compound and cisplatin based on clinical trial data.
This compound (AT-101)
Oral administration of gossypol/AT-101 at low doses (30 mg daily or lower) is generally well-tolerated. Adverse events are typically manageable through dose reduction or symptomatic treatment.
Cisplatin
Cisplatin is associated with a range of significant toxicities that can be dose-limiting.
| Adverse Event | Frequency | Source |
| Gastrointestinal | ||
| Nausea and Vomiting | >90% without antiemetics | |
| Nephrotoxicity | Common | |
| Neurotoxicity | Dose-dependent | |
| Myelosuppression | Common | |
| Ototoxicity | Can be significant |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and cisplatin.
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Caption: Cisplatin induces DNA damage, activating the DDR pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound and cisplatin stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or cisplatin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
In Vivo Efficacy: Xenograft Tumor Model
Xenograft models are used to evaluate the anti-tumor activity of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line suspension
-
This compound and cisplatin formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound, cisplatin, or a vehicle control according to the specified dosing schedule and route of administration (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the effect of the treatments on tumor growth. Calculate the tumor growth inhibition percentage at the end of the study.
Conclusion and Future Directions
This compound and cisplatin are both effective inducers of apoptosis in cancer cells, but their distinct mechanisms of action present different therapeutic opportunities and challenges. This compound's targeted inhibition of Bcl-2 family proteins makes it a promising agent, particularly for tumors overexpressing these anti-apoptotic proteins. Its generally manageable toxicity profile is also an advantage. Cisplatin, a cornerstone of chemotherapy, is a potent DNA damaging agent with broad efficacy, but its use is often limited by severe side effects and the development of resistance.
Future research should focus on head-to-head comparative studies to provide more definitive data on the relative efficacy and toxicity of these two agents. Furthermore, the synergistic potential of combining this compound with cisplatin or other chemotherapeutics warrants further investigation. Studies exploring the combination of gossypol with cisplatin in ovarian cancer have shown that gossypol can overcome cisplatin resistance by targeting pathways like STAT3. Such combination therapies may allow for lower, less toxic doses of cisplatin while achieving a potent anti-tumor effect. Understanding the molecular basis of synergy and resistance will be key to developing more effective and personalized cancer treatments.
References
Validating Target Engagement of Gossypol Acetic Acid with Bcl-2 Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gossypol acetic acid's target engagement with the anti-apoptotic Bcl-2 protein family, benchmarked against other known Bcl-2 inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support your research and development efforts in cancer therapeutics.
Quantitative Comparison of Bcl-2 Family Binding Affinities
The ability of a small molecule to inhibit the function of its target protein is fundamentally determined by its binding affinity. The table below summarizes the inhibitory constants (Ki) of gossypol and the well-characterized Bcl-2 inhibitor, ABT-737, against various Bcl-2 family members. This data provides a direct comparison of their potency and selectivity.
| Inhibitor | Bcl-2 (Ki, µM) | Bcl-xL (Ki, µM) | Bcl-w (Ki, µM) | Mcl-1 (Ki, µM) | A1 (Ki, µM) |
| Gossypol | 0.28 | 3.03 | 1.40 | 1.75 | >10 |
| ABT-737 | 0.12 | 0.064 | 0.024 | >20 | >20 |
Data Interpretation: Lower Ki values indicate stronger binding affinity. The data demonstrates that while both gossypol and ABT-737 bind to Bcl-2, ABT-737 exhibits a higher affinity for Bcl-2, Bcl-xL, and Bcl-w.[1] Notably, neither compound shows significant binding to Mcl-1 or A1 at the tested concentrations.
Experimental Protocols for Validating Target Engagement
Accurate and reproducible experimental methods are critical for validating the interaction between a compound and its target protein. Below are detailed protocols for key assays used to characterize the binding and cellular effects of Bcl-2 inhibitors like this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Bcl-2/Bim Interaction
This biochemical assay quantitatively measures the ability of a test compound to disrupt the interaction between Bcl-2 and the pro-apoptotic protein Bim.
Objective: To determine the IC50 value of a test compound for the inhibition of the Bcl-2/Bim interaction.[2]
Materials:
-
Tagged Bcl-2 protein (e.g., GST-tagged)
-
Biotinylated Bim BH3 peptide
-
HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-GST-Europium cryptate)
-
HTRF acceptor fluorophore-conjugated streptavidin (e.g., Streptavidin-XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Test compound (serially diluted)
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in assay buffer and dispense into the microplate wells. Include vehicle-only (no inhibition) and high-concentration standard inhibitor (maximal inhibition) controls.[2]
-
Protein and Peptide Preparation: Prepare a mixture of the tagged Bcl-2 protein and the biotinylated Bim BH3 peptide in assay buffer.[2]
-
Incubation: Add the protein-peptide mixture to the wells containing the test compound and incubate at room temperature for 60 minutes to allow binding to reach equilibrium.[2]
-
Detection Reagent Addition: Prepare and add a mixture of the donor and acceptor HTRF reagents to all wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for 2-4 hours.
-
Plate Reading: Measure the emission at both the donor and acceptor wavelengths using an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This cell-based assay assesses the effect of the inhibitor on cell viability by measuring ATP levels.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Bcl-2 inhibitor.
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at an optimal density.
-
Compound Addition: Add serial dilutions of the test compound, a positive control (e.g., Venetoclax), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well.
-
Signal Development: Mix for 2 minutes on an orbital shaker to induce cell lysis and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and plot percent viability versus log[concentration] to calculate the IC50 value.
Co-Immunoprecipitation (Co-IP) for In-Cell Target Engagement
Co-IP is used to demonstrate the direct interaction between the inhibitor and Bcl-2 within a cellular context by assessing the disruption of Bcl-2's interaction with its binding partners.
Objective: To confirm that the test compound disrupts the interaction between Bcl-2 and its pro-apoptotic binding partners (e.g., Bim, Bax) in cells.
Procedure:
-
Cell Lysis: Lyse cells treated with the test compound or vehicle control using a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for Bcl-2 overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Bcl-2 and its known interaction partners (e.g., Bim, Bax) to assess changes in their association.
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental approaches is crucial for interpreting the data. The following diagrams, generated using Graphviz, provide a visual representation of the Bcl-2 signaling pathway and a typical workflow for validating Bcl-2 inhibitors.
Caption: Bcl-2 signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for validating Bcl-2 inhibitor target engagement.
References
A Comparative Guide to the Analysis of Gossypol Acetic Acid: Cross-Validation of HPLC and Spectrophotometry
For researchers, scientists, and professionals in drug development, the accurate quantification of gossypol acetic acid is critical. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The information presented here is compiled from various validated methods to assist in selecting the most suitable technique for your research needs.
High-Performance Liquid Chromatography is widely recognized for its high specificity and accuracy in analyzing gossypol.[1][2] In contrast, spectrophotometric methods, while often faster and less expensive, can be less specific, with potential for overestimation due to interference from gossypol analogs.[1][3] This guide delves into the experimental protocols and performance data of both methods to provide a clear, objective comparison.
Experimental Protocols
A successful analysis relies on a robust and well-defined experimental protocol. Below are detailed methodologies for both HPLC and spectrophotometric analysis of this compound, synthesized from established research.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the precise separation and quantification of gossypol.
-
Chromatographic System: An HPLC system equipped with a UV detector is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for separation.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and a dilute acid solution, such as 0.5% acetic acid in water, in a 90:10 (v/v) ratio. Other mobile phases may include acetonitrile and potassium dihydrogen phosphate buffer.
-
Flow Rate: A flow rate of 0.8 to 1.1 mL/min is generally applied.
-
Detection Wavelength: UV detection is typically set at 254 nm.
-
Sample Preparation: Samples are often prepared by dissolving the this compound standard in a suitable solvent like chloroform with 1% acetic acid. For biological samples, a deproteinization step using acetonitrile may be necessary.
-
Injection Volume: A 5 µL injection volume is common.
Spectrophotometric Protocol
This method relies on the formation of a colored complex with gossypol, which is then measured.
-
Reagents: Key reagents include aniline, 3-amino-1-propanol, and dimethylformamide. The reaction with aniline forms a yellow dianilino-gossypol complex.
-
Complex Formation:
-
For the determination of total gossypol, the sample is extracted with a solvent containing 3-amino-1-propanol, such as dimethylformamide.
-
Aniline is then added to the extract.
-
The mixture is heated in a boiling water bath for 30 minutes to facilitate color development.
-
-
Spectrophotometer: A UV-Visible spectrophotometer is used for absorbance measurements.
-
Measurement Wavelength: The absorbance of the gossypol-dianiline complex is measured at a wavelength of 440 nm. Another method involving reaction with 3-amino-1-propanol and subsequent complexation with Iron(III) shows an absorption maximum at 620 nm. A different approach using ammonium molybdate results in a complex with a maximum absorbance at 450 nm.
-
Calibration: A calibration curve is constructed using standard solutions of this compound to determine the concentration in unknown samples.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for both HPLC and spectrophotometric methods, allowing for a direct comparison of their key validation parameters.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters
| Parameter | Reported Values |
| Linearity Range | 0.01 - 30 µg/mL, 3 - 60 µg/mL, 56 - 3585 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.003 µg/mL, 28 ng/mL, 10 ng (absolute) |
| Limit of Quantification (LOQ) | 0.01 µg/mL, 56 ng/mL |
| Precision (%RSD) | < 1.03% (intraday and interday), < 10% (intraday and interday) |
| Accuracy/Recovery | 81.30% - 94.11%, > 94% |
Table 2: Spectrophotometric Method Validation Parameters
| Parameter | Reported Values |
| Linearity Range | 0.634 - 4.985 ppm, 4 - 80 ppm |
| Correlation Coefficient (r²) | 0.9949 |
| Limit of Detection (LOD) | 0.474 ppm |
| Limit of Quantification (LOQ) | 0.634 ppm, Lower limit of determination is 20mg/kg |
| Precision (%RSD) | Not explicitly found in the provided search results. |
| Accuracy/Recovery | Not explicitly found in the provided search results. |
Visualizing the Workflow
To better understand the logical flow of a cross-validation study for these two analytical methods, the following diagram illustrates the key steps involved.
Caption: Workflow for cross-validating HPLC and spectrophotometric methods.
Conclusion
The choice between HPLC and spectrophotometry for the analysis of this compound depends on the specific requirements of the study. HPLC offers superior specificity, sensitivity, and accuracy, making it the preferred method for quantitative analysis in complex matrices and for regulatory submissions. While spectrophotometry provides a simpler, more rapid, and cost-effective alternative, its lower specificity may lead to less accurate results, particularly in samples containing interfering substances. The data and protocols presented in this guide are intended to empower researchers to make an informed decision based on the analytical performance and practical considerations of each technique.
References
Head-to-head comparison of gossypol and its derivatives in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in oncology for its ability to induce apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins.[1][2] However, toxicity concerns have spurred the development of derivatives with improved therapeutic indices.[3] This guide provides a head-to-head comparison of gossypol and its key derivatives—(-)-gossypol (AT-101), apogossypol (ApoG2), and BI-97C1 (sabutoclax)—based on available preclinical data.
Mechanism of Action: Targeting the Bcl-2 Family
Gossypol and its derivatives function as BH3 mimetics. They bind to the hydrophobic BH3 groove on the surface of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[2][4] This action displaces pro-apoptotic proteins (e.g., Bax, Bak), leading to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase-mediated apoptosis. The levorotatory enantiomer, (-)-gossypol, is significantly more biologically active than the dextrorotatory (+)-enantiomer.
Data Presentation: Quantitative Comparison
Table 1: In Vitro Cytotoxicity (IC50/EC50 in µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of gossypol and its derivatives in various cancer cell lines. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference(s) |
| Gossypol (Racemic) | RL95-2 | Endometrial | 1.3 | |
| SKOV-3 | Ovarian | 18.9 | ||
| TT | Medullary Thyroid | 7.4 | ||
| NCI-H295R | Adrenocortical | 14.2 | ||
| SW-13 | Adrenocortical | 13.9 | ||
| SK-mel-19 | Melanoma | 23-46 | ||
| H69 | Small Cell Lung | 23-46 | ||
| K562 | Myelogenous Leukemia | 23-46 | ||
| (-)-Gossypol (AT-101) | Jurkat (Bcl-2 overexp.) | Leukemia | 18.1 | |
| Jurkat (Bcl-xL overexp.) | Leukemia | 22.9 | ||
| Jurkat (Vector control) | Leukemia | 7.0 | ||
| Various | Melanoma, Lung, Breast, Cervix, Leukemia | Mean: 20 | ||
| Apogossypol (ApoG2) | WSU-FSCCL | Follicular Lymphoma | 0.109 | |
| MCL Patient Sample | Mantle Cell Lymphoma | 0.70 | ||
| MZL Patient Sample | Marginal Zone Lymphoma | 1.75 | ||
| CLL Patient Samples | Chronic Lymphocytic Leukemia | 1.35 - 3.50 | ||
| BI-97C1 (Sabutoclax) | PC-3 | Prostate Cancer | EC50: 0.13 | |
| H460 | Lung Cancer | EC50: 0.68 | ||
| Lung Cancer Lines | Lung Cancer | EC50: 0.56 | ||
| BP3 | Lymphoma | IC50: 0.049 | ||
| Lymphoma Lines | Lymphoma | EC50: 0.049 | ||
| PC3 | Prostate Cancer | IC50: ~0.5 (in combo) |
Table 2: Binding Affinity to Bcl-2 Family Proteins
This table presents the binding affinities (Ki, Kd, or IC50) of the compounds for individual anti-apoptotic Bcl-2 family proteins. Lower values denote stronger binding.
| Compound | Protein | Binding Affinity (µM) | Assay Type | Reference(s) |
| Gossypol | Bcl-2 | Ki: 0.28 | Not Specified | |
| Bcl-xL | Ki: 3.03 | Not Specified | ||
| Mcl-1 | Ki: 1.75 | Not Specified | ||
| Apogossypol (ApoG2) | Bcl-2 | Ki: 0.64 | Not Specified | |
| Bcl-xL | Ki: 2.80 | Not Specified | ||
| Mcl-1 | Ki: 3.35 | Not Specified | ||
| Apogossypolone | Bcl-2 | Ki: 0.035 | Not Specified | |
| Mcl-1 | Ki: 0.025 | Not Specified | ||
| BI-97C1 (Sabutoclax) | Bcl-2 | IC50: 0.32 | FPA | |
| Bcl-xL | IC50: 0.31 | FPA | ||
| Mcl-1 | IC50: 0.20 | FPA | ||
| Bfl-1 | IC50: 0.62 | FPA | ||
| Bcl-xL | Kd: 0.11 | ITC |
Table 3: In Vivo Efficacy in Preclinical Models
This table summarizes the antitumor effects of gossypol and its derivatives in animal models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Gossypol | SW-13 Adrenocortical Carcinoma | Nude Mice | 30 mg/kg/day (oral) | Delayed tumor onset; Reduced tumor prevalence | |
| MCF-7 & MDA-MB-468 Breast Cancer | Nude Mice | 10 mg/kg/day (i.p.) for 4 weeks | Inhibition of tumor growth | ||
| SiHa Cervical Cancer | Nude Mice | 10 or 20 mg/kg, 5x/week (oral) | Dose-dependent tumor growth inhibition | ||
| (-)-Gossypol (AT-101) | Malignant Mesothelioma | C57BL/6 Mice | 0.1 mg (i.p.) once a week | Not Specified | |
| BI-97C1 (Sabutoclax) | M2182 Xenograft | Athymic Nude Mice | 1-5 mg/kg (i.p.) every two days | ~60% reduction in tumor volume; Near complete suppression at 5 mg/kg | |
| Prostate Cancer Xenograft | Nude Mice | 3 mg/kg (i.p.) 3x/week | Significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols typically employed in the evaluation of gossypol and its derivatives.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Steps:
-
Cell Plating: Seed cells into a 96-well microtiter plate at a predetermined optimal density and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Addition: Treat the cells with serial dilutions of gossypol or its derivatives and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol, or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing the antitumor efficacy of gossypol derivatives in a mouse xenograft model.
Detailed Steps:
-
Cell Preparation: Harvest cancer cells from culture, wash with phosphate-buffered saline (PBS), and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 1 x 10^6 cells per 0.2 mL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly (e.g., twice weekly) using calipers and the formula: Volume = (Length x Width²) / 2.
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the gossypol derivative or vehicle control via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Further analysis can include immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.
Conclusion
The preclinical data collectively suggest that the derivatives of gossypol, particularly apogossypol and its further refined version, BI-97C1 (sabutoclax), offer significant advantages over the parent compound. Apogossypol demonstrates reduced toxicity while maintaining potent anti-cancer activity. BI-97C1 emerges as a highly potent, pan-Bcl-2 family inhibitor with a broad therapeutic window in preclinical models, effectively targeting multiple anti-apoptotic proteins including Mcl-1, which is often a mechanism of resistance to more selective Bcl-2 inhibitors.
For researchers and drug developers, the focus should be on pan-active inhibitors like BI-97C1, which show promise in overcoming the heterogeneity and resistance mechanisms inherent in many cancers. Further preclinical studies should continue to explore combination therapies and predictive biomarkers to identify patient populations most likely to benefit from these BH3 mimetics.
References
- 1. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Product Gossypol and its Derivatives in Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the differential toxicity of gossypol acetic acid enantiomers
A Comprehensive Comparison of Gossypol Acetic Acid Enantiomer Toxicity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of enantiomers is critical. This guide provides a detailed comparison of the toxicity profiles of the two enantiomers of this compound: (+)-gossypol and (-)-gossypol. The data presented herein, supported by experimental protocols and pathway visualizations, demonstrates the significantly greater toxicity of the (-)-enantiomer.
Data Presentation
In Vitro Cytotoxicity of Gossypol Enantiomers
The following table summarizes the half-maximal inhibitory concentration (IC50) values of gossypol enantiomers in various cell lines. Lower IC50 values indicate higher cytotoxicity. The data consistently shows that (-)-gossypol is significantly more potent in inhibiting cell proliferation across different cell types.
| Cell Line | (+)-Gossypol IC50 (µM) | (-)-Gossypol IC50 (µM) | Reference |
| Tumor-derived cells (general) | ~10x higher than (-) enantiomer | - | [1] |
| Melanoma, lung, breast, cervix, leukemia (mean) | - | 20 | [2] |
| Jurkat (Vector-transfected) | - | 7.0 ± 2.7 | [3] |
| Jurkat (Bcl-2 overexpressing) | - | 18.1 ± 2.6 | [3] |
| Jurkat (Bcl-XL overexpressing) | - | 22.9 ± 3.7 | [3] |
| DU-145 (Prostate Cancer) | - | 5-10 (induces apoptosis) |
In Vivo Toxicity of Gossypol Enantiomers in Broilers
Animal studies further corroborate the differential toxicity of gossypol enantiomers. The following table summarizes the effects of dietary administration of (+)- and (-)-gossypol on broilers.
| Parameter | (+)-Gossypol Effect | (-)-Gossypol Effect | Reference |
| Body Weight Gain | Lowered | More detrimental to growth than (+)-gossypol | |
| Feed Consumption | Did not affect feed consumption in one study | Reduced | |
| Tissue Accumulation | Higher accumulation in liver and other tissues | Lower accumulation than (+)-gossypol |
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Gossypol enantiomers (dissolved in a suitable solvent like DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of (+)-gossypol and (-)-gossypol for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Following incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using propidium iodide (PI).
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells and treat with the gossypol enantiomers as described for the MTT assay.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Mandatory Visualization
Caption: Experimental workflow for assessing the differential toxicity of gossypol enantiomers.
Caption: (-)-Gossypol induced apoptosis via the mitochondrial (intrinsic) pathway.
Discussion
The experimental data unequivocally demonstrate that (-)-gossypol is the more toxic enantiomer of this compound. In vitro studies consistently show that (-)-gossypol inhibits cell proliferation at significantly lower concentrations than (+)-gossypol across a range of cancer cell lines. This heightened cytotoxicity is also observed in vivo, where (-)-gossypol has a more pronounced negative impact on the growth and feed consumption of broilers compared to the (+)-enantiomer.
The primary mechanism underlying the cytotoxicity of (-)-gossypol is the induction of apoptosis, particularly through the intrinsic or mitochondrial pathway. (-)-Gossypol acts as a BH3 mimetic, binding to and inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. This inhibition leads to the activation of pro-apoptotic proteins like Bax and Bak, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.
Another target of gossypol is the lactate dehydrogenase (LDH) family of enzymes, particularly the testis-specific LDH-X. Inhibition of LDH disrupts cellular energy metabolism, contributing to the overall toxicity of the compound. While both enantiomers can inhibit LDH, the greater overall biological activity of (-)-gossypol suggests it is a more potent inhibitor in a cellular context.
Conclusion
The differential toxicity of this compound enantiomers is a clear example of stereospecificity in biological systems. The (-)-enantiomer is significantly more cytotoxic, both in vitro and in vivo, primarily due to its potent induction of apoptosis via inhibition of the Bcl-2 family of proteins. This detailed comparison provides valuable insights for researchers in toxicology and drug development, highlighting the importance of considering enantiomeric purity when evaluating the therapeutic potential and toxicity of chiral compounds.
References
- 1. rep.bioscientifica.com [rep.bioscientifica.com]
- 2. Inhibition kinetics of lactate dehydrogenase isoenzymes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gossypol Acetic Acid (AT-101) as a Monotherapy Versus Combination Therapy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data for gossypol acetic acid (AT-101), a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, when used as a monotherapy versus in combination with standard-of-care chemotherapy and radiation. The following sections present quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying signaling pathways and trial workflows to offer an objective resource for assessing the therapeutic potential of this agent.
Data Presentation: Efficacy and Safety Comparison
The efficacy and safety of this compound have been evaluated in various cancer types, both as a single agent and in combination with other treatments. The following tables summarize the quantitative outcomes from key clinical trials.
Efficacy of this compound: Monotherapy vs. Combination Therapy
| Trial Identifier | Cancer Type | Treatment Arm | N | Primary Endpoint | Result | Citation |
| NCT00112361 | Castrate-Resistant Prostate Cancer (CRPC) | AT-101 Monotherapy (20 mg/day) | 23 | PSA Decline ≥ 50% | 2 patients (8.7%) | [1][2] |
| NABTT 0702 | Recurrent Glioblastoma | AT-101 Monotherapy (20 mg/day) | 56 | Median Overall Survival (OS) | 5.7 months | [3][4] |
| NABTT 0702 | Recurrent Glioblastoma | AT-101 Monotherapy (20 mg/day) | 56 | Median Progression-Free Survival (PFS) | 1.9 months | [3] |
| Phase II | Non-Small Cell Lung Cancer (NSCLC) | AT-101 (40 mg bid) + Docetaxel (75 mg/m²) | 53 | Median Overall Survival (OS) | 7.8 months | |
| Phase II | Non-Small Cell Lung Cancer (NSCLC) | Placebo + Docetaxel (75 mg/m²) | 52 | Median Overall Survival (OS) | 5.9 months | |
| Phase II | Non-Small Cell Lung Cancer (NSCLC) | AT-101 (40 mg bid) + Docetaxel (75 mg/m²) | 53 | Median Progression-Free Survival (PFS) | 7.5 weeks | |
| Phase II | Non-Small Cell Lung Cancer (NSCLC) | Placebo + Docetaxel (75 mg/m²) | 52 | Median Progression-Free Survival (PFS) | 7.1 weeks | |
| Phase II | Castrate-Resistant Prostate Cancer (CRPC) | AT-101 (40 mg bid) + Docetaxel + Prednisone | 111 | Median Overall Survival (OS) | 18.1 months | |
| Phase II | Castrate-Resistant Prostate Cancer (CRPC) | Placebo + Docetaxel + Prednisone | 110 | Median Overall Survival (OS) | 17.8 months | |
| NABTT 0602 (Arm 1) | Newly Diagnosed Glioblastoma | AT-101 (20-30 mg) + TMZ + RT | 9 | Median Overall Survival (OS) | 15.2 months | |
| NABTT 0602 (Arm 2) | Newly Diagnosed Glioblastoma | AT-101 (20 mg) + Adjuvant TMZ | 7 | Median Overall Survival (OS) | 18.2 months |
Safety Profile of this compound: Monotherapy vs. Combination Therapy (Grade 3/4 Adverse Events)
| Trial Identifier | Cancer Type | Treatment Arm | N | Most Frequent Grade 3/4 Adverse Events (%) | Citation |
| NCT00112361 | Castrate-Resistant Prostate Cancer (CRPC) | AT-101 Monotherapy | 23 | Small Intestinal Obstruction (21.7%), Diarrhea (4.3%), Fatigue (4.3%) | |
| NABTT 0702 | Recurrent Glioblastoma | AT-101 Monotherapy | 56 | Data not specified in abstract | |
| Phase II | Non-Small Cell Lung Cancer (NSCLC) | AT-101 + Docetaxel | 53 | Neutropenia (8%), Fatigue (18%), Anemia (18%), Dyspnea (18%) | |
| Phase II | Non-Small Cell Lung Cancer (NSCLC) | Placebo + Docetaxel | 52 | Neutropenia (17%), Fatigue (18%), Anemia (18%), Dyspnea (18%) | |
| Phase II | Castrate-Resistant Prostate Cancer (CRPC) | AT-101 + Docetaxel + Prednisone | 111 | Neutropenia (47%), Lymphopenia (23%), Cardiac Events (5%), Pulmonary Embolism (6%), Ileus (2%) | |
| Phase II | Castrate-Resistant Prostate Cancer (CRPC) | Placebo + Docetaxel + Prednisone | 110 | Neutropenia (40%), Lymphopenia (16%), Cardiac Events (2%), Pulmonary Embolism (2%), Ileus (0%) | |
| NABTT 0602 (Arm 1) | Newly Diagnosed Glioblastoma | AT-101 + TMZ + RT | 6 (at 30mg) | GI Ulcer (16.7%) | |
| NABTT 0602 (Arm 2) | Newly Diagnosed Glioblastoma | AT-101 + Adjuvant TMZ | 7 (at 20mg) | Ileus, Nausea, Diarrhea (14.3% each) |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a comprehensive understanding of the study designs.
AT-101 Monotherapy in Castrate-Resistant Prostate Cancer (NCT00112361)
-
Study Design: A Phase I/II, open-label, multicenter study.
-
Patient Population: Men with chemotherapy-naïve, castrate-resistant prostate cancer.
-
Treatment Protocol: The recommended Phase II dose was 20 mg of AT-101 administered orally once daily for 21 days of a 28-day cycle. Dose escalation was initially planned but was modified due to gastrointestinal toxicity.
-
Primary Endpoints: To determine the maximum tolerated dose (MTD) and to assess preliminary efficacy based on PSA response.
-
Secondary Endpoints: To evaluate the safety and tolerability of single-agent AT-101.
AT-101 in Combination with Docetaxel for Non-Small Cell Lung Cancer (Phase II)
-
Study Design: A prospective, randomized, double-blind, placebo-controlled Phase II study.
-
Patient Population: Patients with advanced or metastatic non-small cell lung cancer who had received one prior chemotherapeutic regimen.
-
Treatment Protocol:
-
Experimental Arm: AT-101 (40 mg orally twice a day for 3 days) in combination with docetaxel (75 mg/m² intravenously on day 1) every 21 days.
-
Control Arm: Placebo in combination with docetaxel (75 mg/m² intravenously on day 1) every 21 days.
-
-
Primary Endpoint: Progression-free survival (PFS) as determined by independent review.
-
Secondary Endpoints: Overall survival (OS) and PFS as determined by investigator assessment.
AT-101 in Combination with Docetaxel and Prednisone for Castration-Resistant Prostate Cancer (Phase II)
-
Study Design: A randomized, double-blind, placebo-controlled Phase II trial.
-
Patient Population: Men with progressive metastatic castrate-resistant prostate cancer who were chemotherapy-naïve.
-
Treatment Protocol:
-
Experimental Arm: AT-101 (40 mg orally twice a day on days 1-3) in combination with docetaxel (75 mg/m² on day 1) and prednisone (5 mg orally twice daily) every 21 days.
-
Control Arm: Placebo in combination with docetaxel and prednisone as per the experimental arm schedule.
-
-
Primary Endpoint: Overall survival (OS).
-
Secondary Endpoints: Not specified in the abstract.
Mandatory Visualization
Signaling Pathway of this compound (AT-101)
This compound acts as a BH3 mimetic, targeting the BH3-binding groove of anti-apoptotic Bcl-2 family proteins such as Bcl-2, Bcl-xL, and Mcl-1. This inhibition prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Mechanism of Action of this compound (AT-101).
Experimental Workflow of a Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating this compound in combination with standard chemotherapy.
Caption: Representative Clinical Trial Workflow.
References
- 1. Double-blind, placebo-controlled, randomized phase 2 study of the proapoptotic agent AT-101 plus docetaxel, in second-line non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized phase II trial of docetaxel plus prednisone in combination with placebo or AT-101, an oral small molecule Bcl-2 family antagonist, as first-line therapy for metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vvo Efficacy of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of gossypol acetic acid, a polyphenolic compound derived from cottonseed. The data presented herein is collated from various preclinical studies, offering insights into its potential as a therapeutic agent, particularly in oncology and reproductive health.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, providing a comparative overview of its biological effects across different experimental models.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| U266 | Multiple Myeloma | IC50 (48h) | 2.4 µM | [1] |
| Wus1 | Multiple Myeloma | IC50 (48h) | 2.2 µM | [1] |
| A549 | Lung Cancer | Viability | Significantly decreased | [2] |
| RAW264.7 | Macrophage | Proliferation | Significantly inhibited (dose-dependent) | [3] |
| HeLa | Cervical Cancer | Cytotoxicity | Concentration-dependent | [4] |
| Bovine Kidney (BK) | Normal Cells | Cytotoxicity | Concentration-dependent |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Outcome | Reference |
| Male Rats | Antifertility | 7.5 mg/rat/day for 10 weeks | 100% non-motile spermatozoa in vas deferens | |
| Male Rats | Antifertility | 15 mg/kg for 16 weeks | 100% infertility | |
| Balb/C Mice | Multiple Myeloma (Wus1 xenograft) | 40 mg/kg | 30.9% tumor growth inhibition | |
| Female Rats | Antifertility | 20 mg/kg/day for 60 days | Irregular estrous cycles, decreased pregnancy incidence | |
| Rats | Cardiac Ischemia/Reperfusion | - | Attenuated myocardial infarct size |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
1. In Vitro Cell Proliferation and Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., U266, Wus1, A549, RAW264.7, HeLa) and normal cell lines (e.g., Bovine Kidney) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a specific density (e.g., 5x10^4 cells/well) and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
2. In Vivo Male Antifertility Study in Rats
-
Animals: Adult male rats of proven fertility are used in the study.
-
Treatment: this compound is administered orally at a specified dose (e.g., 15 mg/kg body weight) for a defined period (e.g., 9 or 16 weeks). A control group receives the vehicle only.
-
Mating Studies: To assess fertility, treated males are mated with untreated females. The number of implantation sites in the females is observed to determine pregnancy outcomes.
-
Sperm Analysis: After the treatment period, spermatozoa are collected from the vas deferens to assess motility.
-
Histological Analysis: The testes are collected, fixed, and processed for histological examination to observe any changes in the seminiferous tubules and spermatogenesis.
3. In Vivo Antitumor Study in a Mouse Xenograft Model
-
Animals: Immunocompromised mice (e.g., Balb/C nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., Wus1 multiple myeloma cells) are injected subcutaneously into the mice to establish tumors.
-
Treatment: Once the tumors reach a certain size, the mice are randomly assigned to treatment and control groups. This compound is administered (e.g., orally or by injection) at a specific dose (e.g., 40 mg/kg). The control group receives the vehicle.
-
Tumor Measurement: Tumor size is measured regularly throughout the study, and tumor volume is calculated.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition (T/C) is a common metric used. Body weight is also monitored to assess toxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular mechanisms of this compound and a typical experimental workflow.
Gossypol-induced apoptosis signaling pathway.
Gossypol's modulation of autophagy via AMPK-mTORC1-ULK1.
General experimental workflow for efficacy studies.
References
- 1. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Gossypol Acetate as an Autophagy Modulator with Potent Anti-tumor Effect against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study of the Cytotoxic Effects and Oxidative Stress of Gossypol on Bovine Kidney and HeLa Cell Lines - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
Independent Validation of Gossypol Acetic Acid's Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the mechanisms of action of gossypol acetic acid, with a focus on independently validated studies. Gossypol, a polyphenolic compound derived from the cotton plant, and its acetic acid form have been investigated for their antifertility and anticancer properties. This document summarizes key experimental data, details the methodologies used in pivotal studies, and visually represents the signaling pathways involved to facilitate a comprehensive understanding of the current research landscape.
Antifertility Mechanisms: Inhibition of Sperm Motility and Key Enzymes
A primary mechanism of gossypol's male antifertility effect is the significant inhibition of sperm motility. This has been consistently observed across multiple independent studies. The underlying cause is attributed to the disruption of energy metabolism and enzymatic activity within spermatozoa.
One of the earliest and most consistently validated findings is the inhibition of sperm ATPase activity by this compound.[1][2] This inhibition is believed to disrupt the energy supply for sperm movement. Further studies have corroborated that gossypol acts on mitochondria, suppressing oxygen consumption and inhibiting pyruvate dehydrogenase, which are crucial for ATP production.[3] The drug is also suggested to have a direct effect on the sperm's motor apparatus by blocking dynein ATPase activity.[3]
Another validated mechanism is the induction of oxidative stress in testicular tissues. Gossypol treatment has been shown to increase levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and alter the activity of antioxidant enzymes such as glutathione peroxidase and glutathione reductase.[4] The co-administration of Vitamin E has been demonstrated to counteract these effects, preventing the reduction in sperm count and mitochondrial ATP levels, thereby validating the role of oxidative stress in gossypol-induced testicular damage.
Comparative Data on Sperm Motility and Enzyme Inhibition
| Study Focus | Organism/Cell Line | This compound Concentration/Dose | Key Quantitative Findings | Reference |
| Sperm Motility and ATPase Activity | Human Spermatozoa | 10 and 100 µg/mL (in vitro) | Motility reduced from 83% to 4% after 210 minutes. Significant decrease in Ca++ and Mg++ activated ATPase activity (P < 0.005). | |
| Sperm Motility Revival | Human Spermatozoa | 100 µg/mL (in vitro) | Motility inhibited significantly. Partial revival observed with theophylline, dibutyryl-cAMP, and Kallikrein. | |
| Testicular ATPase Activity | Male Rats | 5 mg/rat/day for 4 weeks | Significant decrease in testis ATPase activity. | |
| Oxidative Stress and Sperm Count | Male Rats | 5 mg/kg BW | Significant decrease in epididymal sperm count (P < 0.05). Significant increase in malondialdehyde levels (P < 0.01). Vitamin E co-treatment prevented these effects. | |
| Acrosomal Enzyme Inhibition | Hamster Spermatozoa | 2.5 µg - 60 µg/mL (in vitro) | Significant inhibition of hyperactivated motility and fertility in vivo. Marked inhibition of acrosin and arylsulfatase activities. |
Experimental Protocols
In Vitro Sperm Motility and ATPase Assay (Based on Kalla & Vasudev, 1981)
-
Sperm Preparation: Freshly ejaculated human semen samples are allowed to liquefy at 37°C for 30 minutes.
-
Incubation: Spermatozoa are incubated with varying concentrations of this compound (e.g., 10 and 100 µg/mL) in a suitable buffer (e.g., Baker's buffer) at 37°C for different time intervals (e.g., up to 210 minutes).
-
Motility Assessment: Sperm motility is assessed microscopically at each time point, and the percentage of motile spermatozoa is determined.
-
ATPase Activity: After incubation, spermatozoa are collected by centrifugation. The pellet is sonicated to release intracellular enzymes. The activities of Ca++ and Mg++ activated ATPase are measured by quantifying the inorganic phosphate released from ATP using a colorimetric assay.
In Vivo Testicular Oxidative Stress Analysis (Based on de Carvalho et al., 2017)
-
Animal Model: Male Wistar rats are divided into groups: control, gossypol-treated, Vitamin E-treated, and gossypol + Vitamin E-treated.
-
Dosing: Gossypol (e.g., 5 mg/kg body weight) and Vitamin E are administered for a specified period.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and testes are collected.
-
Oxidative Stress Markers: Testis homogenates are prepared to measure levels of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay and the activities of antioxidant enzymes like glutathione peroxidase (GPx) and glutathione reductase (GR) using spectrophotometric methods.
-
Sperm Analysis: Epididymal sperm is collected to determine sperm count and motility.
Signaling Pathway and Experimental Workflow
References
- 1. studies-on-the-male-antifertility-agent-gossypol-acetic-acid-ii-effect-of-gossypol-acetic-acid-on-the-motility-and-atpase-activity-of-human-spermatozoa - Ask this paper | Bohrium [bohrium.com]
- 2. Studies on the male antifertility agent-gossypol acetic acid. II. Effect of this compound on the motility and ATPase activity of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of gossypol with sperm macromolecules and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in reproductive damage caused by gossypol in rats and protective effects of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of gossypol acetic acid's effects on different cancer cell lines
A Comparative Analysis of Gossypol Acetic Acid's Efficacy Across Diverse Cancer Cell Lines
Gossypol, a naturally occurring polyphenolic compound derived from the cotton plant (genus Gossypium), has transitioned from its initial investigation as a male contraceptive to a promising candidate in oncology.[1][2] The R-(-) enantiomer of gossypol, often formulated as this compound (GAA) or AT-101, is particularly noted for its potent antitumor properties.[3][4] This guide provides a comparative overview of the cytotoxic and apoptotic effects of this compound on various cancer cell lines, supported by experimental data and detailed methodologies for researchers and drug development professionals.
Mechanism of Action: Induction of Apoptosis
This compound primarily exerts its anticancer effects by inducing apoptosis, the process of programmed cell death.[5] It functions as a small molecule inhibitor, or "BH3 mimetic," that targets the Bcl-2 family of proteins. Specifically, it binds to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, preventing them from inhibiting pro-apoptotic proteins such as Bad, Bid, and Bim. This disruption of the mitochondrial apoptotic pathway leads to the activation of caspase-9 and caspase-3, culminating in cell death. Studies have demonstrated that gossypol's induction of apoptosis is characterized by cell shrinkage, DNA fragmentation, and chromatin condensation.
Comparative Efficacy Across Cancer Cell Lines
The sensitivity of cancer cells to this compound varies significantly across different cancer types. The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative effects observed in various studies.
| Cancer Type | Cell Line(s) | Key Findings | IC50 Value (µM) | Treatment Duration | Reference(s) |
| Prostate Cancer | PC-3, DU145, LAPC4 | Reduced cell viability and induced apoptosis. | 3 - 5 | 72 h | |
| VCaP | Inhibited tumor growth in vivo. | Not specified | Not specified | ||
| Multiple Myeloma | U266, Wus1 | Dose- and time-dependent inhibition of proliferation. | 2.4, 2.2 | 48 h | |
| Adrenocortical Carcinoma | SW-13, H295r | Inhibited cell proliferation. | 1.3 - 2.9 | Not specified | |
| Gastric Cancer | SGC-7901, MGC-803 | Inhibited proliferation, induced G1 phase arrest and apoptosis. | ~10 (effective dose) | 24-96 h | |
| Hepatocellular Carcinoma | HepG2, Hep3B | Prominently reduced cellular viability. | <5 (for >50% reduction) | 48 h | |
| Colon Cancer | HCT-116, HT-29 | Reduced cellular viability and proliferation. | <5 (HCT-116) | 48 h | |
| Lung Cancer (NSCLC) | A549 | Cytotoxicity demonstrated by MTT assay. | 1.32 | 72 h | |
| H1975 | Inhibited cell proliferation and migration. | <20 (effective dose) | 24 h | ||
| Breast Cancer | MCF7 | Significantly decreased cell growth. | <100 (effective dose) | 24 h | |
| Leukemia | HL-60 | Induced apoptosis at effective concentrations. | 50 - 100 | 6 h | |
| Macrophage | RAW264.7 | Inhibited proliferation in a dose-dependent manner. | 32.9 | 24 h |
Experimental Protocols
The data presented in this guide are derived from a set of standard in vitro assays designed to quantify cellular responses to therapeutic compounds. Below are detailed methodologies for the key experiments cited.
Cell Viability and Proliferation Assay (MTS/MTT)
This assay is used to assess the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 8x10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Reagent Incubation: A solution like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Solubilization & Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured with a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is calculated, representing the concentration of GAA required to inhibit cell growth by 50% compared to the control.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with the desired concentrations of this compound for a set period (e.g., 20-72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer membrane of early apoptotic cells) and Propidium Iodide (PI) (which enters late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Cell Cycle Analysis (Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation: Cells are seeded and treated with this compound as described above.
-
Fixation: After treatment, cells are harvested, washed, and fixed in cold 75% ethanol overnight to permeabilize the cell membranes.
-
Staining: The fixed cells are washed again and stained with a DNA-intercalating dye, typically Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a specific phase, such as the G1 phase arrest observed in gastric cancer cells, indicates interference with cell cycle progression.
Conclusion
This compound demonstrates significant antiproliferative and pro-apoptotic activity across a wide spectrum of cancer cell lines, albeit with varying degrees of potency. Its consistent mechanism of action, centered on the inhibition of Bcl-2 family proteins, makes it a compelling agent for further investigation. The data indicate particular promise in hematological malignancies like multiple myeloma and various solid tumors, including prostate and adrenal cancers. However, the variable IC50 values highlight the need for biomarker-driven approaches to identify patient populations most likely to respond to gossypol-based therapies. The methodologies outlined provide a standardized framework for future comparative studies, ensuring that data can be reliably interpreted and built upon.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of gossypol on DNA synthesis and cell cycle progression of mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Preclinical Efficacy and Toxicity Analysis of the Pan-Histone Deacetylase Inhibitor Gossypol for the Therapy of Colorectal Cancer or Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Gossypol Acetic Acid Versus Traditional Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved safety profiles and enhanced efficacy is a central focus of oncological research. Gossypol, a naturally occurring polyphenolic compound derived from the cotton plant (Gossypium species), and its acetic acid form have emerged as promising candidates due to their unique mechanism of action. This guide provides an objective comparison of the therapeutic index of gossypol acetic acid against established chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel—supported by experimental data.
Executive Summary
The therapeutic index (TI), a quantitative measure of a drug's safety, is a critical parameter in oncology. It represents the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response. A higher TI indicates a wider margin of safety. While traditional chemotherapeutics like doxorubicin, cisplatin, and paclitaxel are mainstays in cancer treatment, they are often associated with narrow therapeutic windows and significant toxicities. Emerging evidence suggests that this compound, a potent inhibitor of anti-apoptotic Bcl-2 family proteins, may offer a more favorable therapeutic index. This guide delves into the experimental data to evaluate this claim.
Data Presentation: Efficacy and Toxicity
The following tables summarize the in vitro efficacy (IC50 values) and in vivo toxicity (Lethal Dose 50 [LD50] or Maximum Tolerated Dose [MTD]) of this compound and traditional chemotherapeutics. It is crucial to note that IC50 and LD50/MTD values can vary significantly based on the cancer cell line, animal model, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Traditional Chemotherapeutics in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Myelogenous Leukemia (K562) | 23-46[1] |
| Melanoma (SK-mel-19) | 23-46[1] | |
| Cervix (Sihas) | 23-46[1] | |
| Small Cell Lung (H69) | 23-46[1] | |
| Multiple Myeloma (U266) | 2.4 (at 48h)[2] | |
| Multiple Myeloma (Wus1) | 2.2 (at 48h) | |
| Doxorubicin | Breast (MCF-7) | 0.83 - 8.3 |
| Prostate (PC3) | 8.0 (at 48h) | |
| Lung (A549) | 1.5 (at 48h) | |
| Cervical (HeLa) | 1.0 (at 48h) | |
| Cisplatin | Ovarian (SKOV-3) | 2 - 40 (at 24h) |
| Endometrial Adenocarcinoma | 0.07 - 1.86 | |
| Lung (A549) | 7.49 (at 48h) | |
| Paclitaxel | Breast (MDA-MB-231) | 0.0024 - 0.3 |
| Breast (SK-BR-3) | Varies with analogs | |
| Lung (NSCLC) | 9.4 (at 24h) |
Table 2: In Vivo Toxicity (LD50/MTD) of this compound and Traditional Chemotherapeutics in Mice
| Compound | Route of Administration | LD50 / MTD (mg/kg) |
| This compound | Intraperitoneal (MTD) | 15 (daily, well-tolerated) |
| Intraperitoneal (MTD) | 40 (daily for 5 days, well-tolerated) | |
| Doxorubicin | Intraperitoneal | 11.16 |
| Intravenous | 12.5 | |
| Cisplatin | Intraperitoneal | 6.6 |
| Intravenous | 11 | |
| Paclitaxel | Intraperitoneal | 32.53 (rat), 128 (mouse) |
| Intravenous | 12 |
Experimental Protocols
Determination of IC50 by MTT Assay
The half-maximal inhibitory concentration (IC50) is determined using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Determination of In Vivo Acute Toxicity (LD50/MTD)
The median lethal dose (LD50) or the maximum tolerated dose (MTD) is determined through in vivo studies in animal models, typically mice or rats.
Principle: These studies aim to identify the dose of a substance that is lethal to 50% of the test animals (LD50) or the highest dose that does not cause unacceptable toxicity (MTD) over a specified period.
Protocol Outline (Up-and-Down Procedure for LD50):
-
Animal Acclimation: Animals (e.g., mice) of a specific strain and sex are acclimated to the laboratory conditions.
-
Dose Administration: A single animal is dosed with the test compound at a starting dose level. The route of administration (e.g., intravenous, intraperitoneal) should be relevant to the intended clinical use.
-
Observation: The animal is observed for a defined period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. This sequential dosing continues, with the dose for each subsequent animal adjusted based on the outcome of the previous one.
-
LD50 Calculation: After a sufficient number of animals have been tested, the LD50 is calculated using statistical methods, such as the method of maximum likelihood.
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy and toxicity of these compounds are intrinsically linked to their mechanisms of action at the molecular level.
This compound
This compound primarily induces apoptosis by acting as a BH3 mimetic. It binds to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby preventing them from sequestering pro-apoptotic proteins such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade. Additionally, gossypol has been shown to regulate the FoxO3/Sestrin2 pathway, which is involved in the cellular response to oxidative stress.
Figure 1. Gossypol-induced apoptotic pathway.
Traditional Chemotherapeutics
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. It also generates reactive oxygen species (ROS), causing oxidative damage to cellular components.
-
Cisplatin: Cisplatin forms platinum-DNA adducts, primarily intrastrand crosslinks, which distort the DNA structure and inhibit DNA replication and transcription, ultimately triggering apoptosis.
-
Paclitaxel: As a taxane, paclitaxel stabilizes microtubules by preventing their depolymerization. This disruption of microtubule dynamics arrests cells in the G2/M phase of the cell cycle and induces apoptosis.
Figure 2. Mechanisms of traditional chemotherapeutics.
Discussion and Conclusion
A direct and definitive comparison of the therapeutic index is challenging due to the heterogeneity of the available data. However, a qualitative assessment can be made. The IC50 values for this compound fall within a similar range to those of traditional chemotherapeutics, indicating comparable in vitro potency against various cancer cell lines.
The distinct mechanism of action of this compound, targeting the Bcl-2 family of proteins, offers a potential advantage. Traditional chemotherapeutics often exert their effects through widespread DNA damage or disruption of fundamental cellular processes, leading to significant off-target effects on healthy, rapidly dividing cells. By specifically targeting a key regulator of apoptosis, gossypol may induce cancer cell death with potentially less collateral damage.
Figure 3. Experimental workflow for TI evaluation.
References
A Meta-Analysis of Clinical Trials Involving Gossypol Acetic Acid (AT-101)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical performance of gossypol acetic acid (AT-101), a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. The following sections present a meta-analysis of key clinical trials, detailing the experimental protocols and summarizing quantitative data in structured tables. Visual diagrams of the primary signaling pathway and a representative experimental workflow are also provided to facilitate a deeper understanding of AT-101's mechanism of action and its evaluation in a clinical setting.
Overview of AT-101 Clinical Trials
Gossypol, a natural polyphenolic compound derived from the cotton plant, and its R-(-)-enantiomer, AT-101, have been investigated in numerous clinical trials for their potential as anticancer agents. A systematic review of 17 trials encompassing 759 patients has provided a broad overview of the safety and efficacy of orally administered gossypol/AT-101, both as a monotherapy and in combination with standard chemotherapeutic and radiotherapeutic regimens.[1]
The primary mechanism of action of AT-101 is the inhibition of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Bcl-W, and Mcl-1.[2][3] By mimicking the BH3 domain of pro-apoptotic proteins, AT-101 disrupts the sequestration of these proteins by their anti-apoptotic counterparts, thereby lowering the threshold for apoptosis.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from clinical trials of AT-101, categorized by monotherapy and combination therapy studies.
AT-101 Monotherapy Trials
| Cancer Type | Phase | Number of Patients | Dosage | Key Efficacy Results | Key Adverse Events (Grade ≥3) | Reference |
| Recurrent Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | II | 14 (evaluable) | 20 mg daily for 21 of 28 days | Objective Response Rate (ORR): 0%; Stable Disease (SD): 21%; Median Time to Progression: 1.7 months; Median Overall Survival (OS): 8.5 months | Anorexia, fatigue, nausea/vomiting | --INVALID-LINK-- |
| Recurrent Glioblastoma | II | 56 | 20 mg daily for 21 of 28 days | Partial Response (PR): 1 patient; SD: 29%; Median OS: 5.7 months | Not specified in detail in the abstract | --INVALID-LINK-- |
AT-101 Combination Therapy Trials
| Cancer Type | Phase | Combination | Number of Patients | Dosage | Key Efficacy Results | Key Adverse Events (Grade ≥3) | Reference |
| Second-Line Non-Small Cell Lung Cancer (NSCLC) | II | AT-101 + Docetaxel | 105 | AT-101: 40 mg twice daily for 3 days every 21 days; Docetaxel: 75 mg/m² on day 1 | Median Progression-Free Survival (PFS): 7.5 weeks (vs. 7.1 weeks with placebo); Median OS: 7.8 months (vs. 5.9 months with placebo) | Fatigue (18%), anemia (18%), dyspnea (18%) | --INVALID-LINK-- |
| Gastroesophageal Carcinoma | Not specified | AT-101 + Docetaxel + Fluorouracil + Radiation | 13 | Low dose AT-101 | Complete Response (CR): 11 of 13 patients; Median PFS: 52 months | Not specified in detail in the abstract | |
| Newly Diagnosed Glioblastoma | I | AT-101 + Temozolomide + Radiation | 16 | Dose escalation from 20 to 30 mg | Median OS (Arm I - concurrent): 15.2 months; Median OS (Arm II - adjuvant): 18.2 months | GI ulcer, ileus, nausea, diarrhea | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below are representative protocols for key experiments cited in the evaluation of AT-101.
Caspase Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay was utilized to assess the induction of apoptosis in vivo following AT-101 administration in a phase II study for ES-SCLC.
-
Sample Collection: Peripheral blood samples were collected from patients within 2 weeks prior to initiating AT-101 and on day 2 of therapy.
-
PBMC Isolation: PBMCs were isolated by low-speed centrifugation using CPT tubes.
-
Storage: Isolated PBMCs were stored in OCT medium and frozen at -80°C for subsequent analysis.
-
Caspase Activation Assessment: Caspase activation was measured using the Caspase-Glo 3/7® Assay System (Promega) according to the manufacturer's instructions.
-
Data Analysis: Assays were performed in triplicate to ensure accuracy.
Analysis of Bcl-2 Family Protein Expression by Western Blot
Western blotting is a standard method to determine the expression levels of specific proteins, such as the Bcl-2 family, in cell lysates.
-
Cell Culture and Treatment: Cells are seeded and allowed to adhere overnight, then treated with varying concentrations of the investigational drug (e.g., a Bcl-2 inhibitor) and a vehicle control for desired time points.
-
Protein Extraction:
-
Cells are washed twice with ice-cold PBS.
-
Adherent cells are scraped in ice-cold PBS and centrifuged. Suspension cells are directly centrifuged.
-
The cell pellet is resuspended in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanism of action of AT-101 and a typical workflow for a clinical trial evaluating this agent.
Caption: AT-101 inhibits anti-apoptotic Bcl-2 family proteins, promoting apoptosis.
Caption: A typical workflow for a randomized, placebo-controlled clinical trial.
References
- 1. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II study of AT-101 (Gossypol) in chemotherapy-sensitive recurrent extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II study of AT-101 (gossypol) in chemotherapy-sensitive recurrent extensive stage small cell lung cancer (ES-SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gossypol Acetic Acid: A Guide for Laboratory Professionals
The proper disposal of Gossypol Acetic Acid is a critical component of laboratory safety and environmental responsibility. As a substance classified as harmful if swallowed and a suspected carcinogen, adherence to strict disposal protocols is essential to protect personnel and the environment.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research and development setting.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).
Hazard Profile
| Hazard Classification | Category | Description | Citations |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [1][2] |
| Carcinogenicity | Category 2 | Suspected of causing cancer. | |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child. | |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects. |
Required Personal Protective Equipment (PPE)
To minimize exposure, the following PPE must be worn when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required. For larger quantities or potential for dust, impervious protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH/MSHA approved respirator.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is that it must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
Phase 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, clearly labeled, and sealable container for all this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound." Include the approximate concentration and date.
-
Segregation:
-
Solid Waste: Collect contaminated materials such as unused product, contaminated filter paper, and disposable labware in the designated solid waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Phase 2: On-site Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area, such as a satellite accumulation area or a main chemical waste storage room.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Environment: The storage area should be cool, dry, and well-ventilated. Keep it away from incompatible materials and sources of ignition.
Phase 3: Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.
-
Consult Regulations: Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste by the contracted service.
Accidental Spill and Leak Protocol
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a confined space, evacuate personnel from the immediate area.
-
Wear Appropriate PPE: Before attempting cleanup, don the required personal protective equipment as listed above.
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid creating dust. For liquid spills, use an inert absorbent material to soak up the substance.
-
Clean the Area: Once the bulk of the material is collected, decontaminate the spill area according to your laboratory's standard operating procedures.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be placed in the designated hazardous waste container for this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Gossypol Acetic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Gossypol Acetic Acid, including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[1][2][3][4] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols are mandatory.
Hazard Identification and Classification
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2]
-
Carcinogenicity: Category 2 (Suspected of causing cancer)
-
Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child)
-
Aquatic Toxicity: Acute and Chronic Category 1 (Very toxic to aquatic life with long-lasting effects)
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound in various laboratory scenarios. It is crucial to always wear the minimum required PPE and to consider additional protection based on the specific experimental conditions.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles with side-shields or a face shield | Chemical-resistant gloves (nitrile or neoprene recommended) | Lab coat, long-sleeved garment, and closed-toe shoes. An apron is recommended. | Required if handling outside of a ventilated enclosure or if dust is generated. A NIOSH/MSHA or EN 149 approved respirator should be used. |
| Conducting Experiments | Tightly fitting safety goggles with side-shields | Chemical-resistant gloves (nitrile or neoprene recommended) | Lab coat, long-sleeved garment, and closed-toe shoes. | Recommended if there is a risk of aerosol or dust generation. |
| Spill Cleanup | Face shield and safety goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron over a lab coat | A NIOSH/MSHA or EN 149 approved respirator is mandatory. |
| Waste Disposal | Tightly fitting safety goggles with side-shields | Chemical-resistant gloves (nitrile or neoprene recommended) | Lab coat, long-sleeved garment, and closed-toe shoes. | Not generally required if handling sealed waste containers. |
Operational Plans: Step-by-Step Guidance
Preparation and Safe Handling Protocol
Adherence to a strict protocol when preparing and handling this compound is essential to minimize exposure risk.
-
Step 1: Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Step 2: Work in a Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Step 3: Don Appropriate PPE: Wear the required PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.
-
Step 4: Weighing and Solution Preparation:
-
Handle as a solid to avoid generating dust. If dust formation is unavoidable, use appropriate respiratory protection.
-
Use non-sparking tools for all manipulations.
-
Clean all equipment and the work surface thoroughly after use.
-
-
Step 5: Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory area.
-
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Step 1: Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Step 2: Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection, a face shield, heavy-duty gloves, and a chemical-resistant suit or apron.
-
Step 3: Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.
-
Step 4: Clean the Area: Once the material is collected, decontaminate the spill area with a suitable cleaning agent.
-
Step 5: Dispose of Waste: All contaminated materials, including absorbent materials and used PPE, must be collected in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Step 1: Waste Segregation: All waste contaminated with this compound, including unused product, contaminated labware, and PPE, must be segregated from general laboratory waste.
-
Step 2: Waste Collection: Collect all hazardous waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and "this compound."
-
Step 3: Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Step 4: Final Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal company. Do not discharge into drains or the environment.
Emergency Procedures: First Aid
In case of exposure, immediate first aid is critical.
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse the mouth with water. Do not induce vomiting.
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
